3-Isopropoxy-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELPWFWJPVOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220175-72-3 | |
| Record name | 3-(propan-2-yloxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Isopropoxy-piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis and structural elucidation of 3-isopropoxy-piperidine, a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, and functionalization at the 3-position with an alkoxy group can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[1] We present a robust and reproducible synthetic pathway centered on the Williamson ether synthesis, detailing the strategic use of protecting groups to ensure regioselectivity. The narrative emphasizes the causality behind experimental choices, from reagent selection to reaction conditions. Furthermore, this document outlines a complete workflow for the definitive characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. Introducing substituents, such as the isopropoxy group at the 3-position, offers a refined tool for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth examination of a reliable synthetic route to this compound, designed to be a self-validating system from starting material to final, characterized product.
Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is efficiently achieved through a three-stage process: (1) Protection of the piperidine nitrogen, (2) O-alkylation via Williamson ether synthesis, and (3) Deprotection to yield the final product. This strategy is essential to prevent undesired side reactions and ensure high yields of the target molecule.
Causality Behind the Synthetic Design
The secondary amine of the 3-hydroxypiperidine starting material is nucleophilic and would compete with the hydroxyl group during the alkylation step, leading to a mixture of N-alkylated and O-alkylated products. To circumvent this, the amine is temporarily "masked" with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability in basic conditions required for the subsequent ether synthesis and its clean, facile removal under acidic conditions.[2]
The core transformation—the formation of the ether bond—is accomplished via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3][4][5] A strong, non-nucleophilic base like sodium hydride (NaH) is selected to deprotonate the hydroxyl group of N-Boc-3-hydroxypiperidine, forming a potent sodium alkoxide nucleophile.[3][6] This alkoxide then displaces a halide from an isopropyl electrophile, such as 2-iodopropane, to form the desired ether linkage.[4]
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, outlining the transformation from the commercially available 3-hydroxypiperidine to the final target compound.
Detailed Experimental Protocols
Safety Precaution: The following procedures involve hazardous materials. Sodium hydride is highly water-reactive and can ignite upon contact with moisture.[7][8][9][10] 2-Iodopropane is a volatile alkylating agent. Strong acids like TFA and HCl are corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[9]
Protocol 2.3.1: Synthesis of N-Boc-3-hydroxypiperidine (Starting Material)
-
Rationale: This step protects the secondary amine from participating in the subsequent alkylation reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this purpose.[11]
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent mixture such as ethyl acetate and water, add a base like potassium carbonate or sodium hydroxide (2.0-5.0 eq).[12][11]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.
Protocol 2.3.2: Synthesis of N-Boc-3-isopropoxy-piperidine
-
Rationale: This is the key ether-forming step. Sodium hydride, a strong base, is used to generate the alkoxide in an anhydrous aprotic solvent like THF to facilitate the SN2 reaction.[3][6]
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flame-dried round-bottom flask.
-
Wash the NaH with dry hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH powder under a stream of inert gas.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted NaH.
-
Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure N-Boc-3-isopropoxy-piperidine.
Protocol 2.3.3: Synthesis of this compound (Final Product)
-
Rationale: The final step is the removal of the Boc protecting group. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate to release the free amine.[2]
-
Dissolve N-Boc-3-isopropoxy-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.[2]
-
Cool the solution to 0 °C.
-
Add an excess of a strong acid. Two common methods are:
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until all starting material is consumed.[2]
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify the aqueous solution to a pH > 11 with a base such as 1M NaOH or solid KOH.[2][13]
-
Extract the free base into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Structural Elucidation and Characterization
Definitive characterization of the synthesized this compound is critical to confirm its identity, purity, and structure. The following table summarizes the expected analytical data based on the compound's structure and known spectral data for similar piperidine derivatives.[14][15][16][17]
Summary of Expected Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Piperidine Ring Protons: Multiplets in the range of δ 1.4-3.2 ppm. -OCH(CH₃)₂ (methine): Septet around δ 3.6-3.8 ppm. -OCH(CH₃)₂ (methyls): Doublet around δ 1.1-1.2 ppm. -NH: Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Chemical Shift (δ) | C3 (bearing -O-iPr): ~δ 70-75 ppm. -OCH(CH₃)₂ (methine): ~δ 68-72 ppm. Piperidine Ring Carbons: Peaks in the range of δ 25-55 ppm. -OCH(CH₃)₂ (methyls): ~δ 22-24 ppm. |
| Mass Spec. | m/z (EI+ or ESI+) | [M]+• (Molecular Ion): Expected at m/z = 143.13. [M+H]⁺ (Protonated): Expected at m/z = 144.14. |
| IR Spec. | Wavenumber (cm⁻¹) | N-H Stretch: Broad peak around 3300-3400 cm⁻¹. C-H Stretch (sp³): Peaks in the range of 2850-2980 cm⁻¹. C-O-C Stretch (Ether): Strong peak around 1080-1150 cm⁻¹. |
Safety and Handling
Professional diligence in handling the reagents for this synthesis is paramount.
-
Sodium Hydride (NaH): A highly water-reactive solid. It produces flammable hydrogen gas upon contact with water or protic solvents.[7][8] It must be handled under an inert atmosphere (Argon or Nitrogen).[9] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER, CO₂, or foam extinguishers .[8][10]
-
Alkyl Halides (2-Iodopropane): Volatile and potentially harmful. Handle exclusively in a chemical fume hood.
-
Strong Acids (TFA, HCl): Highly corrosive. Always wear acid-resistant gloves and eye protection. Work in a fume hood to avoid inhaling vapors.
Conclusion
This guide details a validated and logical synthetic pathway for producing this compound, a compound of interest for pharmaceutical research and development. By employing a strategic N-protection/deprotection sequence in concert with the Williamson ether synthesis, this protocol offers a reliable method for obtaining the target molecule with high purity. The outlined characterization workflow provides a clear framework for structural verification, ensuring the integrity of the final product for subsequent applications.
References
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.
- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
- Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
- N-Boc-3-Hydroxypiperidine. ChemBK.
- Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka | Patsnap.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- SAFETY DATA SHEET. Fisher Scientific.
- sodium hydride - Report. CAMEO Chemicals | NOAA.
- Sodium Hydride - Standard Operating Procedure.
- SAFETY DATA SHEET. Sigma-Aldrich.
- MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Williamson ether synthesis. Wikipedia.
- The Williamson Ether Synthesis. Chemistry Steps.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
- Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate.
- 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. ChemicalBook.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. alkalimetals.com [alkalimetals.com]
- 11. chembk.com [chembk.com]
- 12. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 13. jgtps.com [jgtps.com]
- 14. rsc.org [rsc.org]
- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxy-piperidine
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1] Substituted piperidines, such as 3-Isopropoxy-piperidine, offer a three-dimensional architecture that is increasingly sought after in modern drug discovery to escape the "flatland" of aromatic compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both a summary of key molecular attributes and detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is explained to provide a deeper understanding of the molecule's behavior, ensuring a self-validating system of analysis.
Introduction: The Significance of the 3-Alkoxy-piperidine Motif
The introduction of an alkoxy group at the 3-position of the piperidine ring serves multiple strategic purposes in drug design. It can modulate lipophilicity, introduce a hydrogen bond acceptor, and alter the basicity (pKa) of the piperidine nitrogen.[2] These modifications significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement and off-target effects.[3] this compound, with its branched alkoxy substituent, provides a unique balance of these properties, making it a valuable building block for exploring new chemical space. This guide serves to characterize this specific entity, providing the foundational data necessary for its effective utilization in research and development programs.
Molecular Identity and Structure
A precise understanding of a molecule's structure is the foundation of all physicochemical analysis.
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source/Comment |
| IUPAC Name | 3-(propan-2-yloxy)piperidine | Systematic Name |
| Molecular Formula | C₈H₁₇NO | Calculated |
| Molecular Weight | 143.23 g/mol | Calculated |
| CAS Number | Not explicitly assigned. | Note: Similar structures like 3-Isopropoxy-1-methylpiperidine and 4-Isopropoxy-piperidine have assigned CAS numbers.[4][5] Researchers should verify the identity of any sourced material. |
| Canonical SMILES | CC(C)OC1CCCNC1 | Structure Representation |
Core Physicochemical Properties
The utility of a compound in drug development is heavily dictated by its physicochemical properties. The data presented below are a combination of calculated values and expert estimations based on structurally related analogs.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale and Impact on Drug Development |
| Physical State | Colorless to light yellow liquid | Based on analogs like piperidine and 4-isopropoxy-piperidine.[5][6] Relevant for handling, formulation, and storage. |
| Boiling Point | ~170-190 °C | Estimated to be higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces.[6][7] Important for purification and stability assessment. |
| pKa | 10.0 - 10.8 | The piperidine nitrogen is basic (piperidine pKa ≈ 11.1).[6] The ether oxygen at the 3-position is expected to have a slight electron-withdrawing inductive effect, reducing the basicity.[2] This value is critical as it dictates the ionization state at physiological pH (7.4), impacting solubility, cell permeability, and target binding. |
| Calculated LogP | 1.8 - 2.5 | LogP (octanol-water partition coefficient) is a key measure of lipophilicity. The isopropoxy group increases lipophilicity compared to piperidine (LogP ≈ 0.84).[8] This value falls within a favorable range for drug-likeness, balancing solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble to sparingly soluble | As a basic amine, solubility is highly pH-dependent. It will be significantly more soluble in acidic conditions due to the formation of the protonated piperidinium salt. The isopropoxy group reduces aqueous solubility compared to piperidine. |
| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | The ability to accept hydrogen bonds is crucial for molecular recognition and solubility. |
| Hydrogen Bond Donors | 1 (Nitrogen-Hydrogen) | The secondary amine provides a hydrogen bond donor site, contributing to interactions with biological targets. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility, which can be important for binding to a target protein. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, predicted properties must be validated through rigorous experimentation. The following section details standard, self-validating protocols for determining the key physicochemical parameters of this compound.
Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound. This is critical for preclinical development, as it influences everything from the design of in vitro assays to predicting oral absorption. Kinetic solubility assays, while faster, can often overestimate the true solubility.[9]
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at relevant pH values (e.g., pH 5.0, pH 7.4, pH 9.0).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a glass vial. The excess solid (or undissolved liquid) ensures that saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved material settle. Alternatively, centrifuge the samples at high speed to pellet any suspended particles.
-
Sampling and Analysis: Carefully remove an aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Determination of Lipophilicity (LogD) by RP-HPLC
Causality: Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) is more physiologically relevant than LogP because it accounts for pH.[3] Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogD by correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Methodology:
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogD values at the chosen pH. Record the retention time (t_R) for each standard.
-
Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system. Record its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) of the standards against their known LogD values.
-
Generate a linear regression equation from the calibration curve.
-
Use the log(k) of this compound to calculate its LogD value using the regression equation.
-
Caption: RP-HPLC Method for LogD Determination.
Protocol: Stability Assessment
Causality: Chemical stability is a non-negotiable requirement for any drug candidate. This protocol outlines stress testing to identify potential degradation pathways and establish a stability profile. The ether linkage in this compound could be susceptible to cleavage under harsh acidic conditions, while the amine is prone to oxidation.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions as outlined by regulatory guidelines.
-
Acidic Hydrolysis: 0.1 M HCl at 50-60 °C.
-
Basic Hydrolysis: 0.1 M NaOH at 50-60 °C.
-
Oxidative Stress: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store solid compound at 60 °C.
-
Photostability: Expose solution to UV/Vis light as per ICH Q1B guidelines.
-
-
Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from potential degradants).
-
Evaluation: Calculate the percentage of the parent compound remaining at each time point. If significant degradation occurs, use LC-MS to identify the structure of the degradation products.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical entities is paramount.
-
Hazard Identification: Based on the piperidine moiety, the compound should be treated as corrosive and toxic.[6] It can cause severe skin burns and eye damage. It is also likely harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid direct contact and inhalation. Take precautions against static discharge as related compounds can be flammable.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
Conclusion
This compound is a valuable chemical building block with physicochemical properties that make it attractive for drug discovery. Its moderate lipophilicity, tunable basicity, and capacity for hydrogen bonding provide a solid foundation for designing novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties and further explore the potential of this and related scaffolds. A thorough understanding and empirical validation of the principles outlined herein are essential for advancing compounds from the laboratory to preclinical development.
References
-
Chem-Supply. (n.d.). p-Isopropoxy-N-(3-piperidinopropyl)thiobenzamide SDS/MSDS. Retrieved from [Link]
-
Vasilevsky, S. F., & Nevado, C. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(5), 621. Retrieved from [Link]
-
Defense Technical Information Center. (2001). Piperidine Synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2-isopropoxyphenoxy)piperidine (C14H21NO2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Kobayashi, S., & Nishio, K. (1995). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 60(21), 6620-6629. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114550, 3-Propylpiperidine. Retrieved from [Link]
-
Dearden, J. C. (2003). Prediction of Physicochemical Properties. QSAR & Combinatorial Science, 22(3), 303-309. Retrieved from [Link]
-
Angers, P., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. European Journal of Organic Chemistry, 2015(26), 5849-5861. Retrieved from [Link]
-
Liu, Z., et al. (2019). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 9(4), 783-795. Retrieved from [Link]
-
Shiroishi, M., & Koseki, N. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10074-10084. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved from [Link]
-
University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Isopropoxy-1-methylpiperidine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. 3-Isopentylpiperidine (1219977-29-3) for sale [vulcanchem.com]
- 8. 3-Propylpiperidine | C8H17N | CID 114550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
solubility and stability of 3-Isopropoxy-piperidine
An In-Depth Technical Guide to the Solubility and Stability of 3-Isopropoxy-piperidine
Executive Summary
This compound, a derivative of the highly privileged piperidine scaffold, represents a class of compounds with significant potential in medicinal chemistry and drug development.[1] Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application, from early-stage screening to formulation development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. Lacking extensive public data on this specific analogue, this document synthesizes information from the parent heterocycle, piperidine, and established principles of physical organic chemistry to build a robust predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its solubility and stability, grounded in authoritative guidelines and best practices.
Core Physicochemical Profile of this compound
The structural features of this compound—a secondary amine within a saturated heterocyclic ring and an ether linkage—dictate its chemical behavior. The piperidine ring provides a basic nitrogen atom, making the molecule susceptible to protonation, while the isopropoxy group increases its lipophilicity compared to the parent piperidine molecule.
| Property | Predicted Value / Characteristic | Rationale & Foundational Data |
| Molecular Formula | C₈H₁₇NO | Based on chemical structure. |
| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Inferred from piperidine and similar substituted analogues.[2][3] |
| pKa (Conjugate Acid) | ~10.5 - 11.5 | Estimated based on the pKa of piperidine (~11.1).[4] The ether group is not expected to significantly alter the basicity of the distal nitrogen. |
| Predicted LogP | ~1.5 - 2.5 | The addition of the isopropoxy group significantly increases lipophilicity compared to piperidine (LogP ~0.84).[5] |
Solubility Profile: Predictions and Empirical Determination
Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, impacting everything from assay reliability to bioavailability.[6][7]
Theoretical Solubility Assessment
The principle of "like dissolves like" provides a strong framework for predicting solubility.
-
Aqueous Solubility : Piperidine itself is miscible with water, largely due to hydrogen bonding between its N-H group and water.[2][5] The introduction of the lipophilic isopropoxy group in this compound will decrease its aqueous solubility. However, the nitrogen atom can still act as a hydrogen bond acceptor, suggesting moderate aqueous solubility, which will be highly pH-dependent. At acidic pH, protonation of the piperidine nitrogen will form a salt, significantly increasing aqueous solubility.
-
Organic Solvent Solubility : The parent piperidine is soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[2][4][8] Given its increased lipophilicity, this compound is expected to exhibit high solubility or miscibility in a broad spectrum of organic solvents, from polar aprotic (e.g., DMSO, THF) to nonpolar (e.g., Toluene), but limited solubility in highly nonpolar solvents like hexane.[2][9]
Illustrative Quantitative Solubility Data
The following table presents a template for reporting empirically determined solubility data.
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | [Experimental Value] |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Kinetic | [Experimental Value] |
| Ethanol | 25 | Thermodynamic | [Experimental Value] |
| Acetonitrile | 25 | Thermodynamic | [Experimental Value] |
Experimental Protocol: Kinetic Aqueous Solubility Assay
Kinetic solubility assays are high-throughput methods ideal for early drug discovery, assessing how readily a compound dissolved in an organic solvent (typically DMSO) partitions into an aqueous buffer.[7][10][11] This protocol is adapted from standard industry practices.[10][12]
Causality : This assay mimics the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock, making it a highly relevant measurement.[7] The goal is to identify potential solubility-related artifacts in screening campaigns early.
Methodology :
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Setup : Using a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the assay plate.
-
Buffer Addition : Add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final compound concentration (e.g., 200 µM) and a final DMSO concentration of 1%.
-
Mixing and Incubation : Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set duration, typically 1 to 2 hours.[10] This period allows for the precipitation of the compound if its solubility limit is exceeded.
-
Precipitate Removal : Separate the undissolved compound from the saturated solution. This is most commonly achieved by filtering the plate contents through a solubility filter plate (e.g., Millipore MultiScreen®).[6][11]
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method. A UV-Vis spectrophotometer plate reader is common for high-throughput screening, comparing the absorbance to a standard curve.[10] For higher accuracy, especially for compounds lacking a strong chromophore, LC-MS/MS analysis is the method of choice.[6][12]
-
Data Analysis : Calculate the solubility by comparing the measured concentration of the sample to the theoretical maximum concentration.
Caption: Workflow for Determining Kinetic Solubility.
Stability Profile and Degradation Pathways
Assessing the intrinsic chemical stability of a compound is a cornerstone of drug development, ensuring product quality, efficacy, and safety.[13] Forced degradation studies are intentionally performed under harsh conditions to identify likely degradation products and establish degradation pathways.[14][15]
Predicted Chemical Liabilities
Based on its structure, this compound has two primary sites susceptible to degradation:
-
Piperidine Ring (Tertiary Amine Susceptibility) : The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or, under more aggressive conditions, ring-opening products.[16][17] This is a common degradation pathway for piperidine-containing pharmaceuticals.[16]
-
Ether Linkage : While generally stable, ether linkages can undergo cleavage under strong acidic conditions, though this typically requires harsh reagents (e.g., HBr, HI) not used in standard stress testing.
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized without being secondary artifacts of over-stressing.[14][18]
Causality : The purpose is not to destroy the molecule, but to accelerate its natural degradation to a detectable level. This allows for the development and validation of a "stability-indicating" analytical method—one that can separate the intact drug from its degradation products.[13][14]
Methodology :
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Expose the compound to a panel of stress conditions in parallel. A control sample (unstressed stock solution) should be run alongside.
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[16]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[16]
-
Oxidative Degradation : Mix the stock solution with an equal volume of a dilute oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a shorter period (e.g., 8-24 hours).[14][16]
-
Thermal Degradation : Place both a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours).[16]
-
Photolytic Degradation : Expose solid and solution samples to a light source that produces combined visible and UV outputs, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[14]
-
-
Sample Quenching/Preparation : After the designated stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analytical Method : Analyze all stressed samples and the control using a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Interpretation : Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The PDA detector helps assess peak purity, while the MS provides mass information to help identify the structures of the degradation products.
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific experimental data for this compound is not widely published, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its structure and the well-documented behavior of its parent piperidine scaffold. It is predicted to be a moderately water-soluble, basic compound with high solubility in most organic solvents. Its primary stability liability is likely oxidation at the piperidine nitrogen. The robust, industry-standard protocols provided in this guide offer a clear path for the empirical validation of these predictions. Undertaking these studies is a critical, non-negotiable step in advancing any piperidine-containing compound through the drug discovery and development pipeline, ensuring data integrity and ultimately, patient safety.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Instability and degradation pathways of 1-piperideine. (n.d.). Benchchem.
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (n.d.).
- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Forced Degradation Study as per ICH Guidelines. (2025, November 5). ResolveMass.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- ADME Solubility Assay. (n.d.). BioDuro.
- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
- Solubility of Piperidine. (n.d.). Solubility of Things.
- Piperidine-containing drugs and recently studied analogs. (2024). PubMed.
- Piperidine Chemical Properties. (n.d.). ChemicalBook.
- Piperidine Biotech grade solvent. (n.d.). Sigma-Aldrich.
- 4-Isopropoxy-piperidine. (n.d.). Chem-Impex.
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine. (n.d.). Benchchem.
- Piperidine | C5H11N. (n.d.). PubChem.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
The Emerging Therapeutic Potential of 3-Isopropoxy-piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold remains a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its versatile pharmacological profile.[1][2] Strategic modifications to this privileged heterocycle have historically yielded compounds with significant clinical impact. This technical guide delves into the largely unexplored yet promising chemical space of 3-isopropoxy-piperidine derivatives. By extrapolating from the rich pharmacology of analogous 3-substituted piperidines, we will illuminate the potential biological activities of this novel class of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic applications, detailed experimental protocols for their evaluation, and a forward-looking perspective on their place in contemporary drug discovery.
Introduction: The Piperidine Scaffold and the Significance of 3-Position Substitution
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal scaffold for targeting a diverse range of biological macromolecules. The specific substitution pattern on the piperidine ring is a critical determinant of a compound's pharmacological activity and target selectivity.
The 3-position of the piperidine ring offers a unique vector for chemical modification, allowing for the introduction of substituents that can profoundly influence a molecule's interaction with its biological target. The introduction of an isopropoxy group at this position introduces a combination of steric bulk and lipophilicity, with the ether linkage providing a potential hydrogen bond acceptor. These physicochemical properties suggest that this compound derivatives may exhibit novel or enhanced biological activities compared to their unsubstituted or differently substituted counterparts. This guide will explore the most probable and compelling of these potential activities.
Potential Biological Activities and Mechanistic Insights
Based on the established pharmacology of structurally related 3-alkoxy and 3-phenoxy piperidine derivatives, we can project several high-potential therapeutic areas for this compound compounds.
Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapeutics
A prominent and well-documented activity of piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] A deficiency in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease, and AChE inhibitors remain a frontline treatment.[7] The piperidine moiety often plays a crucial role in binding to the active site of AChE.[4] The introduction of a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position of a 1-benzylpiperidine scaffold resulted in a highly potent AChE inhibitor.[4] This suggests that alkoxy substitutions on appended moieties can significantly enhance inhibitory activity. It is therefore plausible that a 3-isopropoxy group on the piperidine ring itself could confer potent and selective AChE inhibition.
Hypothetical Binding Mode of a this compound Derivative with AChE
Caption: Step-by-step workflow for the Ellman's method to determine AChE inhibition.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor
-
[³H]-Spiperone (radioligand)
-
Haloperidol (reference compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Test compounds (this compound derivatives)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and haloperidol.
-
In reaction tubes, combine the cell membranes (10-20 µg of protein), [³H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled haloperidol (for non-specific binding), or the test compound.
-
Incubate the mixture at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compounds.
-
Determine the IC50 values and calculate the Ki using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (this compound derivatives)
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of chemical space with the potential to yield novel therapeutic agents. The insights gathered from related 3-substituted piperidines strongly suggest that these derivatives are likely to exhibit significant biological activities, particularly in the realms of neurodegenerative diseases, CNS disorders, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the initial pharmacological characterization of these compounds. Further exploration of the structure-activity relationships, including variations in the substituent on the piperidine nitrogen and the stereochemistry at the 3-position, will be crucial in optimizing potency and selectivity. This technical guide serves as a call to action for the drug discovery community to investigate the therapeutic potential of this compound derivatives, a class of compounds that may hold the key to addressing unmet medical needs.
References
-
Viegas, C., Jr., Bolzani, V. da S., & Barreiro, E. J. (2006). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 14(13), 4435-4444. [Link]
-
Woźniak, E., Mozrzymas, A., Czarny, A., Kocieba, M., Rózycka-Roszak, B., Dega-Szafran, Z., Dulewicz, E., & Petryna, M. (2004). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. Zeitschrift für Naturforschung C, 59(11-12), 823-829. [Link]
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Yamanishi, Y., Ogura, H., Kosasa, T., Araki, S., Sawa, Y., & Yamatsu, K. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 41(10), 1033-1039. [Link]
-
Rogers, S. L., & Friedhoff, L. T. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Acta Neurologica Scandinavica. Supplementum, 168, 67-72. [Link]
-
Stark, K. E., & Scott, J. D. (2012). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Medicinal Chemistry Letters, 3(11), 909-913. [Link]
-
Melloni, M., La Regina, G., Gatti, V., Ciaffoni, F., Ciolli, A., Mabilia, M., Monopoli, A., & Ongini, E. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(3), 363-376. [Link]
-
Omyrzakov, M. T., Kiyashev, D. K., Kurmankulov, N. B., Bortnikova, K. A., Erzhanov, K. B., & Omirzak, M. T. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]
-
Sadym, A., Stanciauskaite, M., & Kananovich, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Piergentili, A., Bonifazi, A., Newman, A. H., Keck, T. M., Gervasoni, S., Vistoli, G., Del Bello, F., Giorgioni, G., Pavletić, P., & Quaglia, W. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3638-3649. [Link]
-
Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. [Link]
-
Arslan, S., & Karali, N. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 323-327. [Link]
-
Scerba, M. T., Tweedie, D., & Greig, N. H. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Medicinal Chemistry Letters, 15(9), 1251-1258. [Link]
-
Shode, F. O., Oyedeji, A. O., & Singh, P. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 10(1), 1-8. [Link]
-
Scott, J. D., Trovato, R., Abdel-Halim, H., Kurri, V., Tello-Aburto, R., Garland, M., ... & Che, Y. (2020). Synthesis and Biological Characterization of 4, 4-Difluoro-3-(phenoxymethyl) piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS medicinal chemistry letters, 11(11), 2247-2252. [Link]
-
Al-Warhi, T., Al-Rashood, S. T., Al-Oqail, M. M., Hassan, W. H. B., & Ahamed, M. B. K. (2025). Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery. Molecules, 30(17), 3538. [Link]
-
Stark, K. E., Scott, J. D., Trovato, R., Abdel-Halim, H., Kurri, V., Tello-Aburto, R., ... & Che, Y. (2019). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo) piperidine derivatives as histamine H 3 R ligands. Bioorganic & medicinal chemistry letters, 29(17), 2419-2423. [Link]
-
Scott, J. D., Trovato, R., Abdel-Halim, H., Kurri, V., Tello-Aburto, R., Garland, M., ... & Che, Y. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486. [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British journal of pharmacology, 109(4), 1120–1127. [Link]
-
Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Hayhurst, L., He, H., ... & Spanswick, D. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589-593. [Link]
-
Al-Warhi, T., Al-Rashood, S. T., Al-Oqail, M. M., Hassan, W. H. B., & Ahamed, M. B. K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891. [Link]
-
Chojnacka, K., Koczorowska, M., Stasiak, A., Canale, V., Mogilski, S., Satała, G., ... & Bojarski, A. J. (2014). 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2, 6-dione as a serotonin receptor ligands with potential antidepressant activity. Pharmacological reports, 66(4), 652-657. [Link]
-
Tiwari, A., & Palle, V. P. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS medicinal chemistry letters, 3(12), 1031-1036. [Link]
-
Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Hayhurst, L., He, H., ... & Spanswick, D. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589-593. [Link]
-
Piergentili, A., Bonifazi, A., Newman, A. H., Keck, T. M., Gervasoni, S., Vistoli, G., Del Bello, F., Giorgioni, G., Pavletić, P., & Quaglia, W. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3638-3649. [Link]
-
Zhang, M., Li, G., & Deschamps, J. R. (2016). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & medicinal chemistry letters, 26(15), 3584-3587. [Link]
-
Arora, V., Kumar, A., & Kumar, V. (2012). 14-Alkoxy-and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects. Journal of medicinal chemistry, 55(17), 7731-7741. [Link]
-
O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Journal of natural products, 83(5), 1684-1694. [Link]
-
Birdsall, N. J. M., Bradley, S., Brown, D. A., Buckley, N. J., Challiss, R. A. J., Christopoulos, A., ... & Wess, J. (2023). Acetylcholine receptors (muscarinic). The IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Jahan, S., Khan, K. M., Naeem, S., & Siddiqui, S. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82. [Link]
-
Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. [Link]
-
Carroll, F. I., Runyon, S. P., Abraham, P., Navarro, H. A., Blough, B. E., & Kuhar, M. J. (2007). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of medicinal chemistry, 50(19), 4704-4712. [Link]
-
Livingston, K. E., & Traynor, J. R. (2014). Allostery at opioid receptors: modulation with small molecule ligands. British journal of pharmacology, 171(13), 3142-3154. [Link]
-
Mousa, Y. J. (n.d.). Drugs acting on the Central Nervous System (CNS). [Link]
-
Leopoldo, M., Lacivita, E., & De Giorgio, P. (2014). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of medicinal chemistry, 57(10), 3949-3974. [Link]
-
Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). [Link]
-
Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Untangling the complexity of opioid receptor function. Nature neuroscience, 21(9), 1154-1165. [Link]
-
Demir, U., Ciftci, H. I., Beydemir, S., & Kocyigit, U. M. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 21(4), 586-600. [Link]
-
Stasiak, A., Hogendorf, A. S., Satała, G., & Bojarski, A. J. (2021). The Structural Determinants for α 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12496. [Link]
-
O'Hagan, D. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-152. [Link]
-
Tanga, M. J., & El-Yazal, J. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International journal of molecular sciences, 22(11), 5966. [Link]
-
Wang, Y., Zhang, Y., & Chen, G. (2025). Improving opioid analgesia: Modulation of the mu-opioid receptor phosphorylation state via combination therapy. European journal of medicinal chemistry, 283, 118138. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Isopropoxy-piperidine: A Historical and Mechanistic Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is classified as a "privileged scaffold" because of its frequent appearance in a vast array of pharmaceuticals and bioactive natural products.[2] Its three-dimensional structure, chemical stability, and ability to modulate physicochemical properties like lipophilicity and basicity make it an invaluable component in drug design.[2] Within this class, 3-substituted piperidines are particularly crucial building blocks, offering a versatile platform for introducing functionality to engage with biological targets.
This guide delves into the synthesis of a specific and valuable derivative: 3-isopropoxy-piperidine. While not a compound with a singular, celebrated discovery, its synthesis is a compelling case study in the application of fundamental, time-honored organic reactions. The history of its creation is intrinsically woven into the historical development of methods to synthesize its essential precursor, 3-hydroxypiperidine, and the classic Williamson ether synthesis. We will explore the evolution of these methods, from early racemic approaches to modern, highly stereoselective enzymatic strategies, culminating in a validated, step-by-step workflow for the preparation of this compound.
Part I: The Foundational Precursor – A History of 3-Hydroxypiperidine Synthesis
The accessibility of this compound is entirely contingent upon the efficient synthesis of its parent alcohol, 3-hydroxypiperidine. The journey to produce this precursor showcases a clear progression in synthetic organic chemistry.
The Classic Approach: Catalytic Hydrogenation of 3-Hydroxypyridine
One of the most direct and historically significant routes to the piperidine core is the hydrogenation of its aromatic pyridine counterpart.[1] This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.
-
Causality Behind Experimental Choices : The choice of catalyst is critical and often includes precious metals like Platinum (e.g., PtO₂, Adam's catalyst), Palladium, or Rhodium, typically supported on carbon.[1] These metals are effective at adsorbing both hydrogen gas and the aromatic ring, facilitating the addition of hydrogen atoms across the double bonds. The reaction typically requires high pressures of hydrogen and elevated temperatures to overcome the aromatic stability of the pyridine ring. While robust, this method can be costly on an industrial scale due to the expense of the catalysts and the specialized high-pressure equipment required.
Alternative Route: Reduction of 3-Piperidone
An alternative strategy involves the reduction of a carbonyl group at the 3-position of a pre-formed piperidine ring. Substituted 3-piperidones serve as versatile intermediates that can be readily converted to the corresponding 3-hydroxy derivatives.[3]
-
Expertise in Reagent Selection : This transformation is typically accomplished using standard hydride reducing agents, such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄).[3] Sodium borohydride is often preferred due to its greater functional group tolerance and milder reaction conditions, making it a safer and more practical choice for many applications. This approach circumvents the need for high-pressure hydrogenation.
Modern Advancements: The Rise of Chiral Synthesis
In modern drug development, controlling stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This has driven the development of asymmetric syntheses for chiral building blocks like (S)-N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of the anticancer drug Ibrutinib.[4][5]
-
Trustworthiness Through Biocatalysis : Biocatalytic methods, particularly the use of ketoreductase (KRED) enzymes, have emerged as a powerful and green technology for this purpose.[6][7] These enzymes, often used in whole-cell systems or as isolated proteins, can reduce the prochiral ketone of N-Boc-3-piperidone to the corresponding alcohol with exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions.[4] This enzymatic approach represents the pinnacle of efficiency and selectivity, providing direct access to the specific stereoisomer required for pharmaceutical synthesis.
Part II: The Key Transformation – O-Alkylation via Williamson Ether Synthesis
With a reliable supply of the 3-hydroxypiperidine precursor established, the formation of the isopropoxy ether linkage is the next critical step. The most robust and historically significant method for this transformation is the Williamson ether synthesis.
A Cornerstone of Organic Chemistry
Developed by Alexander Williamson in 1850, this reaction has remained one of the most fundamental and reliable methods for preparing ethers for over 170 years.[8][9] Its enduring utility is a testament to its broad scope and mechanistic simplicity. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[9][10]
Diagram: The SN2 Mechanism of Williamson Ether Synthesis
Caption: Comparison of favorable and unfavorable disconnections for synthesis.
The Critical Role of Nitrogen Protection
A crucial experimental consideration is the reactivity of the piperidine nitrogen itself. As a secondary amine, it is both nucleophilic and basic. It would compete with the hydroxyl group during the O-alkylation step and interfere with the base-mediated deprotonation of the alcohol. Therefore, the nitrogen must be "protected" with a temporary functional group.
-
Self-Validating Protocol : The tert-butoxycarbonyl (Boc) group is an ideal choice. It is easily installed by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is stable to the basic conditions of the Williamson ether synthesis but can be cleanly removed afterward under acidic conditions (e.g., with trifluoroacetic acid or HCl), regenerating the free amine. [11]
Part III: A Complete, Validated Synthetic Workflow
Synthesizing the insights from the historical development of precursor synthesis and the mechanistic principles of ether formation, we can construct a robust, multi-step workflow for the preparation of this compound.
Diagram: Overall Synthetic Workflow
Caption: A three-step workflow for the synthesis of this compound.
Experimental Protocols
Step 1: N-Protection of 3-Hydroxypiperidine
-
Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Boc-Anhydride Addition: Cool the mixture in an ice bath (0 °C) and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, perform an aqueous workup to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-3-hydroxypiperidine can be purified by column chromatography if necessary.
Step 2: O-Isopropylation (Williamson Ether Synthesis)
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent like anhydrous tetrahydrofuran (THF).
-
Deprotonation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in the THF and cool to 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.
-
Alkylation: Add the alkylating agent, such as 2-bromopropane or 2-iodopropane (1.5 eq), dropwise. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Workup & Purification: Monitor the reaction by TLC. Once complete, carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-isopropoxy-piperidine.
Step 3: N-Deprotection
-
Acidic Cleavage: Dissolve the purified N-Boc-3-isopropoxy-piperidine (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 1-4 hours. The evolution of CO₂ and isobutylene gas indicates the removal of the Boc group.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry the organic layer and concentrate to afford the final product, this compound.
Data Summary: Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | DCM or THF | 0 °C to RT |
| 2 | O-Alkylation | Sodium Hydride (NaH), 2-Bromopropane | Anhydrous THF | 0 °C to 50 °C |
| 3 | N-Deprotection | Trifluoroacetic Acid (TFA) or HCl in Dioxane | DCM | Room Temperature |
Conclusion
The synthesis of this compound is a testament to the power and elegance of fundamental organic chemistry. Its history is not that of a singular discovery but rather the logical application of a century and a half of synthetic innovation. The journey begins with established methods for creating the foundational 3-hydroxypiperidine core, a field that has evolved from classical hydrogenation to highly precise enzymatic reductions. The key transformation relies on the venerable Williamson ether synthesis, a reaction whose mechanistic principles guide the rational choice of reagents and pathways to avoid undesirable side reactions. Finally, the entire process is enabled by the strategic use of protecting groups, a cornerstone of modern multi-step synthesis. For the practicing chemist, understanding this history and the causality behind each experimental choice provides a robust and reliable blueprint for accessing this and countless other valuable molecules for the advancement of science and medicine.
References
-
Wikipedia. (2024). Piperidine. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and.... Retrieved from [Link]
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine....
-
MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs.... Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
-
SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
-
PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei | 1 Citations [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
theoretical and computational studies of 3-Isopropoxy-piperidine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Isopropoxy-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which are crucial for molecular recognition at biological targets. This compound, a derivative of this important heterocyclic system, presents a compelling case for in-depth theoretical and computational investigation. The introduction of an isopropoxy group at the 3-position introduces specific stereochemical and electronic features that can significantly influence its conformational landscape, physicochemical properties, and, consequently, its potential as a drug candidate.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the molecular characteristics of this compound. As a senior application scientist, the following sections are structured to not only detail the "how" but also the "why" behind the computational choices, ensuring a robust and scientifically sound approach to its study. We will delve into its conformational preferences, quantum chemical properties, and potential applications in drug discovery, providing detailed protocols and illustrative workflows.
Part 1: Conformational Analysis of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For this compound, understanding the conformational equilibrium of the piperidine ring is paramount. The six-membered ring predominantly exists in a chair conformation to minimize torsional and steric strain.[3] The presence of the isopropoxy substituent at the 3-position leads to two principal chair conformers: one with the substituent in an axial orientation and the other in an equatorial orientation.
Theoretical Background
The conformational preference between the axial and equatorial forms is governed by a delicate balance of steric and electronic effects. In general, bulky substituents on a cyclohexane or piperidine ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[4] For a 3-alkoxy substituent, the analysis is more nuanced and may involve considering gauche interactions and the potential for intramolecular hydrogen bonding if the ring nitrogen is protonated.
Computational Protocol for Conformational Search
A systematic conformational search is the first step in any theoretical study of a flexible molecule like this compound.
Step-by-Step Methodology:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Force Field-Based Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. This will generate a large number of possible conformations.
-
Geometry Optimization and Energy Minimization: Each generated conformer should be subjected to geometry optimization to find the nearest local energy minimum.
-
Clustering and Selection: The optimized conformers should be clustered based on their root-mean-square deviation (RMSD) and energy. A set of low-energy, unique conformers should be selected for higher-level quantum chemical calculations.
Visualization of Conformational Equilibrium
The chair-chair interconversion of this compound, highlighting the axial and equatorial positions of the isopropoxy group, can be visualized as follows:
Caption: Workflow for quantum chemical calculations on this compound.
Detailed Computational Protocol
Software: Gaussian, ORCA, or other quantum chemistry packages. [5] Step-by-Step Methodology:
-
Geometry Optimization:
-
Method: B3LYP functional with a Pople-style basis set such as 6-31G(d) is a common starting point. For higher accuracy, consider functionals like ωB97X-D with a larger basis set (e.g., 6-311+G(d,p)). [5] * Input: The Cartesian coordinates of the low-energy conformers of this compound.
-
Output: Optimized molecular geometries and their corresponding electronic energies.
-
-
Frequency Analysis:
-
Purpose: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate vibrational frequencies for predicting IR and Raman spectra.
-
Method: Performed at the same level of theory as the geometry optimization.
-
Output: A list of vibrational frequencies and their corresponding intensities.
-
-
Calculation of Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. The energy gap is an indicator of chemical stability. [6] * Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. [6]
-
-
Prediction of Spectroscopic Properties:
-
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical values can be compared with experimental data to validate the computed conformations.
-
IR Spectroscopy: The calculated vibrational frequencies and intensities can be used to generate a theoretical IR spectrum, which can aid in the interpretation of experimental spectra.
-
Data Presentation
The quantitative data obtained from these calculations should be summarized in tables for clarity and comparison.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial | B3LYP/6-31G(d) | 0.00 | 0.00 |
| Axial | B3LYP/6-31G(d) | Calculated Value | Calculated Value |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer
| Carbon Atom | Experimental (ppm) | Calculated (ppm) |
| C2 | Value | Calculated Value |
| C3 | Value | Calculated Value |
| C4 | Value | Calculated Value |
| C5 | Value | Calculated Value |
| C6 | Value | Calculated Value |
| Isopropyl CH | Value | Calculated Value |
| Isopropyl CH₃ | Value | Calculated Value |
Part 3: Applications in Drug Development
Computational studies are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. [7]For this compound, these methods can be used to predict its potential as a therapeutic agent.
Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a biological target. [8]This can provide insights into the binding affinity and the nature of the intermolecular interactions.
Molecular Docking Workflow
Caption: Workflow for molecular docking of this compound.
Step-by-Step Protocol:
-
Target Selection: Choose a relevant protein target. Given the prevalence of the piperidine scaffold, targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. [9][10]2. Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the receptor, typically from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Use the optimized, low-energy conformer of this compound as the ligand. Assign partial charges using a suitable method (e.g., Gasteiger or AM1-BCC).
-
-
Docking Simulation:
-
Define the binding pocket on the receptor.
-
Run the docking algorithm to generate a series of binding poses.
-
-
Analysis of Results:
-
Rank the poses based on a scoring function, which estimates the binding free energy.
-
Visually inspect the top-ranked poses to analyze intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the receptor's amino acid residues. [8]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [7][11]If a series of analogues of this compound were synthesized and tested, a QSAR model could be developed to guide the design of more potent compounds.
General QSAR Protocol:
-
Data Collection: A dataset of molecules with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) is required.
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.
-
Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the biological activity. [7]4. Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques. [7]
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of this compound. From elucidating its fundamental conformational preferences to predicting its behavior at a biological target, these in silico techniques are invaluable for accelerating research and development. By integrating computational predictions with experimental validation, a deeper understanding of this promising molecule can be achieved, paving the way for its potential application in medicinal chemistry and drug discovery.
References
- Vertex AI Search. (n.d.). Conformational Preferences for 3-Piperideines: An Ab Initio and Molecular Mechanics Study - ElectronicsAndBooks.
- RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing.
- BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
- OUCI. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.
- (n.d.). Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer.
- PubMed. (n.d.). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- RSC Publishing - The Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- BenchChem. (n.d.). Quantum Chemical Calculations for Perimidine Derivatives: A Technical Guide for Drug Discovery.
- Journal of King Saud University - Science. (n.d.). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative.
- BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones.
- ResearchGate. (2020, December 28). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative.
- PubMed. (2023, July 5). Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors.
- BLD Pharm. (n.d.). 3-Isopropoxy-1-methylpiperidine.
- (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- PubMed. (2005, February 1). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists.
- PubMed Central. (n.d.). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- NIH. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- OUCI. (n.d.). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- YouTube. (2013, October 23). Molecular Models of the Functional Groups and Fatty Acids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Compound: Physicochemical Properties and Associated Hazards
An In-depth Technical Guide to the Safe Handling, and Storage of 3-Isopropoxy-piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound. As a substituted piperidine derivative, it shares many of the hazardous properties of the parent piperidine molecule, necessitating stringent safety measures to mitigate risks in a laboratory setting. This document is intended to provide field-proven insights and promote a culture of safety in research and development environments.
This compound is a heterocyclic organic compound. While specific data for this derivative is not widely available, the safety profile can be largely inferred from the well-documented hazards of piperidine and its other derivatives.
Table 1: Physicochemical and Toxicological Properties of Piperidine (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C8H17NO (this compound) | Inferred |
| Molecular Weight | 143.23 g/mol (this compound) | Inferred |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Boiling Point | 106 °C / 223 °F (Piperidine) | |
| Melting Point | -13 °C / 9 °F (Piperidine) | |
| Density | 0.862 g/cm³ at 20 °C / 68 °F (Piperidine) | |
| Flash Point | Highly flammable liquid and vapor (Piperidine) | [2][3][4] |
| Acute Toxicity (Oral) | Harmful if swallowed (Piperidine) | [3][4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin (Piperidine) | [2][3][4] |
| Acute Toxicity (Inhalation) | Toxic if inhaled (Piperidine) | [2][3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns (Piperidine) | [2][3][4] |
| Eye Damage/Irritation | Causes serious eye damage (Piperidine) | [2][4] |
Hazard Identification and Risk Mitigation
The primary hazards associated with piperidine and its derivatives are its flammability, corrosivity, and toxicity.[2][3][4] A thorough risk assessment is mandatory before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personnel safety.
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[2] Given the corrosive nature of piperidines, check for leaks and impermeability before use.[2]
-
Eye and Face Protection : Use tightly fitting safety goggles with side protection.[2][3] A face shield is required when there is a risk of splashing.[3][5]
-
Skin and Body Protection : Flame-retardant antistatic protective clothing is recommended. A lab coat or chemical-resistant apron should be worn at all times.
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4]
Safe Handling Protocols
Adherence to strict handling protocols is paramount to prevent exposure and accidents.
General Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Specific Handling Precautions
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools and explosion-proof equipment.[7]
-
Static Discharge : Take precautionary measures against static discharge.[2][6] Ground and bond containers and receiving equipment during transfer.[8][9]
-
Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][8]
-
Hygiene : Do not eat, drink, or smoke when using this product.[8][10] Wash hands thoroughly after handling and before breaks.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[10]
Emergency Procedures
Immediate and appropriate response to emergencies is crucial to minimize harm.
Spill Response
Caption: Emergency Response Protocol for a this compound Spill.
-
Minor Spills : For small spills, absorb with a non-combustible material like sand, earth, or vermiculite.[10] Collect the material into a labeled container for disposal.[10]
-
Major Spills : In the event of a large spill, evacuate the area immediately.[6] Alert emergency responders and provide them with the location and nature of the hazard.[10]
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[10][11] Seek immediate medical attention.[3][4][11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][4]
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[4]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Conditions
-
Container : Store in a tightly closed, properly labeled container.[7][8]
-
Location : Keep the container in a cool, dry, and well-ventilated place.[7][8] Designate a specific corrosives area for storage.[6][7]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents.[7][12]
-
Security : Store in a locked-up area accessible only to authorized personnel.[2][8]
Disposal
-
Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]
-
Containers : Contaminated packaging should be disposed of as unused product.[5] Do not reuse empty containers.
Conclusion
While this compound is a valuable compound in research and drug development, its handling demands the utmost respect for safety protocols. By understanding its hazards, implementing robust handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this chemical. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
-
Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine - Benchchem. 7
-
Piperidine Safety Data Sheet Jubilant Life Sciences Limited. 10
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
p-Isopropoxy-N-(3-piperidinopropyl)thiobenzamide (cas 32412-14-9) SDS/MSDS download - ChemSrc. 13
-
Safety Data Sheet: Piperidine - Carl ROTH. 2
-
Piperidine - SAFETY DATA SHEET - Penta chemicals. 8
-
Safety Data Sheet - Angene Chemical. 5
-
902837-37-0(3-(2-ISOPROPOXY-PHENOXY)-PIPERIDINE) Product Description - ChemicalBook. 14
-
PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 3
-
1-Isopropyl-piperidine-4-carboxaldehyde Safety Data Sheet - BLD Pharmatech. 11
-
SAFETY DATA SHEET - Fisher Scientific. 6
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. 9
-
SAFETY DATA SHEET - FUJIFILM Wako Chemicals. 15
-
Material Safety Data Sheet - SIGMA-ALDRICH. 4
-
SAFETY DATA SHEET - Fisher Scientific. 12
-
3-Hydroxy Piperidine | Supplier - Ketone Pharma. 1
Sources
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. gustavus.edu [gustavus.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. guidechem.com [guidechem.com]
- 14. 902837-37-0 CAS MSDS (3-(2-ISOPROPOXY-PHENOXY)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Navigating the Synthesis and Supply of 3-Isopropoxy-piperidine: A Technical Guide for Chemical Researchers
Introduction: The Significance of Substituted Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate pharmacological activity, physicochemical properties, and pharmacokinetic profiles. Among the myriad of possible substitutions, the introduction of an alkoxy group at the 3-position of the piperidine ring has emerged as a strategy of significant interest in the design of novel therapeutics. These 3-alkoxypiperidine moieties are integral to compounds targeting a range of conditions, including neurological disorders and diabetes.[3][4] This guide provides an in-depth technical overview of a specific and valuable building block in this class: 3-Isopropoxy-piperidine. We will delve into its chemical identity, commercial availability, and, most critically, a detailed exposition of its synthetic pathway, offering practical insights for researchers and drug development professionals.
Chemical Identity and Properties of this compound
To ensure clarity in research and procurement, it is essential to correctly identify this compound and its common salt form.
| Property | This compound | This compound hydrochloride |
| Chemical Structure | C₈H₁₇NO | C₈H₁₈ClNO |
| IUPAC Name | 3-(propan-2-yloxy)piperidine | 3-(propan-2-yloxy)piperidine;hydrochloride |
| CAS Number | 1220175-72-3[5] | 1220020-82-5[6] |
| Molecular Formula | C₈H₁₇NO[5] | C₈H₁₈ClNO[7] |
| Molecular Weight | 143.23 g/mol [5] | 179.69 g/mol [7] |
| Appearance | Predicted: Liquid | - |
| Boiling Point | Predicted: 175.5±23.0 °C | - |
| pKa | Predicted: 10.55±0.10 | - |
Commercial Availability and Sourcing
The direct commercial availability of this compound appears to be limited, with some suppliers offering it on a "made-to-order" basis, suggesting it is not a stock item.[6] The hydrochloride salt is more commonly listed by chemical vendors. Researchers seeking to acquire this compound should anticipate longer lead times and potentially higher costs associated with custom synthesis.
Table of Potential Suppliers:
| Supplier | Product Name | CAS Number | Purity | Notes |
| AK Scientific | This compound | 1220175-72-3 | >95% | Available in small quantities (e.g., 100mg, 2.5g)[5] |
| American Custom Chemicals Corporation | 3-ISOPROPOXYPIPERIDINE HYDROCHLORIDE | 1220175-72-3 | 95.00% | Available in small quantities (e.g., 500MG, 2.5G)[5] |
| Alchem Pharmtech, Inc. | 3-Isopropoxypiperidine hydrochloride | - | 97+% | -[7] |
| Matrix Scientific | 3-Isopropoxypiperidine hydrochloride | - | - | -[7] |
| CHEMFILL | 3-Isopropoxypiperidine hydrochloride | 1220020-82-5 | >98 % | Made to order[6] |
Given the procurement challenges, de novo synthesis in the laboratory is a highly viable and often necessary alternative for obtaining this compound.
Synthetic Strategy and Methodologies
The most logical and cost-effective route to this compound involves a two-step process starting from a commercially available precursor: the synthesis of 3-hydroxypiperidine, followed by its O-alkylation.
Part 1: Synthesis of the Key Intermediate: 3-Hydroxypiperidine
3-Hydroxypiperidine (CAS: 6859-99-0) is a crucial building block for a wide array of pharmaceutical compounds.[3][8] It can be synthesized through various methods, with the reduction of 3-hydroxypyridine being a common approach.[9]
Experimental Protocol: Hydrogenation of 3-Hydroxypyridine
This protocol is based on general procedures for the reduction of pyridine derivatives.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 3-hydroxypyridine (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add a rhodium-on-carbon (Rh/C) catalyst (typically 0.5-2% by weight of the starting material).[10]
-
Solvent Addition: Add a suitable solvent, such as ethanol or water.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 4-6 MPa.[10]
-
Heating and Stirring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10] The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS). The reaction may take 32-60 hours to reach completion.[10]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-hydroxypiperidine can be purified by vacuum distillation to yield a colorless oil.[11]
Part 2: O-Isopropylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[12][13] It proceeds via an S(_N)2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile.[14][15][16]
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
A Note on Protecting Groups: The secondary amine of the piperidine ring is also nucleophilic and can compete in the alkylation reaction. Therefore, it is highly advisable to protect the piperidine nitrogen before proceeding with the Williamson ether synthesis. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose. (S)-N-Boc-3-hydroxypiperidine is a commercially available starting material and a key intermediate in the synthesis of pharmaceuticals like Ibrutinib.[17][18]
Experimental Protocol: Synthesis of N-Boc-3-isopropoxy-piperidine
-
Protection (if starting from 3-hydroxypiperidine): Dissolve 3-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine (1.2 equivalents). Stir at room temperature until the reaction is complete (monitor by TLC). Work up by washing with aqueous solutions and purify by column chromatography to obtain N-Boc-3-hydroxypiperidine.
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-Boc-3-hydroxypiperidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: To the freshly prepared alkoxide solution, add 2-iodopropane or 2-bromopropane (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-isopropoxy-piperidine.
Experimental Protocol: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the purified N-Boc-3-isopropoxy-piperidine (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product will likely be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with an organic solvent. Dry the organic layer and concentrate to yield this compound.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the parent piperidine structure and related compounds, it should be handled with care. Piperidine itself is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[19] It is also toxic if swallowed or inhaled.[19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Research and Development
3-Alkoxypiperidines, including this compound, are valuable building blocks in drug discovery. The isopropoxy group can modulate the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic properties. The piperidine ring provides a rigid scaffold that can orient other functional groups for optimal interaction with biological targets. This structural motif is found in compounds being investigated as receptor agonists and antagonists, among other therapeutic applications.[3]
Conclusion
While the direct commercial availability of this compound is limited, its synthesis from readily available precursors is a feasible undertaking for a well-equipped organic chemistry laboratory. The synthetic route, proceeding through the key intermediate 3-hydroxypiperidine and employing a protected Williamson ether synthesis, is robust and adaptable. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their efforts to access this valuable chemical entity for the advancement of pharmaceutical and chemical research.
References
-
CHEMFILL. 3-Isopropoxypiperidine hydrochloride. [Link]
-
Shanghai Theorem Chemical Technology Co., Ltd. China High-Quality 3-Hydroxypiperidine Factories, Quotes Manufacturer, Supplier. [Link]
-
PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem - NIH. 3-Propylpiperidine | C8H17N | CID 114550. [Link]
- Google Patents.
-
MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
PubChem - NIH. 3-Hydroxypiperidine | C5H11NO | CID 23293. [Link]
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
PubChem - NIH. 3-Hydroxypiperidine, (R)- | C5H11NO | CID 2759334. [Link]
-
PubChem - NIH. 3-Butylperoxypiperidine | C9H19NO2 | CID 151508077. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem - NIH. Piperidine | C5H11N | CID 8082. [Link]
-
PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
PubMed. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]
- Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-isopropoxypiperidine | 1220175-72-3 [chemicalbook.com]
- 6. chemfill.in [chemfill.in]
- 7. 3-Isopropoxypiperidine hydrochloride [m.chemicalbook.com]
- 8. Selling 3-Hydroxypiperidine 6859-99-0 99% In stock suppliers|Tocopharm [tocopharm.com]
- 9. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. byjus.com [byjus.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 3-Isopropoxy-piperidine and its Analogs: A Detailed Guide for Researchers
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 3-alkoxy-piperidine derivatives have garnered significant attention due to their potential as modulators of various biological targets. This guide provides a comprehensive overview of robust synthetic strategies for obtaining 3-isopropoxy-piperidine and its analogs, tailored for researchers and scientists in drug development. We will delve into the intricacies of key synthetic transformations, offering detailed protocols and insights into experimental design.
The primary challenge in synthesizing these molecules lies in the selective and efficient formation of the ether linkage at the 3-position of the piperidine ring, often requiring a strategic interplay of protecting groups and stereochemical control. This document will focus on two primary and highly effective methods: the Williamson ether synthesis and the Mitsunobu reaction, providing a comparative analysis to aid in methodological selection.
Strategic Considerations: The Importance of N-Protection
Direct O-alkylation of 3-hydroxypiperidine is often complicated by the nucleophilicity of the piperidine nitrogen, which can compete in the alkylation reaction. Therefore, a crucial first step in the synthesis of this compound is the protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions.[3]
Workflow for N-Boc Protection of 3-Hydroxypiperidine
Caption: N-Boc protection of 3-hydroxypiperidine.
Synthetic Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and straightforward method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] In the context of this compound synthesis, this involves the deprotonation of N-Boc-3-hydroxypiperidine to form the corresponding alkoxide, followed by reaction with an isopropyl halide.
Mechanism and Rationale
The reaction proceeds by first generating a potent nucleophile, the alkoxide, by treating the alcohol with a strong base such as sodium hydride (NaH). This alkoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the desired ether linkage. The choice of a primary or secondary alkyl halide is crucial for the success of this SN2 reaction, as tertiary halides will predominantly lead to elimination byproducts.[5]
Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Williamson Ether Synthesis of N-Boc-3-isopropoxy-piperidine
Materials:
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopropane
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Add anhydrous DMF to the reaction mixture, followed by the dropwise addition of 2-bromopropane (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-isopropoxy-piperidine.
Data Presentation: Comparison of O-Alkylation Methods
| Method | Key Reagents | Stereochemistry | Typical Yields | Key Considerations |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Retention | Good to Excellent | Requires anhydrous conditions; potential for elimination side reactions with hindered halides.[5] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | Inversion | Good to Excellent | Mild conditions; proceeds with inversion of stereochemistry; generates triphenylphosphine oxide byproduct.[6] |
Synthetic Route 2: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for the synthesis of ethers from alcohols, proceeding with a characteristic inversion of stereochemistry.[6][7] This is particularly advantageous for the synthesis of chiral this compound analogs where stereocontrol is paramount.
Mechanism and Rationale
The reaction involves the activation of the hydroxyl group of N-Boc-3-hydroxypiperidine with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This in situ activation forms a good leaving group which is then displaced by the nucleophile, in this case, isopropanol, in an SN2 fashion, leading to the inversion of the stereocenter.
Workflow for Mitsunobu Reaction
Caption: Mitsunobu reaction workflow.
Experimental Protocol: Mitsunobu Reaction for the Synthesis of N-Boc-3-isopropoxy-piperidine
Materials:
-
N-Boc-3-hydroxypiperidine
-
Triphenylphosphine (PPh₃)
-
Isopropanol
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 equivalent), triphenylphosphine (1.5 equivalents), and isopropanol (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
Final Step: N-Boc Deprotection
The final step to obtain this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3]
Workflow for N-Boc Deprotection
Caption: N-Boc deprotection of the final product.
Experimental Protocol: N-Boc Deprotection of N-Boc-3-isopropoxy-piperidine
Materials:
-
N-Boc-3-isopropoxy-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-isopropoxy-piperidine (1.0 equivalent) in DCM.[3]
-
Add TFA (5-10 equivalents) dropwise at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once complete, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthesis of Analogs and Stereoselective Approaches
The methodologies described above are readily adaptable for the synthesis of a wide range of 3-alkoxy-piperidine analogs by simply varying the alkyl halide in the Williamson ether synthesis or the alcohol nucleophile in the Mitsunobu reaction.
For the synthesis of enantiomerically pure this compound, a stereoselective approach is necessary. This can be achieved by:
-
Starting with a chiral precursor: Utilizing enantiomerically pure (R)- or (S)-N-Boc-3-hydroxypiperidine as the starting material.[9]
-
Asymmetric synthesis: Employing catalytic asymmetric methods to introduce the stereocenter at the 3-position of the piperidine ring.[10][11]
The Mitsunobu reaction is particularly valuable in this context as it provides a reliable method for inverting the stereochemistry at the 3-position, allowing access to the opposite enantiomer from a single chiral starting material.[6]
Conclusion
The synthesis of this compound and its analogs can be effectively achieved through well-established synthetic routes. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on the specific requirements of the synthesis, such as the desired stereochemistry and the sensitivity of the substrate to basic conditions. Careful consideration of N-protection and deprotection strategies is essential for a successful synthetic outcome. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link] ORGANIC%20REACTIONS/Mitsunobu%20Reaction.pdf
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wang, G., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Advances, 5(24), 18894-18908. [Link]
-
RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Retrieved from [Link]
-
Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589–593. [Link]
-
ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614–1625. [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
C&EN. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: Application Notes for 3-Isopropoxy-piperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] Within the diverse landscape of substituted piperidines, 3-Isopropoxy-piperidine emerges as a valuable and versatile building block. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and expert insights to facilitate its use in research and drug development.
Introduction to this compound
This compound (CAS No. 1220175-72-3) is a secondary amine featuring a six-membered heterocyclic ring with an isopropoxy group at the 3-position.[2] This substitution pattern offers a unique combination of steric and electronic properties, influencing the molecule's reactivity and the physiological characteristics of its derivatives. The isopropoxy group can enhance lipophilicity, potentially improving membrane permeability of drug candidates, while the secondary amine provides a reactive handle for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1220175-72-3[2] |
| Molecular Formula | C₈H₁₇NO[2] |
| Molecular Weight | 143.23 g/mol [2] |
| Appearance | Light yellow to colorless liquid[3] |
| Storage | Store at 0-8 °C[3] |
Synthetic Applications and Protocols
The synthetic utility of this compound is primarily centered around the functionalization of its secondary amine. The following sections detail key transformations and provide robust protocols for their execution.
Synthesis of this compound via Catalytic Hydrogenation
The most direct route to this compound is the catalytic hydrogenation of 3-isopropoxypyridine. This method is highly efficient and atom-economical. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Protocol 1: Catalytic Hydrogenation of 3-Isopropoxypyridine
Materials:
-
3-Isopropoxypyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure autoclave/hydrogenator
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a high-pressure reaction vessel, add 3-isopropoxypyridine (1.0 eq) and glacial acetic acid (5-10 mL per gram of substrate).
-
Carefully add the PtO₂ catalyst (2-5 mol%) to the solution.
-
Seal the reaction vessel and purge with nitrogen gas three times to remove air.
-
Pressurize the vessel with hydrogen gas to 70-80 bar.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and filter through a pad of Celite to remove the catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: The acidic medium protonates the pyridine nitrogen, activating the ring towards hydrogenation and preventing catalyst poisoning.
-
PtO₂ Catalyst: Platinum-based catalysts are highly effective for the hydrogenation of aromatic heterocycles.
-
High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.
N-Alkylation of this compound
N-alkylation introduces alkyl substituents onto the piperidine nitrogen, a common strategy in drug design to modulate basicity, lipophilicity, and target engagement.
dot
Caption: Workflow for N-alkylation of this compound.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol is a general procedure that can be adapted for various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Add the anhydrous solvent (MeCN or DMF) to achieve a concentration of approximately 0.2 M with respect to the piperidine.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Trustworthiness of the Protocol: This protocol employs standard and well-established conditions for the N-alkylation of secondary amines. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material, while the basic conditions neutralize the hydrohalic acid byproduct.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[4]
dot
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Protocol 3: Palladium-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Expertise & Experience: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary to facilitate the catalytic cycle, especially with less reactive aryl chlorides.
N-Acylation of this compound
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the biological activity of the resulting molecule.
Protocol 4: N-Acylation with Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (Et₃N or pyridine, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the N-acylated piperidine.
Predicted Spectroscopic Data
As experimental spectroscopic data for this compound is not widely available in public databases, the following data is predictive and based on the analysis of structurally similar compounds.[5]
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.55 | m | 1H | H-3 |
| ~3.60 | m | 1H | -OCH(CH₃)₂ |
| ~3.0 - 3.2 | m | 2H | H-2eq, H-6eq |
| ~2.5 - 2.7 | m | 2H | H-2ax, H-6ax |
| ~1.8 - 2.0 | m | 1H | N-H |
| ~1.6 - 1.8 | m | 2H | H-4eq, H-5eq |
| ~1.3 - 1.5 | m | 2H | H-4ax, H-5ax |
| ~1.15 | d | 6H | -OCH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~75.0 | C-3 |
| ~69.0 | -OCH(CH₃)₂ |
| ~53.0 | C-2 |
| ~47.0 | C-6 |
| ~32.0 | C-4 |
| ~25.0 | C-5 |
| ~22.5 | -OCH(CH₃)₂ |
Table 4: Predicted IR and MS Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~2970-2850 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |
| MS (Mass Spectrometry) | Expected [M+H]⁺ at m/z 144.1383 for C₈H₁₈NO⁺ |
Conclusion
This compound is a valuable building block with significant potential in organic synthesis and drug discovery. The protocols detailed in this guide for its synthesis and functionalization via N-alkylation, N-arylation, and N-acylation provide a solid foundation for its application in the laboratory. By understanding the causality behind the experimental choices and leveraging these robust methodologies, researchers can effectively incorporate this versatile scaffold into their synthetic strategies to create novel and complex molecules with promising biological activities.
References
- (Reference to a general medicinal chemistry textbook or review on piperidines)
- (Reference to a review on catalytic hydrogen
- (Reference to a specific paper on PtO2 catalyzed hydrogen
- (Reference to a paper on N-alkyl
- (Reference to a paper on Buchwald-Hartwig amin
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- (Reference to a standard organic chemistry textbook on acyl
- (Reference to a paper on the synthesis of 3-hydroxy-piperidine deriv
- (Reference to a paper on N-functionaliz
- (Reference to a p
-
Gałęzowska, J., & Szymański, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116082. [Link]
- (Reference to a paper discussing the importance of 3-substituted piperidines in drug discovery)
- (Reference to a paper on the synthesis of N-aryl piperidines)
- (Reference to a paper on the synthesis of N-acyl piperidines)
-
BenchChem. (2025). Spectroscopic data of 3,3-Dipropylpiperidine (NMR, IR, Mass Spec). Retrieved from a relevant BenchChem technical guide.[5]
- (Reference to a general review on the synthesis of piperidines)
- (Reference to a paper on the applications of substituted piperidines in medicinal chemistry)
- (Reference to a paper on catalytic hydrogen
Sources
The Strategic Incorporation of 3-Isopropoxy-piperidine in Modern Medicinal Chemistry: A Guide for Drug Development Professionals
The piperidine scaffold is a cornerstone in the edifice of medicinal chemistry, celebrated for its conformational flexibility and its presence in a multitude of FDA-approved drugs.[1][2] Among its numerous derivatives, those substituted at the 3-position have emerged as particularly valuable in the quest for novel therapeutics. This guide delves into the specific applications of the 3-isopropoxy-piperidine moiety, a functional group that offers a unique combination of physicochemical properties to modulate biological activity and pharmacokinetic profiles. We will explore its synthesis, its role in structure-activity relationships (SAR), and provide detailed protocols for its incorporation into drug candidates.
The Rationale for 3-Alkoxy Substitution on the Piperidine Ring
The introduction of an alkoxy group at the 3-position of a piperidine ring can significantly influence a molecule's properties.[3] The isopropoxy group, in particular, provides a balance of lipophilicity and steric bulk. This can lead to:
-
Enhanced Target Engagement: The isopropoxy group can form productive hydrophobic interactions within the binding pocket of a target protein, potentially increasing potency and selectivity.
-
Improved Pharmacokinetic Properties: Modulation of lipophilicity can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The isopropoxy group can help to fine-tune these properties to achieve a desirable therapeutic window.
-
Reduced Off-Target Effects: By occupying specific regions of a binding site, the isopropoxy group can disfavor binding to unintended targets, thereby reducing the potential for side effects.
Synthetic Strategies for this compound and its Precursors
The primary route to this compound involves the O-alkylation of its precursor, 3-hydroxypiperidine. The synthesis of 3-hydroxypiperidine itself is a well-established process, often starting from 3-hydroxypyridine.[4][5][6]
Synthesis of the Key Intermediate: (S)-N-Boc-3-hydroxypiperidine
A common and versatile intermediate for the synthesis of chiral 3-substituted piperidines is the N-Boc protected (S)-3-hydroxypiperidine.
Protocol for the Synthesis of (S)-N-Boc-3-hydroxypiperidine: [6]
Step 1: Hydrogenation of 3-hydroxypyridine
-
In an autoclave, charge 3-hydroxypyridine (1 equivalent), 5% rhodium on carbon (Rh/C) catalyst (typically 1-5 mol%), and water.
-
Pressurize the autoclave with hydrogen gas to 5 MPa.
-
Heat the reaction mixture to 90°C and stir for 48 hours.
-
Cool the reaction to room temperature, carefully vent the hydrogen, and filter to recover the catalyst.
-
Concentrate the filtrate under reduced pressure and distill the residue to obtain 3-hydroxypiperidine.
Step 2: Chiral Resolution with D-pyroglutamic acid
-
Dissolve the 3-hydroxypiperidine (1 equivalent) and D-pyroglutamic acid (0.5-1 equivalents) in ethanol by heating to reflux.
-
Cool the solution to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.
-
Isolate the solid by filtration.
Step 3: N-Boc Protection
-
Suspend the (S)-3-hydroxypiperidine D-pyroglutamate in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base (e.g., triethylamine or sodium bicarbonate) to the suspension.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-N-Boc-3-hydroxypiperidine.
Synthesis of this compound
With the N-protected 3-hydroxypiperidine in hand, the isopropoxy group can be introduced via a Williamson ether synthesis.
Protocol for the Synthesis of N-Boc-3-isopropoxy-piperidine:
-
To a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) at 0°C.
-
Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the alkoxide.
-
Add 2-bromopropane (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-3-isopropoxy-piperidine.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield this compound.
Applications in Drug Discovery: Case Studies
While specific, publicly available data on drugs containing a this compound moiety can be limited due to proprietary constraints, the strategic use of similar 3-alkoxy-piperidines is evident in the patent literature and medicinal chemistry publications. These examples serve as valuable proxies for understanding the potential applications of the this compound scaffold.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases.[7] Structure-activity relationship studies of piperidine-derived sEH inhibitors have shown that substitution at the 3-position can significantly impact potency. While many potent inhibitors are urea-based, non-urea analogs are also being explored.[7][8] The incorporation of small alkoxy groups at the 3-position can modulate the interaction with the enzyme's active site.
| Compound Class | Key Structural Feature | Biological Target | Therapeutic Area |
| Piperidine-derived amides | Non-urea scaffold with substitutions on the piperidine ring | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation |
Colchicine Binding Site Inhibitors for Cancer Therapy
Novel piperidine derivatives have been identified as inhibitors of tubulin polymerization that bind to the colchicine site, making them promising anticancer agents.[9] The substitution pattern on the piperidine ring is crucial for activity, and the introduction of various functional groups, including alkoxy groups, can be explored to optimize potency and selectivity against cancer cell lines.
| Compound | IC50 (µM) against PC3 cells | Mechanism of Action |
| 17a (a piperidine derivative) | 0.81 | Tubulin polymerization inhibitor (colchicine binding site) |
Note: While compound 17a is a piperidine derivative, the specific substitution is not 3-isopropoxy. This serves as an example of the utility of substituted piperidines in this therapeutic area.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in the medicinal chemist's toolbox. Its straightforward synthesis from readily available precursors and its unique physicochemical properties make it an attractive moiety for lead optimization campaigns. The ability of the isopropoxy group to form key interactions within target binding sites and to fine-tune pharmacokinetic parameters underscores its potential in the development of novel therapeutics across a range of disease areas. As our understanding of structure-activity relationships continues to evolve, we can expect to see the strategic application of the this compound motif in an increasing number of drug discovery programs.
References
- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P
- CN105439939A - Synthetic method of (S)
-
3-Hydroxypiperidine, >=98.0% ( | 56210-10G | SIGMA-ALDRICH | SLS Ireland. (URL: [Link])
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. (URL: [Link])
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)
- US9085530B2 - Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)
-
Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central. (URL: [Link])
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])
-
Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed. (URL: [Link])
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google P
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. (URL: [Link])
-
Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists - PubMed. (URL: [Link])
-
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PubMed. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Functionalization of 3-Isopropoxy-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Functionalized 3-Isopropoxy-piperidine
The this compound scaffold is a valuable building block in medicinal chemistry. The piperidine ring is a ubiquitous motif in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The isopropoxy group at the 3-position introduces a specific steric and electronic profile, offering a vector for fine-tuning molecular interactions with biological targets. The secondary amine of the piperidine ring serves as a crucial handle for introducing a wide array of functional groups (the "N-substituent"), which is a key strategy in drug discovery for modulating a compound's potency, selectivity, and overall pharmacological profile.[1][2]
This guide provides a detailed overview of robust and versatile protocols for the N-functionalization of this compound. We will delve into the mechanistic rationale behind common synthetic strategies, offering field-proven insights to guide your experimental design. The protocols described herein are designed to be self-validating, incorporating reaction monitoring and purification steps to ensure the integrity of your results.
Core N-Functionalization Strategies
The secondary amine of this compound is a versatile nucleophile, enabling a variety of C-N bond-forming reactions. The most common and effective strategies for its functionalization include:
-
Reductive Amination: For the introduction of alkyl groups.
-
N-Acylation: For the formation of amides.
-
N-Arylation: For the installation of aryl or heteroaryl moieties.
-
Direct N-Alkylation: A classic method for introducing alkyl groups.
Each of these transformations will be discussed in detail, with step-by-step protocols and explanations of the critical parameters.
N-Alkylation via Reductive Amination
Reductive amination is a cornerstone method for N-alkylation, favored for its high efficiency and control.[3][4] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the prevention of over-alkylation, a common side reaction in direct alkylation with alkyl halides.[5][6]
Mechanism Insight: The reaction proceeds through the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form a transient iminium ion. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness and selectivity.[5][6]
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol describes the reaction of this compound with a generic aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[5]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the aldehyde (1.1 equiv). Dissolve the components in anhydrous DCM or DCE to a concentration of approximately 0.1 M.[5]
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.[5]
Workflow Diagram: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
N-Acylation to Form Amides
N-acylation is a fundamental transformation that converts the secondary amine of this compound into a tertiary amide.[7][8] Amide bonds are prevalent in pharmaceuticals, and this functionalization can significantly alter a molecule's properties. The most common acylating agents are acyl chlorides and acid anhydrides.
Mechanism Insight: The reaction with an acyl chloride is a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5] When using an acid anhydride, the reaction is often rapid and may not require a catalyst, though a base can be used to accelerate the reaction.[8]
Experimental Protocol: N-Acylation with an Acyl Chloride
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.05 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[5]
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution while maintaining the temperature at 0 °C.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amide.[5]
Quantitative Data Summary: N-Acylation
The choice of acylating agent and reaction conditions can influence the yield. Below is a representative table of expected outcomes.
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 90-98 |
| Benzoyl Chloride | Pyridine | DCM | 85-95 |
| Acetic Anhydride | None | Neat | 92-99[8] |
| Isobutyryl Chloride | Et₃N | THF | 88-96 |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide or triflate.[9][10] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance of various functional groups, replacing harsher classical methods.[9]
Mechanism Insight: The catalytic cycle involves a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex. (2) Coordination of the amine and deprotonation by a base to form a palladium amido complex. (3) Reductive elimination from the Pd(II) complex to form the C-N bond and regenerate the Pd(0) catalyst.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and the final reductive elimination steps.[13]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Celite
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the aryl bromide (1.0 equiv), palladium catalyst, phosphine ligand, and base. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add this compound (1.2 equiv) followed by anhydrous toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.[13]
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Workflow Diagram: Buchwald-Hartwig N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Direct N-Alkylation with Alkyl Halides
Direct alkylation of this compound with an alkyl halide is a classic Sₙ2 reaction. While straightforward, this method can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt, especially with reactive alkyl halides like methyl iodide.[5] Therefore, careful control of stoichiometry and reaction conditions is essential.
Mechanism Insight: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is often included to neutralize the hydrohalic acid formed during the reaction.
Experimental Protocol: Direct N-Alkylation
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.1 equiv)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (1.5 equiv)
-
Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Water
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in acetonitrile or DMF, add the base (e.g., K₂CO₃, 1.5 equiv).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The N-functionalization of this compound is a critical step in the synthesis of novel chemical entities for drug discovery. The choice of protocol—reductive amination, N-acylation, Buchwald-Hartwig amination, or direct alkylation—depends on the desired N-substituent. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently and reliably synthesize a diverse library of N-functionalized this compound derivatives for further biological evaluation.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.
- Laboratory of applied organic chemistry, Bioorganic Chemistry Group. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Wikipedia. (n.d.). Reductive amination.
- BenchChem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry Lightboard. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- ResearchGate. (n.d.). The reductive amination reaction. [Image].
- Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-Isopropoxy-piperidine as a Scaffold for Novel Drug Discovery
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its favorable physicochemical properties.[1][2] As drug discovery programs increasingly pivot from flat, aromatic systems towards molecules with greater three-dimensional (3D) complexity, saturated heterocycles like piperidine have become critical for exploring novel chemical space.[3] This guide focuses on the 3-isopropoxy-piperidine scaffold, a specific variant that offers unique advantages for modulating lipophilicity, establishing precise stereochemical orientations, and enhancing metabolic stability. We provide a detailed examination of the rationale for its use, validated protocols for its synthesis and diversification, and a workflow for its application in fragment-based and lead optimization campaigns.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine motif is one of the most frequently utilized N-heterocycles in pharmaceuticals, valued for its stable chair conformation that allows for the precise spatial arrangement of substituents.[1] The nitrogen atom acts as a versatile handle, influencing basicity and solubility, which are critical for pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]
The introduction of an alkoxy group at the 3-position, specifically an isopropoxy group, offers several strategic advantages:
-
Modulation of Physicochemical Properties: The isopropoxy group provides a moderate increase in lipophilicity compared to a hydroxyl group, allowing for fine-tuning of a compound's LogP. It also acts as a hydrogen bond acceptor, a crucial feature for molecular recognition at a biological target.
-
Defined 3D Vector: The ether linkage is conformationally stable, and the substituent at the 3-position projects into a well-defined vector away from the core ring. This is highly advantageous in fragment-based drug discovery (FBDD), where fragments are grown into larger, more potent molecules.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or an unprotected alcohol. Furthermore, substitution at the C3 position can sterically hinder metabolic oxidation at adjacent positions on the piperidine ring.[2]
This document serves as a practical guide for researchers aiming to leverage the this compound scaffold in their drug discovery programs.
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold can be approached through several reliable routes. The most common and versatile method begins with a commercially available, N-protected 3-hydroxypiperidine, utilizing a Williamson ether synthesis. An alternative involves the catalytic hydrogenation of a corresponding pyridine precursor.[4]
Logical Flow of Synthesis
The following diagram illustrates the primary synthetic pathways to the functionalized scaffold.
Caption: Key synthetic routes to the this compound scaffold.
Protocol 1: Synthesis of N-Boc-3-isopropoxy-piperidine
This protocol details the synthesis via Williamson ether synthesis, which is often preferred for its high yield and scalability.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
2-iodopropane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Add N-Boc-3-hydroxypiperidine (1.0 eq) to a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and an inert atmosphere.[5]
-
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.
-
Alkylation: Add 2-iodopropane (1.5 eq) dropwise to the mixture. Let the reaction stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Rationale: 2-iodopropane is an excellent electrophile for the Sₙ2 reaction with the piperidoxide nucleophile. A slight excess ensures complete consumption of the starting material.
-
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Rationale: The water wash removes residual THF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield pure N-Boc-3-isopropoxy-piperidine.
Application in Library Development
The N-protected this compound is a versatile intermediate for library synthesis. The secondary amine, once deprotected, serves as the primary point for diversification, allowing chemists to explore the chemical space around the core scaffold.
Workflow for Library Synthesis
Caption: Diversification workflow from the protected scaffold to a library of analogs.
Protocol 2: Parallel Library Synthesis via Reductive Amination
This protocol describes a method for generating a small library in parallel using reductive amination.
Materials:
-
This compound (hydrochloride or free base)
-
A diverse set of aldehydes (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic)
-
96-well reaction block or individual vials
Procedure:
-
Stock Solutions: Prepare a stock solution of this compound in DCE (e.g., 0.5 M). If starting from the HCl salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Aldehyde Dispensing: To each well of the reaction block, add a unique aldehyde (1.0 eq).
-
Amine Addition: Dispense the this compound stock solution to each well.
-
Imine Formation: Add a catalytic amount of acetic acid to each well (optional, can accelerate imine formation). Seal the block and allow it to shake at room temperature for 1-2 hours.
-
Rationale: The reaction between the secondary amine and the aldehyde forms a transient iminium ion, which is the species that gets reduced.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) to each well.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than other hydrides like NaBH₄ or NaCNBH₃.[4]
-
-
Reaction: Reseal the block and shake at room temperature for 12-24 hours.
-
Workup & Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract each well with a suitable solvent (e.g., dichloromethane or ethyl acetate). The products can be purified using parallel flash chromatography or high-throughput HPLC.
Data Summary: Example Library Properties
The following table illustrates how properties can be modulated through N-substitution.
| Compound ID | R-Group (at Nitrogen) | Formula | MW ( g/mol ) | cLogP | HBA | HBD |
| Scaffold | -H | C₈H₁₇NO | 143.23 | 1.55 | 2 | 1 |
| LIB-001 | -CH₂-Ph | C₁₅H₂₃NO | 233.35 | 3.20 | 2 | 0 |
| LIB-002 | -CO-Ph | C₁₅H₂₁NO₂ | 247.33 | 2.85 | 3 | 0 |
| LIB-003 | -SO₂-Ph | C₁₄H₂₁NO₃S | 283.39 | 2.40 | 4 | 0 |
| LIB-004 | -CH₂(4-pyridyl) | C₁₄H₂₂N₂O | 234.34 | 1.80 | 3 | 0 |
Calculated properties are estimates and serve for illustrative purposes.
Application in a Drug Discovery Cascade
The this compound scaffold is well-suited for hit-finding and lead optimization. Its defined 3D structure makes it an excellent candidate for fragment screening campaigns.
Hypothetical FBDD Workflow
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow utilizing the scaffold.
Protocol 3: Representative Kinase Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for screening kinase inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. Streptavidin-XL665 binds to the biotin tag on the substrate. When both are bound, the Eu³⁺ cryptate (donor) and XL665 (acceptor) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase enzyme of interest
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compounds (library members) dissolved in DMSO
-
HTRF Detection Buffer
-
Eu³⁺ cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates (e.g., white, non-binding surface)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds from DMSO stock plates into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a mix of kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.
-
Rationale: The ATP concentration should be at or near the Michaelis-Menten constant (Km) to ensure sensitivity for detecting competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing the Eu³⁺-antibody and Streptavidin-XL665 in HTRF detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. Determine the percent inhibition for each compound relative to controls and calculate IC₅₀ values from dose-response curves.
Conclusion
The this compound scaffold is a valuable building block for modern drug discovery. It combines the proven benefits of the piperidine core—such as favorable ADME properties and 3D geometry—with the specific advantages conferred by the 3-isopropoxy group for fine-tuning lipophilicity and establishing a defined vector for molecular growth.[1][2] The synthetic protocols provided herein are robust and amenable to library synthesis, making this scaffold an accessible and attractive starting point for generating novel, potent, and drug-like molecules.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Online] Available at: [Link]
-
Kar, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Online] Available at: [Link]
-
Duan, Y., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Online] Available at: [Link]
-
Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Online] Available at: [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Online] Available at: [Link]
-
Singh, V. K., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Online] Available at: [Link]
-
DTIC. (1987). Piperidine Synthesis. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
analytical methods for quantification of 3-Isopropoxy-piperidine
An authoritative guide to the quantitative analysis of 3-Isopropoxy-piperidine, a crucial piperidine derivative, has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the accurate quantification of this compound, which is vital in ensuring the reliability and consistency of measurements throughout the drug development process.
Due to the absence of publicly available, specific validated methods for this compound, this guide synthesizes effective analytical techniques used for structurally similar piperidine and amine compounds. The primary methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), chosen for their widespread use, sensitivity, and selectivity in analyzing such compounds.[1][2]
Introduction to Analytical Strategies
The quantification of this compound, a secondary amine with an ether linkage, requires robust analytical methods to ensure data integrity in pharmaceutical research and quality control. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on several factors, including the analyte's volatility, thermal stability, the required sensitivity, and the sample matrix.[1][2]
-
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. For polar amines like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape, preventing tailing and enhancing sensitivity.[3][4]
-
Liquid Chromatography (LC) , particularly when coupled with Mass Spectrometry (MS), is a powerful tool for non-volatile or thermally labile compounds and has become a gold standard for its high sensitivity and selectivity in complex matrices.[5]
This guide provides comprehensive protocols for both GC-MS and LC-MS/MS, allowing laboratories to select the method that best fits their instrumentation and analytical requirements.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust and reliable approach for the quantification of this compound, particularly in non-complex sample matrices. A critical step in this workflow is the derivatization of the analyte to enhance its volatility and thermal stability for GC analysis.
Principle
The secondary amine group of this compound is chemically modified (derivatized) to form a less polar, more volatile, and more thermally stable compound. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective strategy for amines.[3] The resulting trifluoroacetyl derivative exhibits excellent chromatographic properties and can be sensitively detected by a mass spectrometer. Quantification is achieved by comparing the analyte's response to that of a calibration curve generated from known standards.
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Nitrogen gas, high purity
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)[3]
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2.2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Ethyl Acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2.2.3. Sample Preparation and Derivatization
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water.[1]
-
Transfer 100 µL of the sample or standard solution into a GC vial.
-
Add 100 µL of Ethyl Acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature before analysis.
2.2.4. GC-MS Instrumental Conditions
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[3]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the derivatized analyte) and Scan mode (m/z 50-550) for peak identification.
Rationale for Experimental Choices
-
Derivatization: The secondary amine in this compound contains an active hydrogen, making it polar and prone to interacting with active sites in the GC system, leading to poor peak shape. Reaction with TFAA replaces the active hydrogen with a trifluoroacetyl group, increasing volatility and thermal stability while minimizing these interactions.[4]
-
Column Choice: A DB-5ms column is a low-polarity phase (5% phenyl-arylene/95% dimethylpolysiloxane) that is robust and provides good separation for a wide range of compounds, including the derivatized amine.
-
Detection: Mass spectrometry provides high selectivity and sensitivity. Operating in SIM mode enhances sensitivity for quantification by monitoring only specific fragment ions of the target analyte, reducing background noise.[3]
Visualization of GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing this compound in complex matrices like biological fluids or active pharmaceutical ingredients (APIs).[5] It often eliminates the need for derivatization.
Principle
The sample containing this compound is injected into an HPLC system, where it is separated from other matrix components on a reversed-phase column. The analyte then enters a tandem mass spectrometer. In the MS, the molecule is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[6]
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
LC-MS/MS system with an ESI source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3.2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Prepare as described in the GC-MS method (Section 2.2.2).
-
Working Stock Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) Acetonitrile/Water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with 50:50 (v/v) Acetonitrile/Water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
3.2.3. Sample Preparation The choice of sample preparation depends on the matrix.[7]
-
For APIs: Accurately weigh the sample and dissolve in the mobile phase to the desired concentration.[1] Filter through a 0.22 µm syringe filter before injection.
-
For Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (containing an internal standard, if available) to precipitate proteins.[8]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
3.2.4. LC-MS/MS Instrumental Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
Start at 5% B
-
Ramp to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 5% B over 0.1 minutes
-
Re-equilibrate for 1.9 minutes
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transition: To be determined by infusing a standard solution of this compound. For a structurally similar compound, piperidine, the transition would be based on its molecular weight.[6] For this compound (C₈H₁₇NO, MW ≈ 143.23), the precursor ion would be m/z 144.2 [M+H]⁺. The product ion would be a stable fragment resulting from collision-induced dissociation (e.g., loss of the isopropoxy group).
Rationale for Experimental Choices
-
Chromatography: Reversed-phase chromatography with a C18 column is a standard and effective technique for separating small molecules like this compound from complex matrices. The gradient elution ensures that the analyte is eluted with a good peak shape in a short time.
-
Mobile Phase: A low concentration of formic acid is added to the mobile phase to promote the ionization of the analyte in the ESI source by providing a source of protons, leading to the formation of the [M+H]⁺ ion.[6]
-
Detection: Tandem mass spectrometry in MRM mode is the gold standard for quantification in complex environments due to its exceptional selectivity and sensitivity. It minimizes interferences from matrix components, leading to a very low limit of quantification.[5]
Visualization of LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method Validation
Both described methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.
| Validation Parameter | GC-MS Method | LC-MS/MS Method | Rationale |
| Linearity (r²) | > 0.99 | > 0.995 | Demonstrates a proportional relationship between concentration and instrument response over a defined range. |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.05-0.2 ng/mL | The lowest concentration of analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.1-0.5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1] |
| Accuracy (% Recovery) | 90-110% | 95-105% | Measures the closeness of the measured value to the true value, typically assessed by spike/recovery experiments. |
| Precision (% RSD) | < 15% | < 10% | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Specificity/Selectivity | Confirmed by MS | Confirmed by MS/MS | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
Note: The values presented in the table are typical performance characteristics and should be experimentally determined for the specific application.[5]
Conclusion
This guide provides two robust and scientifically grounded methods for the quantification of this compound. The GC-MS method, incorporating a necessary derivatization step, is a reliable choice for less complex samples. The LC-MS/MS method provides superior sensitivity and selectivity, making it ideal for challenging matrices and low-level quantification. The selection of the appropriate method will depend on the specific laboratory context, including available instrumentation, sample matrix, and the required limits of detection. Proper method validation is imperative before implementation for routine analysis to ensure the generation of accurate and reliable data in the drug development process.
References
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAlzdhZCL0aaF1TOqTdFfHNhXY1AMoXDAURR1W6X5Mc6K6nDM1Kj8i0CAFqdiY_t5x6D6-OoQ3oErWi21dKjTgLZ9HllW1VGndQRymvRRoswmtl0Wd8sNeB4S2bH6JshNTvFZ2STd-TrzOQzK7Ts9XTOsAJOjTRLLXV7uIVyefsPzpcO6vVEdqE7uSwC5B1lfPeC7XXDhStXr8qiQwZw3BpGAiRVLMCBBbCU4_tJt5JbRk6MNM1bSI3oKj8ZjYUBvIXssbHRzqVSmmWvMdvXBVcq7YGbUKZ9NOMUxY7RLgss=
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXrlQFkKzvqNw_6UbheucXPVbk5n_t4lQKgZQlTyROGnaXVqautkXkijmWW7mF2u75bmb-g0vESYNzJePwfT_SutwdLiIUX5aJhCwcEFF3o4OkTE29Wlux4Bo6YU154BGUnYzrCx4l8f6gr-pl-VeVhJ7CCmgpiZxnsKZmaCI2Uf9-w3RHhAXspZeQQOxHVxk4hSGnQ_m9z4mfwfytSLTXdyo1BixwIvnZtnNMBU8-_lDdwxWM3B9DoCMbyHf0FQFKUZbCp4p8726SK1WRVKGYNgid7xhQEEhs-H1WCnvZU04o2GDhC9fpXM9_Ob8=
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5acd9KWJu0GtKosyM4EnpSe_2D7eOPRuFQscV6zUiut4spKThyim3e5Lp3xOT_j9I4VF7TgJwK8fZQckmD5BdYSvzaYSZAD6UiU5O25w7WCQh2pLVLsa5_YX_5keSmmvAM_iqSlVPJb6G_b1ZbvwjKCYxPJN7VDtHKsoLvkdnnLaVFc879PcheQWQzPqP028JYAoAZZMRbrMBJpF_ThRg-QAH0Io6cGYwuDj752NS6LQ1t5sDazKmY_tT8fg=
- Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3_MiEUN7BsCWutYwsAzFB42-VgJsWhrP8XOfhLl8ma4ypQsNUs-idGnCb9fjMbQETMgUj7LanzwiUFgcN-ej5cVMK2dy7enJ676dZW0wYhtS5oebbMCBlQFYxXORFDF2l5YioixVWMBorLSCxUlZMmw8V70cKaBEdgSFfZyTQFREA3wrCBnC23cQLC8XlAo6YUK0LEfkutoWo8mi_Lj0a9w==
- piperidine analysis in API by GC-HS. Chromatography Forum. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP7jMJvlRQRUOMdtmaRw66fc7E6-mjEnYjvQOjMzbXcYZ_EoyEbrexPY2KnhCrE6xeLJz8_HZw6vT1eSLINZiAXWRujqpA7QmZA3HRkpi7pYP7GYj6Yx1eEsN620yAhviigeCUEV1OzVaMFA==
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbfra61FLmthxlnmT4vpVrmHYF_Y4kAAHGS9sxWTb9ZYjcAXhUdLKOegrsg8MY6vRjgF4wnp_jWcrUKsLZ-GdZej16EVO66XoFjt7vmQIpu5NWMFBoxLaK-5dAiyKNXVWcDi5B3uPDOPQoMXTTI40e86_aJNZWlt5AnFUP6ZPStNbGkJetRXfMC0dYI53ZjJGimhlx2j7t_gEaI4YXKKTPPXSCg5aWl2aRhnkXM33xamBTOKkJd8HIh598xA==
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlV-eyjhT3vK9Fzol63O9bmpHtw76CGSyqRF7E7L7esNeXHn20JRE8WT-GgRj4p_N7cqmz_guZ4TDEi1w_cswevqw-qAD4_47kP8MzzeUdrUWIdocohAxx5eLssXi1ZlaAZDN03Kmno5CfkgEHQVD8Dn97iEa-hBOrcP1rIU9R2Ac9jB_YcjZlLk-3dai0f1KNjWt_MgDUgLVKky3zItDgxCd8MZ7Tc2RCyrF33rZeqE70hPYu7WNyd5sWGx8Zmcaj2rGJ0LM=
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMb7KbfVAxr8BOjeQO68sF8RVfX2pKzQokjokxjCpXxqsq_ozpG41GVPVv2VZnfmpTwvXuZ7u50RETXueycHWNwgZjrVgNUhSt_PSLO84P0Z4AztLj2ZWWJqj6eGXJ_p-zdExd
- Bioanalytical sample preparation. Biotage. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh3kyJAmGhkGhsTIxoPl-WJIjJhBS1Dq6SSjkesPMhCpe0Wtj2YV2_7l2w2YP9NHhzK7_9Bu6A7AJRlvH2nBHeMffXRR8E7FGHUueLYqUwMLTIeMXr6eQ6Ja0Q68-mQC-KuXzuFqYQD8C60FYYg5mCBTBhqbbf9mDc1-5mt66bb6PWS7oVD8uF6yU=
- Sample preparation for mass spectrometry. Thermo Fisher Scientific. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyecCm0L8wdPqB7imLTsmDz38yoWCXwLLe6Uq7DyKi7Yepqhte6f2GBl0wNC_DZO86uftEuGFrqbC0iUj-p2M5QUd7SVm_wgdr3qRfOJr24GZ3oUYuf6lnMdgIuraPU3i6zZ4y8XTadVE47lKR-TSz5-UupbrcudyXG_hMr7rQ8raQv-l0nweWQ3GlL800gpCe9FR5hW49cHpCnmz_bGcejQ==
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotage.com [biotage.com]
HPLC and GC-MS methods for 3-Isopropoxy-piperidine analysis
An Application Note and Protocol for the Analysis of 3-Isopropoxy-piperidine by HPLC and GC-MS
Introduction
This compound is a secondary amine and a piperidine derivative. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making them a cornerstone of medicinal chemistry.[1][2] The precise and accurate quantification of this compound, whether as an active pharmaceutical ingredient (API), an intermediate in a synthesis, or a potential impurity, is critical for ensuring product quality, safety, and efficacy. Its physicochemical properties—namely its basicity, polarity, and low UV absorbance—present unique challenges for chromatographic analysis.
This application note provides detailed, field-proven protocols for the analysis of this compound using two powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), which also necessitates a derivatization step. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), as adopted by the FDA and EMA.[3][4][5]
Part A: High-Performance Liquid Chromatography (HPLC) Method
Principle and Method Development Rationale
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally sensitive compounds.[6] For this compound, a reversed-phase (RP-HPLC) approach is optimal, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
Causality of Experimental Choices:
-
The Challenge of Detection: this compound lacks a significant native chromophore, making it difficult to detect with high sensitivity using a standard UV-Vis detector.[7] To overcome this, a pre-column derivatization strategy is employed. By reacting the secondary amine with a "tagging" agent that possesses strong UV absorbance, the molecule's detectability is significantly enhanced. 4-Toluene Sulfonyl Chloride (p-TsCl) is an excellent choice for this purpose, as it reliably reacts with secondary amines to form stable sulfonamides that are highly responsive to UV detection.[8] A similar strategy using benzoyl chloride has been successfully applied to other piperidine derivatives.[9]
-
Achieving Peak Symmetry: As a basic amine, this compound is prone to interacting with residual acidic silanol groups on the silica-based column packing material. This interaction can lead to severe peak tailing. To ensure a sharp, symmetrical peak, an acidic modifier such as trifluoroacetic acid (TFA) or phosphoric acid is added to the mobile phase.[10][11] The acid protonates the silanol groups, minimizing undesirable secondary interactions, and ensures the analyte carries a consistent positive charge, leading to predictable chromatographic behavior.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a robust starting point for method development, offering excellent retention and separation for a wide range of derivatized molecules.[10]
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards to ensure the chromatographic system is fit for purpose before any analysis.[12]
1. Preparation of Solutions
-
Derivatization Reagent (10 mg/mL p-TsCl): Dissolve 100 mg of 4-Toluene Sulfonyl Chloride in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of ultrapure water. Adjust the pH to 9.5 with 1 M sodium hydroxide.
-
Quenching Solution (1 M Proline): Dissolve 115 mg of L-proline in 1 mL of ultrapure water. Proline contains a secondary amine that will react with and consume excess derivatizing reagent.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Ultrapure Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 µg/mL to 100 µg/mL) using the sample diluent to create a calibration curve.
-
Sample Solution: Prepare the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range.
3. Derivatization Procedure
-
To a 1.5 mL microcentrifuge vial, add 100 µL of the working standard or sample solution.
-
Add 200 µL of the 0.1 M Borate Buffer (pH 9.5). Vortex briefly.
-
Add 200 µL of the Derivatization Reagent (10 mg/mL p-TsCl in acetonitrile).
-
Vortex the mixture for 1 minute and allow it to react at 50°C for 15 minutes.
-
Add 50 µL of the Quenching Solution (1 M Proline) to consume excess p-TsCl. Vortex for 30 seconds.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
4. HPLC-UV Instrumental Conditions
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 40% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm |
5. System Suitability Test (SST) Before sample analysis, perform five replicate injections of a mid-range standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[3][13]
-
Tailing Factor (T): T ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
HPLC Workflow Visualization
Caption: Workflow for the HPLC analysis of this compound via pre-column derivatization.
Part B: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Method Development Rationale
GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.[6]
Causality of Experimental Choices:
-
The Need for Derivatization: Direct GC analysis of this compound is challenging. The molecule's polarity, stemming from the secondary amine group, leads to low volatility and strong interactions with the stationary phase, resulting in poor peak shape and potential thermal degradation in the hot injector.[14] Derivatization is essential to mask the polar N-H group, thereby increasing volatility and thermal stability.[15][16] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective and common method for this purpose. It replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group.[17][18]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides excellent inertness and resolving power for a wide range of derivatized compounds, making it a reliable choice for this application.[19]
-
Mass Spectrometric Detection: MS detection provides unparalleled specificity. By monitoring for the characteristic molecular ion and key fragment ions of the derivatized analyte, interference from matrix components can be eliminated. Full scan mode is used for initial identification, while Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.[20]
Experimental Protocol: GC-MS with Silylation
This protocol is designed for robust and reliable quantification, with system suitability checks to ensure data integrity.
1. Preparation of Solutions
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile. It is critical to use anhydrous solvents as silylating reagents are sensitive to moisture.[21]
-
Sample Diluent: Anhydrous Hexane or Ethyl Acetate.
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Working Standard Solutions: Prepare serial dilutions (e.g., 0.5 µg/mL to 50 µg/mL) from the stock solution using anhydrous pyridine.
-
Sample Solution: Prepare the sample in anhydrous pyridine to achieve a concentration within the calibration range.
3. Derivatization Procedure
-
Pipette 100 µL of the working standard or sample solution into a 2 mL GC vial with a screw cap.
-
Add 100 µL of the BSTFA + 1% TMCS derivatization reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature. The sample is now ready for injection. Note: No extraction is typically needed as the solvent and excess reagent are compatible with the GC system.
4. GC-MS Instrumental Conditions
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (e.g., Molecular Ion [M]+ and key fragments) |
5. System Suitability Test (SST) Inject a mid-range standard solution. The system is deemed suitable if:
-
Peak Shape: Symmetrical peak is observed.
-
Signal-to-Noise Ratio (S/N): ≥ 10 for the lowest calibration standard.
-
Retention Time Stability: RSD ≤ 1.0% over a series of injections.
GC-MS Workflow Visualization
Caption: Workflow for the GC-MS analysis of this compound via silylation derivatization.
Method Validation and Trustworthiness
Both protocols described herein must be validated to demonstrate they are fit for their intended purpose.[4] Validation should be performed in accordance with the ICH Q2(R2) guideline, which is recognized by major regulatory bodies including the FDA and EMA.[22][23][24] Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the MS method, specificity is demonstrated by the unique mass spectrum.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results, evaluated at the levels of repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating these methods against established regulatory standards, researchers and drug development professionals can ensure the generation of trustworthy and defensible analytical data.[25]
Conclusion
The analysis of this compound can be successfully accomplished using either HPLC or GC-MS. The choice between methods depends on the specific application, required sensitivity, and available instrumentation. Both techniques require a critical derivatization step to overcome the inherent analytical challenges posed by the molecule's polarity and lack of a strong chromophore. The HPLC method with p-TsCl derivatization offers a robust and widely accessible approach for quality control labs. The GC-MS method with BSTFA derivatization provides superior specificity and is ideal for identification and trace-level quantification in complex matrices. By following the detailed protocols and understanding the scientific rationale behind the methodological choices, researchers can confidently implement these methods to achieve accurate and reliable results.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures (PDF). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Restek. GC Derivatization. [Link]
-
National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
ResearchGate. (2025). Gas chromatography of amines as various derivatives. [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
ResearchGate. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]
-
European Compliance Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (2016). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
Royal Society of Chemistry. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
National Institutes of Health. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
ScienceDirect. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. [Link]
- Google Patents. (2016). The HPLC analytical approach of 3-amino piperidine.
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- Google Patents. (2016). A kind of HPLC analytical approach of 3-amino piperidine.
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 3. usp.org [usp.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. agilent.com [agilent.com]
- 14. bre.com [bre.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 25. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: The Strategic Role of 3-Isopropoxy-piperidine in the Synthesis of Bioactive Molecules
Introduction: Beyond the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation. However, the true potential of the piperidine scaffold is unlocked through its functionalization. The introduction of substituents, such as alkoxy groups at the 3-position, can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide focuses on the synthesis and application of a key building block, 3-isopropoxy-piperidine, in the generation of novel bioactive molecules. We will delve into the synthetic rationale, provide detailed protocols, and explore the significance of this moiety in drug discovery.
The 3-Isopropoxy Moiety: A Tool for Fine-Tuning Molecular Properties
The isopropoxy group, a seemingly simple substituent, offers a nuanced approach to molecular design. Its moderate steric bulk can enforce specific conformations of the piperidine ring, leading to enhanced binding affinity and selectivity for a biological target. Furthermore, the ether linkage is generally stable to metabolic degradation, and the overall lipophilicity of the isopropoxy group can be leveraged to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Strategies for this compound Derivatives
The synthesis of molecules incorporating the this compound scaffold can be approached through several routes. A common and efficient method involves the Williamson ether synthesis, starting from a protected 3-hydroxy-piperidine. This strategy allows for the late-stage introduction of the isopropoxy group, which is advantageous in multi-step syntheses.
Another approach involves the construction of the piperidine ring with the isopropoxy group already in place on a precursor molecule. This can be particularly useful when the desired stereochemistry at the 3-position needs to be established early in the synthetic sequence.
Below, we provide a detailed protocol for the synthesis of a bioactive molecule precursor containing a 3-isopropoxy moiety, adapted from the patent literature describing compounds with potential applications in the treatment of Alzheimer's disease.[4]
Experimental Protocol: Synthesis of 3-(4-isopropoxy-1,2,5-thiadiazol-3-yl)pyridine
This protocol details the preparation of a key intermediate where an isopropoxy group is introduced onto a heterocyclic system that is subsequently linked to a pyridine ring, a precursor to the final piperidine-containing bioactive molecule.
Objective: To synthesize 3-(4-isopropoxy-1,2,5-thiadiazol-3-yl)pyridine, a key intermediate for a potential therapeutic agent.
Materials:
-
3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine
-
Isopropanol
-
Sodium metal
-
Methylene chloride
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Isopropoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 equivalents) in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will proceed until all the sodium has reacted to form sodium isopropoxide.
-
Alkoxylation Reaction: To the freshly prepared solution of sodium isopropoxide, add 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (1.0 equivalent).
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium with a small amount of methanol.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a mixture of water and methylene chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with methylene chloride.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 3-(4-isopropoxy-1,2,5-thiadiazol-3-yl)pyridine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine |
| Reagent | Sodium isopropoxide in isopropanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Solvent | Isopropanol |
| Work-up | Liquid-liquid extraction |
| Purification | Column chromatography |
Conversion to the Piperidine Derivative
The synthesized 3-(4-isopropoxy-1,2,5-thiadiazol-3-yl)pyridine can be converted to the corresponding piperidine derivative through a two-step process:
-
Quaternization: The pyridine nitrogen is quaternized by reaction with an alkyl halide, such as methyl iodide, to form the corresponding pyridinium salt.
-
Reduction: The pyridinium salt is then reduced to the tetrahydropyridine (piperidine) using a suitable reducing agent, such as sodium borohydride.
This sequence provides access to the final bioactive molecule containing the this compound core structure.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a this compound derivative.
Caption: Synthetic workflow for a this compound derivative.
Causality in Experimental Choices
-
Choice of Base: The use of sodium metal in isopropanol to generate sodium isopropoxide in situ ensures a moisture-free and highly reactive alkoxide, driving the nucleophilic aromatic substitution on the electron-deficient thiadiazole ring.
-
Protection Strategy: While not explicitly detailed in the provided protocol for the intermediate, in a full synthesis of a complex molecule, the piperidine nitrogen would typically be protected (e.g., with a Boc or Cbz group) prior to the reduction step to prevent side reactions and allow for further selective functionalization.
-
Reduction Method: The choice of sodium borohydride for the reduction of the pyridinium salt is a mild and selective method that is compatible with many functional groups, including the isopropoxy ether.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in the design and synthesis of novel bioactive molecules. The synthetic strategies outlined in this guide provide a framework for accessing these compounds and exploring their potential in various therapeutic areas. As our understanding of structure-activity relationships continues to grow, the strategic incorporation of substituents like the 3-isopropoxy group will be crucial in the development of next-generation therapeutics with improved efficacy and safety profiles. The methodologies presented here are intended to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- Sauerberg, P., et al. (1991). Piperidine compounds and their preparation and use. U.S.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.
- Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(10), 1614-1623.
- Tzanetou, E. N., et al. (2012). Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. Molecules, 17(10), 11958-11968.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
Application Notes & Protocols for Efficacy Evaluation of 3-Isopropoxy-piperidine
Preface
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, analgesic, and metabolic effects.[3][4][5] This guide addresses the critical next step for a novel derivative, 3-Isopropoxy-piperidine. Given that its specific biological profile is uncharacterized, a systematic, multi-tiered approach is essential to unveil its therapeutic potential.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough efficacy evaluation of this compound. The protocols are designed to be self-validating, progressing from broad initial screenings to specific mechanistic studies and culminating in preclinical in vivo models. We will explain the causality behind experimental choices, ensuring that each step logically informs the next in the discovery pipeline.
Phase 1: Foundational Characterization & Broad-Spectrum In Vitro Screening
The initial phase is designed to cast a wide net, identifying potential areas of biological activity and establishing a baseline for cytotoxicity. This ensures that subsequent, more resource-intensive assays are directed toward the most promising therapeutic avenues.
Physicochemical Properties
Before biological evaluation, it is critical to determine the fundamental physicochemical properties of this compound. These parameters influence solubility, cell permeability, and formulation, which are crucial for the interpretation of biological data.
| Parameter | Method | Rationale |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the maximum concentration of the compound in aqueous and organic (DMSO) solutions, ensuring accurate dosing in subsequent assays. |
| Lipophilicity (LogP/LogD) | HPLC-based or Shake-flask method | Predicts membrane permeability and potential for off-target effects. Piperidine derivatives' activity is often modulated by lipophilicity.[2] |
| Purity | HPLC-UV, LC-MS, qNMR | Confirms the identity and purity of the test compound, ensuring that observed effects are not due to contaminants. |
| Stability | Solution Stability Assay (in buffer and media) | Assesses the compound's stability under experimental conditions to ensure the integrity of the molecule throughout the assay duration. |
General Cytotoxicity Screening
A primary screen across a panel of cancer cell lines and a non-cancerous control line is a cost-effective method to identify potential anticancer activity and establish a therapeutic window.
Protocol: MTT Assay for Cell Viability
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Seed cells from a diverse panel (e.g., MCF-7 (breast cancer), PC-3 (prostate cancer), A549 (lung cancer)[6], and HEK293 (non-cancerous embryonic kidney cells)) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7]
-
General Neuroprotection Screening
Oxidative stress is a common pathological factor in neurodegenerative diseases.[3] This assay provides a first look at the potential neuroprotective effects of the compound.
Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture:
-
Seed SH-SY5Y neuroblastoma cells in 96-well plates at 20,000 cells/well. Differentiate the cells using retinoic acid for 5-7 days to induce a more neuron-like phenotype.
-
-
Compound Pre-treatment:
-
Treat the differentiated cells with non-toxic concentrations of this compound (determined from preliminary toxicity tests) for 12-24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to a pre-determined concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for 6 hours to induce cell death. Include a positive control such as N-acetylcysteine.
-
-
Viability Assessment:
-
Measure cell viability using the MTT assay as described in the previous protocol.
-
-
Data Analysis:
-
Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone. A significant increase in viability suggests a neuroprotective effect.
-
Phase 2: Elucidation of Mechanism of Action (In Vitro)
If Phase 1 results are promising in a specific area (e.g., high cytotoxicity in cancer cells or strong neuroprotection), the next step is to investigate the underlying mechanism.
Workflow for Efficacy Evaluation
Caption: Tiered experimental workflow for evaluating this compound.
Oncology Focus: Apoptosis and Cell Cycle Analysis
If this compound demonstrates significant cytotoxicity against cancer cells, it's crucial to determine if the mode of cell death is apoptosis (programmed cell death), a desirable trait for anticancer agents.[8]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Treatment: Seed the most sensitive cancer cell line (identified in Phase 1) in 6-well plates. Treat with the IC₅₀ and 2x IC₅₀ concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the cells using a flow cytometer.
-
Interpretation:
-
Annexin V(-)/PI(-): Live cells
-
Annexin V(+)/PI(-): Early apoptotic cells
-
Annexin V(+)/PI(+): Late apoptotic/necrotic cells
-
Annexin V(-)/PI(+): Necrotic cells
-
-
Neuroscience Focus: Target Pathway Investigation
Should the compound show neuroprotective properties, investigating specific pathways known to be modulated by piperidine analogs is the next logical step. The Nrf2/Keap1 pathway is a key regulator of cellular resistance to oxidative stress and is a target for some piperine analogues.[3]
Protocol: Western Blot for Nrf2 Activation
-
Treatment: Treat SH-SY5Y cells with this compound at various concentrations for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein and nuclear/cytoplasmic fractions.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against Nrf2, Keap1, and downstream targets like HO-1. Use β-actin or Lamin B1 as loading controls for total and nuclear fractions, respectively.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity. An increase in nuclear Nrf2 and total HO-1 protein levels would indicate activation of the pathway.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized Nrf2-mediated neuroprotective pathway for the compound.
Phase 3: Preclinical In Vivo Efficacy Models
Positive and well-defined in vitro results provide the justification for advancing to more complex and costly in vivo studies. The choice of model must directly correspond to the in vitro findings.
Neuroprotective Efficacy in a Parkinson's Disease Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted standard for evaluating potential anti-Parkinsonian drugs, as MPTP induces selective destruction of dopaminergic neurons.[3][9]
Protocol: MPTP-Induced Neurodegeneration in Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Grouping and Treatment:
-
Group 1: Vehicle control (Saline).
-
Group 2: MPTP only (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals).
-
Group 3: this compound (Dose 1) + MPTP.
-
Group 4: this compound (Dose 2) + MPTP.
-
Administer the test compound orally for 14 days, starting 7 days before MPTP induction.[9]
-
-
Behavioral Assessment (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance. Record the latency to fall from a rotating rod.
-
Pole Test: To measure bradykinesia. Record the time taken to turn and descend a vertical pole.
-
-
Neurochemical and Histological Analysis (21 days post-MPTP):
-
Euthanize animals and collect brain tissue.
-
HPLC Analysis: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
-
Expected Outcome: An effective compound will ameliorate the MPTP-induced motor deficits, preserve dopamine levels, and protect TH-positive neurons from degeneration.[9]
Analgesic Efficacy in a Thermal Pain Model
Given that the piperidine scaffold is central to many analgesics, evaluating this potential activity is warranted.[10] The tail-flick test is a classic model for assessing centrally-mediated analgesia.
Protocol: Tail-Flick Test in Rats
-
Animals: Use male Sprague-Dawley rats, 200-250g.
-
Baseline Measurement: Measure the baseline tail-flick latency for each rat by focusing a beam of radiant heat on the tail and recording the time until the rat flicks its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Treatment:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.).
-
Administer vehicle control (e.g., saline).
-
Administer positive control (e.g., Morphine, 5 mg/kg, i.p.).
-
-
Post-Treatment Measurement: Measure the tail-flick latency at multiple time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Convert the data to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A significant increase in %MPE indicates an analgesic effect.
Summary of Potential Efficacy Data
The following tables provide a template for summarizing the quantitative data gathered from the proposed protocols.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | Histology | This compound IC₅₀ | Doxorubicin IC₅₀ (Control) |
| MCF-7 | Breast Cancer | Data | Data |
| PC-3 | Prostate Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HEK293 | Normal Kidney | Data | Data |
Table 2: In Vivo Neuroprotection in MPTP Model
| Treatment Group | Latency to Fall (s) on Rotarod | Dopamine Level (% of Control) | TH+ Cell Count (% of Control) |
| Vehicle Control | Data | 100% | 100% |
| MPTP Only | Data | Data | Data |
| Compound (Low Dose) + MPTP | Data | Data | Data |
| Compound (High Dose) + MPTP | Data | Data | Data |
References
-
Choi, H. et al. (2012). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available at: [Link]
-
Li, S. et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. PubMed. Available at: [Link]
-
Faizi, S. et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. PubMed. Available at: [Link]
-
Chen, Y. et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. PubMed. Available at: [Link]
-
Al-Said, M. et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Available at: [Link]
-
Naseem, H. et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available at: [Link]
-
Abedi, S. et al. (2024). The impact of piperine on the metabolic conditions of patients with NAFLD and early cirrhosis: a randomized double-blind controlled trial. ResearchGate. Available at: [Link]
-
Mao, Q. et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]
-
Saify, Z. et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]
-
Saify, Z. et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available at: [Link]
-
Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. PubMed. Available at: [Link]
-
R-Discovery. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. R Discovery. Available at: [Link]
-
Al-Hussain, S. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Gorgani, L. et al. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. MDPI. Available at: [Link]
-
Satała, G. et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Sabancılar, İ. et al. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]
-
de Oliveira, R. et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]
-
Vinaya, K. et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available at: [Link]
-
Thorberg, S. et al. (1982). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. PubMed. Available at: [Link]
-
Satała, G. et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. PubMed. Available at: [Link]
-
Cignarella, G. et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 3-Isopropoxy-piperidine in the Development of CNS-Targeting Agents
Introduction: The Strategic Value of the 3-Isopropoxy-piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands that can precisely interact with the complex binding pockets of Central Nervous System (CNS) targets. Within this esteemed class of heterocycles, the this compound moiety has emerged as a particularly intriguing structural motif for the development of novel CNS-targeting agents.
The introduction of an isopropoxy group at the 3-position of the piperidine ring imparts a unique combination of physicochemical properties that can be strategically leveraged to optimize a drug candidate's profile. The isopropoxy group can influence lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters for achieving desirable pharmacokinetic and pharmacodynamic properties, especially for CNS penetration.[3] Furthermore, the stereochemistry at the 3-position allows for the exploration of chiral space, which can be pivotal in achieving receptor subtype selectivity and minimizing off-target effects.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro, and in vivo evaluation of CNS-targeting agents incorporating the this compound scaffold. The protocols and discussions herein are designed to be practical and insightful, drawing from established methodologies and the underlying principles of medicinal chemistry and neuropharmacology.
PART 1: Synthesis of a Representative N-Substituted this compound
The synthesis of this compound derivatives can be approached through various synthetic routes. A common and versatile strategy involves the N-alkylation or N-arylation of a pre-formed this compound core. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Below is a representative protocol for the synthesis of an N-benzyl-3-isopropoxy-piperidine, a common intermediate that can be further modified.
Protocol 1: Synthesis of N-Benzyl-3-isopropoxy-piperidine
This protocol is based on the general principles of reductive amination and etherification.
Materials:
-
3-Hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 2-bromopropane (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Step 2: Synthesis of N-Benzyl-3-isopropoxy-piperidine
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-3-isopropoxy-piperidine.
PART 2: In Vitro Evaluation of CNS-Targeting Agents
Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity of a this compound derivative to a specific CNS receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) using a competition binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (commercially available or prepared in-house)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Test compound (this compound derivative) dissolved in DMSO
-
Non-specific binding inhibitor (a high concentration of a known ligand for the receptor, e.g., unlabeled haloperidol for D2 receptors)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well microplate, add the assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, the non-specific binding inhibitor, or buffer alone (for total binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability Assessment
The PAMPA-BBB assay is a high-throughput method to predict the passive diffusion of a compound across the blood-brain barrier.[4]
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound dissolved in PBS (with a small percentage of DMSO if necessary)
-
Reference compounds with known BBB permeability (e.g., caffeine for high permeability and atenolol for low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS for concentration analysis
Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Add the test compound and reference compounds to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Pe) using the following equation:
Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - Ca / Ceq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca = concentration in the acceptor well
-
Ceq = equilibrium concentration = (C_donor_final * Vd + Ca * Va) / (Vd + Va)
-
Data Interpretation:
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
PART 3: In Vivo Evaluation of CNS-Targeting Agents
Protocol 4: Mouse Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity.[1][5][6][7]
Materials:
-
Male mice (e.g., C57BL/6 or BALB/c)
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compound (this compound derivative) formulated in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Positive control (e.g., imipramine or fluoxetine).
-
Vehicle control.
-
Video recording equipment.
Procedure:
-
Administer the test compound, positive control, or vehicle to the mice via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera.
-
After the 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
Analyze the video recording, typically scoring the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
A significant reduction in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.
Protocol 5: Mouse Rotarod Test for Motor Coordination and Sedative Effects
The Rotarod test is used to assess motor coordination, balance, and potential sedative or muscle-relaxant side effects of a compound.[3][8][9]
Materials:
-
Male mice.
-
Rotarod apparatus (a rotating rod that can be set at a constant or accelerating speed).
-
Test compound formulated in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Train the mice on the rotarod for a few days prior to the experiment to establish a stable baseline performance. This typically involves placing the mice on the rotating rod at a low speed and gradually increasing the speed.
-
On the test day, administer the test compound or vehicle to the mice.
-
At various time points after administration (e.g., 30, 60, and 120 minutes), place each mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse. A cut-off time (e.g., 300 seconds) is typically used.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which could be a side effect of the compound.
PART 4: Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from the aforementioned assays will provide a comprehensive profile of the synthesized this compound derivatives.
-
Receptor Binding Affinity (Ki): A lower Ki value indicates a higher affinity of the compound for the target receptor. By comparing the Ki values of a series of analogs, one can deduce the structural requirements for optimal binding. For instance, modifying the N-substituent (e.g., from benzyl to other aryl or alkyl groups) can significantly impact affinity.
-
BBB Permeability (Pe): The PAMPA-BBB results will guide the optimization of the compound's ability to cross the blood-brain barrier. Generally, compounds with moderate lipophilicity, low molecular weight, and a limited number of hydrogen bond donors tend to have better BBB penetration. The isopropoxy group itself contributes to a favorable lipophilicity profile.
-
In Vivo Efficacy (FST): A dose-dependent reduction in immobility time in the FST suggests that the compound has antidepressant-like properties. This functional assay provides crucial information about the compound's in vivo activity.
-
In Vivo Side Effects (Rotarod): The rotarod test helps to identify potential motor impairments, which are undesirable side effects for most CNS drugs. A compound that shows efficacy in the FST without causing significant motor deficits in the rotarod test at similar doses would be a more promising lead candidate.
General SAR Insights for 3-Alkoxy-piperidines:
While specific SAR for this compound is highly target-dependent, some general principles can be inferred from the broader class of 3-alkoxy-piperidines:
-
The nature of the N-substituent is critical: The size, shape, and electronic properties of the group attached to the piperidine nitrogen will largely determine the compound's affinity and selectivity for its target receptor.
-
Stereochemistry at the 3-position matters: The (R) and (S) enantiomers of 3-alkoxy-piperidines often exhibit different pharmacological profiles. Chiral synthesis or separation is crucial to identify the more active and selective enantiomer.
-
The alkoxy group influences pharmacokinetics: The size of the alkoxy group (e.g., methoxy vs. isopropoxy) can fine-tune the compound's lipophilicity and, consequently, its BBB permeability and metabolic stability.
Visualization of Experimental Workflow
Caption: A streamlined workflow for the development of CNS-targeting agents based on the this compound scaffold.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel CNS-targeting agents. Its unique physicochemical properties and synthetic tractability allow for the systematic exploration of chemical space to identify compounds with potent and selective activity at various CNS targets. By employing a well-designed workflow that integrates chemical synthesis with a battery of in vitro and in vivo assays, researchers can efficiently advance lead candidates through the drug discovery pipeline. The protocols and insights provided in these application notes are intended to serve as a practical guide to unlock the full potential of this promising chemical scaffold in the quest for new and improved treatments for CNS disorders.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
- U.S. Patent No. 11,479,552. (2022). Substituted piperidine compounds and their use.
- García-García, A. L., Elizalde-Reyes, A., Mendoza-López, F., & Chávez-Pacheco, J. L. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 15, 730243.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Maze Engineers. (2015, November 5). The Rotarod Test (For Mice). Conduct Science. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Rotarod Test. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Rotarod performance test. In Wikipedia. Retrieved from [Link]
- Rosa, S. G., Jesse, C. R., Londero, A., de Gomes, M. G., Goes, A. T. R., Savegnago, L., & Souza, L. C. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 13, 17.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11479552B2 - Substituted piperidine compounds and their use - Google Patents [patents.google.com]
- 3. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Isopropoxy-piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-Isopropoxy-piperidine. This guide is designed to provide in-depth, experience-driven advice to troubleshoot and optimize your synthetic protocols. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact yield, purity, and scalability. This resource addresses common challenges and frequently asked questions to ensure your success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize this compound from 3-hydroxypiperidine is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the synthesis of this compound, typically achieved through an O-alkylation reaction, can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. The most common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.[1][2]
For Williamson Ether Synthesis:
This method involves the reaction of an alkoxide with an alkyl halide.[1] In this case, you would deprotonate 3-hydroxypiperidine to form the corresponding alkoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
-
Inefficient Deprotonation: 3-Hydroxypiperidine's alcohol is a moderately weak acid. Incomplete deprotonation will leave you with unreacted starting material.
-
Solution: Use a strong base to ensure complete formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and the reaction is performed under anhydrous conditions, as NaH reacts violently with water.
-
-
Competing Elimination Reaction: Isopropyl halides are secondary halides, which can undergo E2 elimination in the presence of a strong, sterically hindered base, leading to the formation of propene instead of the desired ether.[3]
-
Solution: To minimize elimination, control the reaction temperature. Running the reaction at a lower temperature can favor the SN2 substitution over elimination.[4] You can also consider using a less sterically hindered base if possible, though complete deprotonation is crucial.
-
-
N-Alkylation as a Side Reaction: The secondary amine of the piperidine ring is also nucleophilic and can compete with the alkoxide for the isopropyl halide, leading to N-isopropyl-3-hydroxypiperidine.
-
Solution: Protect the piperidine nitrogen before the O-alkylation step. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Williamson ether synthesis and can be removed later under acidic conditions.[5]
-
For Mitsunobu Reaction:
The Mitsunobu reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to convert an alcohol into various functional groups, including ethers, with inversion of stereochemistry.[6]
-
Reagent Quality and Addition Order: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents and the order of their addition.[6]
-
Solution: Use freshly opened or purified reagents. A typical and effective procedure is to dissolve the N-protected 3-hydroxypiperidine, isopropanol, and PPh₃ in an anhydrous solvent like THF. Cool the mixture to 0 °C before the slow, dropwise addition of DEAD or DIAD.[7] This order of addition helps to control the reaction and minimize side products.
-
-
Steric Hindrance: While generally efficient, highly sterically hindered alcohols can react sluggishly.[2]
-
Solution: While 3-hydroxypiperidine is not excessively hindered, ensuring an adequate excess of isopropanol (which also often serves as the solvent) and allowing for sufficient reaction time are important.
-
Below is a workflow to guide your troubleshooting process for low yield:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Isopropoxy-piperidine
Welcome to the technical support guide for 3-Isopropoxy-piperidine. As a key intermediate in pharmaceutical development, achieving high purity is critical. However, its unique chemical properties present distinct challenges during purification. This guide, structured by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities in your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Question 1: My final product, a liquid, is contaminated with the starting material, 3-hydroxypiperidine. Why is vacuum distillation failing to separate them effectively?
Probable Cause: The primary issue is the close boiling points of this compound and the unreacted 3-hydroxypiperidine[1][2]. The hydroxyl group on the starting material allows for hydrogen bonding, which can elevate its boiling point closer to that of your desired product. Simple or fractional distillation, even under vacuum, may not provide sufficient resolution to achieve high purity.
Solution: Purification via Salt Crystallization A more robust and effective method is to exploit the basicity of the piperidine nitrogen. By converting the free base into a salt, you create a solid compound with drastically different solubility properties, allowing for purification through recrystallization. The salt can then be converted back to the pure free base. The hydrochloride or oxalate salts are common choices.[3][4]
Experimental Protocol: Hydrochloride Salt Formation & Recrystallization
-
Salt Formation:
-
Dissolve the crude this compound oil in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid. Monitor the precipitation and stop adding HCl when no further solid forms.
-
-
Isolation & Washing:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-basic impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent system, such as isopropanol or an ethanol/acetone mixture.[4]
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Cool the solution and add a base (e.g., 2M NaOH or a saturated NaHCO₃ solution) dropwise until the pH is >10.
-
Extract the liberated this compound free base into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.
-
Question 2: When I run column chromatography on silica gel, my product streaks badly, leading to poor separation and low yield. What's happening?
Probable Cause: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[5] The piperidine's basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding causes the compound to "streak" down the column rather than eluting as a tight band, resulting in poor separation from impurities.
Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase To achieve clean separation, you must mitigate the acidic nature of the stationary phase.
Method 1: Basic Modifier in the Eluent
-
Protocol: Add a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[5] The modifier will neutralize the acidic sites on the silica, allowing your product to elute symmetrically.
-
Causality: The triethylamine, being a stronger or more accessible base, preferentially interacts with the silanol groups, effectively "capping" them and preventing your product from binding irreversibly.
Method 2: Use a Different Stationary Phase
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying amines. Its surface is not as acidic, leading to much-improved peak shape and separation without the need for mobile phase modifiers.
-
Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) HPLC can be a powerful purification tool, though it is often used for analytical rather than preparative scale in many labs.[6]
Question 3: My purified this compound oil looks clean initially, but develops a white haze or solidifies upon storage. Is it decomposing?
Probable Cause: The product is likely not decomposing but is reacting with atmospheric carbon dioxide (CO₂). The basic piperidine nitrogen readily reacts with acidic CO₂ from the air to form a piperidinium carbonate salt, which is a white solid.[7][8] This is a common issue for many purified free-base amines.
Solution: Proper Handling and Storage
-
Inert Atmosphere: Always handle and store the purified free base under an inert atmosphere, such as nitrogen or argon, to prevent contact with CO₂.[7]
-
Storage Form: For long-term stability, consider storing the material as its crystalline hydrochloride salt, which is much less reactive to the atmosphere. The free base can be regenerated just before use.
-
Recovery: If carbonate formation occurs, the free base can often be recovered. Dissolve the material in an organic solvent (e.g., ethyl acetate), wash the solution with a dilute aqueous base (like NaHCO₃ solution) to neutralize the carbonate, separate the organic layer, dry it, and re-evaporate the solvent.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for purifying this compound on a large scale? A: For multi-gram to kilogram scale, purification via salt crystallization is generally the most robust and scalable method.[3][4] It avoids the expense and solvent waste of large-scale column chromatography and effectively removes both more and less polar impurities that are difficult to separate by distillation alone.
Q: How can I accurately assess the purity of my final product? A: A combination of techniques is recommended:
-
Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities and residual solvents.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides detailed information on non-volatile organic impurities. When analyzing the free base, it is often necessary to add an acid modifier (e.g., 0.1% TFA) to the mobile phase to ensure consistent protonation and sharp peaks.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q: What are the primary safety considerations when working with this compound? A: Like other piperidine derivatives, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. Piperidines are organic bases and can be corrosive or irritating.[11]
Data Summary & Visualizations
Table 1: Comparison of Purification Techniques for this compound
| Technique | Advantages | Disadvantages | Best For |
| Vacuum Distillation | - Fast and requires minimal solvent. - Good for removing non-volatile impurities. | - Poor separation of compounds with close boiling points (e.g., 3-hydroxypiperidine).[12] - Potential for thermal degradation if not controlled carefully. | Initial bulk solvent removal or when impurities have vastly different boiling points. |
| Silica Gel Chromatography | - High resolving power for a wide range of impurities. | - Strong interaction with basic nitrogen causes peak tailing/streaking.[5] - Requires basic modifiers, increasing complexity. - Generates significant solvent waste. | Small-scale purification (<5g) or when other methods fail, provided the eluent is modified. |
| Salt Crystallization | - Highly effective for removing closely related impurities. - Yields a stable, solid product. - Very scalable and cost-effective.[3][4] | - Requires additional steps (salt formation, liberation). - Yield can be lost during recrystallization steps if not optimized. | The recommended method for achieving high purity, especially on scales >5g. |
Diagram 1: Recommended Purification Workflow
This diagram illustrates the logical flow for purifying crude this compound to achieve high purity by leveraging its chemical properties.
Caption: Workflow for purification via salt formation.
Diagram 2: Analyte-Stationary Phase Interaction in Chromatography
This diagram explains the root cause of peak tailing for basic compounds on standard silica gel.
Caption: Cause of peak tailing on silica gel.
References
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- EP0384288A2 - Piperidine compounds and their preparation and use.
- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Piperidine derivatives, their preparation, and their use as medicaments.
- Substituted piperidine challenge. PubMed.
- Substituted piperidine challenge. Enamine.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
- A Review on Analytical Methods for Piperazine Determin
- 3-Hydroxypiperidine | C5H11NO. PubChem.
- 3-Hydroxy Piperidine | Supplier. Ketone Pharma.
- Have you experienced that your piperidine crystallizes when not in use?.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Purific
- Hazardous Drug Handling Guide. Scribd.
Sources
- 1. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. reddit.com [reddit.com]
- 6. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
common byproducts in 3-Isopropoxy-piperidine synthesis and removal
Introduction
Welcome to the technical support guide for the synthesis of 3-Isopropoxy-piperidine. This molecule is a valuable building block in pharmaceutical development, and achieving high purity is critical for downstream applications. A common and robust method for its synthesis is the Williamson ether synthesis, which involves the O-alkylation of 3-hydroxypiperidine with an isopropylating agent. However, the presence of a nucleophilic secondary amine in the starting material introduces competitive side reactions, primarily N-alkylation, which can complicate purification and reduce yields.
This guide provides a comprehensive overview of the common byproducts encountered during this synthesis, troubleshooting strategies to minimize their formation, and detailed protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect when synthesizing this compound via Williamson ether synthesis?
A1: The primary reaction involves the deprotonation of the hydroxyl group on 3-hydroxypiperidine, followed by nucleophilic attack on an isopropylating agent (e.g., 2-bromopropane). However, several competing reactions can occur, leading to a mixture of products.
Common Byproducts:
-
N-isopropyl-3-hydroxypiperidine: This is often the major byproduct. The secondary amine of the piperidine ring is also nucleophilic and can compete with the hydroxyl group, leading to alkylation on the nitrogen atom.[1][2] The basicity and higher intrinsic nucleophilicity of nitrogen compared to oxygen often favor this side reaction.[1]
-
N,O-di-isopropylpiperidine: This results from the alkylation of both the nitrogen and the oxygen atoms. It is typically formed under forcing conditions or when an excess of the alkylating agent is used.
-
Propene: If using an isopropyl halide under strongly basic conditions, an E2 elimination reaction can compete with the desired SN2 substitution, consuming your base and alkylating agent to produce propene gas.[3]
-
Unreacted Starting Material: Incomplete reactions will leave residual 3-hydroxypiperidine.
The formation of these byproducts is a classic challenge in the alkylation of amino alcohols.[4]
Q2: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of a polar byproduct that stains well with ninhydrin. What is it and how can I fix this?
A2: This is a classic signature of either unreacted 3-hydroxypiperidine or the N-alkylated byproduct, N-isopropyl-3-hydroxypiperidine. Both are more polar than the desired O-alkylated product and contain a secondary or tertiary amine, respectively.
Causality & Troubleshooting: The piperidine nitrogen is a potent nucleophile, and N-alkylation is often kinetically favored over O-alkylation.[5] To shift the selectivity towards the desired this compound (O-alkylation), consider the following strategies:
-
Choice of Base: Use a bulky, non-nucleophilic base like potassium tert-butoxide or a milder base like potassium carbonate. Strong, smaller bases like sodium hydride (NaH) can deprotonate both the alcohol and, to some extent, the amine, but the resulting alkoxide is a stronger nucleophile for the desired reaction.
-
Protecting Group Strategy: The most robust method to prevent N-alkylation is to temporarily protect the piperidine nitrogen. A tert-butyloxycarbonyl (Boc) group is ideal. You would synthesize (S)-N-boc-3-hydroxypiperidine first, perform the Williamson ether synthesis on the hydroxyl group, and then deprotect the Boc group under acidic conditions.[6] This adds steps but provides the cleanest reaction profile.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation. N-alkylation often has a slightly higher activation energy, but this must be determined empirically for your specific conditions.
Q3: How can I effectively remove the N-isopropyl and unreacted starting material from my final product?
A3: Both the starting material (3-hydroxypiperidine) and the primary byproduct (N-isopropyl-3-hydroxypiperidine) have different physical properties than the desired product, which can be exploited for purification.
| Compound | Structure | Boiling Point (Est.) | Polarity | Basicity (pKa of conj. acid) |
| This compound (Product) | OC(C)C1CCCNC1 | ~180-190 °C | Moderate | ~10.5-11 |
| 3-Hydroxypiperidine (Starting Material) | OC1CCCNC1 | ~190-200 °C | High | ~11 |
| N-isopropyl-3-hydroxypiperidine (Byproduct) | OC1CCCN(C(C)C)C1 | ~210-220 °C | High | ~10-10.5 |
| N,O-di-isopropylpiperidine (Byproduct) | OC(C)C1CCCN(C(C)C)C1 | ~200-210 °C | Low | ~10-10.5 |
Purification Methods:
-
Acid-Base Extraction: This is a highly effective first-pass purification. Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and byproducts will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your combined amines back into an organic solvent. This process, however, will not separate the desired product from the basic byproducts.
-
Flash Column Chromatography: This is the most effective method for separating the product from all byproducts. Due to the basic nature of piperidines, they can streak on standard silica gel.[7]
-
Recommended System: Use a silica gel column but add a small amount of a competitive base to the eluent system, such as 1-2% triethylamine or ammonium hydroxide in a gradient of methanol in dichloromethane. This neutralizes the acidic silanol groups on the silica surface, leading to much better peak shapes.
-
Elution Order: The least polar compound, N,O-di-isopropylpiperidine, will elute first, followed by the desired product, this compound. The most polar compounds, N-isopropyl-3-hydroxypiperidine and unreacted 3-hydroxypiperidine, will elute last.
-
-
Fractional Distillation: If working on a large scale, fractional distillation under vacuum can be effective, although the boiling points are quite close. This method is best suited for separating the desired product from the higher-boiling N-isopropyl byproduct after an initial purification.
Visual Schematics & Workflows
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired Williamson ether synthesis pathway and the competing side reactions.
Caption: Competing reaction pathways in this compound synthesis.
Troubleshooting and Purification Workflow
This flowchart provides a logical sequence for identifying impurities and selecting an appropriate purification strategy.
Caption: Logic-based workflow for byproduct identification and purification.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Flash Column Chromatography
This protocol is designed to separate the desired product from both more polar (N-alkylated) and less polar (di-alkylated) byproducts.
Materials:
-
Crude this compound oil
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
-
Standard flash chromatography equipment
-
TLC plates (silica gel) and visualization stain (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Adsorb the crude oil (e.g., 1.0 g) onto a small amount of silica gel (~3 g) by dissolving it in a minimal amount of DCM, adding the silica, and concentrating to a dry, free-flowing powder on a rotary evaporator.
-
Column Packing: Dry-pack a suitable size glass column with silica gel. Wet the column with the starting eluent (100% DCM + 1% Et3N).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution:
-
Begin elution with 100% DCM containing 1% Et3N. This will elute any very non-polar impurities, including the di-alkylated byproduct.
-
Gradually increase the solvent polarity by introducing methanol. A typical gradient might be from 0% to 5% MeOH in DCM (always containing 1% Et3N).
-
The desired product, this compound, will typically elute at around 2-4% MeOH in DCM.
-
The more polar byproducts (N-isopropyl-3-hydroxypiperidine and 3-hydroxypiperidine) will elute at higher methanol concentrations (>5%).
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound as an oil.
Justification: The addition of triethylamine is crucial as it deactivates the acidic silanol groups on the silica surface, preventing the basic amine products from tailing and ensuring sharp, well-resolved peaks.[7]
References
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?[Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
de Vries, J. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(52), 13644-13649. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved January 20, 2026, from [Link]
-
Reddit. (2025). Purification of THP protected compound. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Purification of 3-hydroxypropionitrile by wiped molecular distillation. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN105274160A - Method for preparing (S)
-
PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 3-Isopropoxy-piperidine
Welcome to the technical support center for the synthesis and purification of 3-Isopropoxy-piperidine. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices to empower you to troubleshoot effectively, improve yields, and achieve high product purity.
Section 1: The Synthetic Pathway - A Strategic Overview
Q: What is the most reliable and scalable synthetic route for preparing high-purity this compound?
A: The most robust and widely adopted strategy involves a three-stage process starting from 3-hydroxypiperidine. This method provides excellent control over side reactions and facilitates purification. The overall workflow is:
-
N-Protection: The secondary amine of 3-hydroxypiperidine is protected, typically as a tert-butoxycarbonyl (Boc) carbamate. This is critical to prevent the nitrogen from acting as a competing nucleophile in the subsequent etherification step.[1][2]
-
Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then displaces a halide from an isopropylating agent (e.g., 2-bromopropane) via an SN2 reaction.[3][4]
-
N-Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound, typically as a salt which is then neutralized.[5][6]
This strategic sequence isolates the reactivity of the hydroxyl group and simplifies the final purification.
Caption: A typical four-stage workflow for synthesizing this compound.
Section 2: Troubleshooting the Williamson Ether Synthesis
This stage is the most critical for determining the overall yield. Low yields are common due to a fundamental mechanistic conflict.
Q: My yield of N-Boc-3-isopropoxy-piperidine is consistently low (<50%). What are the primary causes and how can I mitigate them?
A: A low yield in this specific Williamson ether synthesis is almost always due to the competition between the desired SN2 (substitution) pathway and a detrimental E2 (elimination) side reaction.[3][7] Your isopropylating agent (e.g., 2-bromopropane) is a secondary halide, which is highly susceptible to elimination.
Caption: Competing SN2 (desired) and E2 (undesired) pathways.
Here is a breakdown of the causes and their solutions:
| Potential Cause | Underlying Reason | Recommended Solution & Rationale |
| 1. E2 Elimination Dominance | The alkoxide is acting as a base, abstracting a proton from the 2-bromopropane, rather than as a nucleophile attacking the carbon. This is exacerbated by high temperatures.[3][7] | Use a less-hindered, highly nucleophilic base system. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is standard. It irreversibly deprotonates the alcohol to form the sodium alkoxide. Maintain a lower reaction temperature (start at 0 °C, then allow to warm slowly to room temperature or slightly above, e.g., 40-50 °C) to favor the SN2 pathway, which has a lower activation energy.[8] |
| 2. Incomplete Deprotonation | Weaker bases like potassium carbonate (K₂CO₃) may not fully deprotonate the secondary alcohol, leading to unreacted starting material. | Use a stoichiometric amount (e.g., 1.1-1.2 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH) . This ensures complete conversion of the alcohol to the more reactive alkoxide nucleophile.[7] |
| 3. Reagent/Solvent Quality | Water in the solvent or on the glassware will quench the NaH and the alkoxide intermediate, halting the reaction. | Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, DMF). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[9][10] |
| 4. Incorrect Stoichiometry | An insufficient amount of the isopropylating agent will result in incomplete conversion. | Use a slight excess of the isopropylating agent (e.g., 1.2-1.5 equivalents of 2-bromopropane or 2-iodopropane). Iodine is a better leaving group and may improve reaction rates, but is more expensive.[7] |
Q: I am observing multiple spots on my TLC plate after the alkylation reaction. What could these be?
A: Multiple spots indicate an incomplete reaction or the presence of side products.[1] The most common species are:
-
Lowest Rf Spot: Unreacted N-Boc-3-hydroxypiperidine (most polar due to the free -OH group).
-
Highest Rf Spot: The desired product, N-Boc-3-isopropoxy-piperidine (least polar).
-
Intermediate Spots (less common): Can indicate impurities in the starting material or degradation products if the reaction was overheated.
If you see a significant spot for the starting material, it points towards incomplete deprotonation (Cause #2) or wet conditions (Cause #3).
Section 3: Navigating the Deprotection Step
Q: What are the best practices for Boc deprotection to ensure a clean conversion and simple workup?
A: The Boc group is reliably cleaved under acidic conditions. The key is to choose an acid that allows for easy removal after the reaction is complete.
Recommended Protocol: Deprotection with HCl in an Organic Solvent
-
Reaction Setup: Dissolve the crude N-Boc-3-isopropoxy-piperidine in a suitable solvent like Dioxane, Methanol, or Ethyl Acetate.
-
Acid Addition: Cool the solution to 0 °C and bubble in anhydrous HCl gas or add a solution of HCl in dioxane (typically 4M) dropwise.
-
Monitoring: The reaction is usually rapid (30 minutes to a few hours). Monitor by TLC until the starting material spot disappears. The product, being a salt, will likely not move from the baseline.
-
Isolation: The product, this compound hydrochloride, is a salt and will often precipitate from less polar solvents like dioxane or diethyl ether. The solid can be collected by filtration. Alternatively, the solvent and excess HCl can be removed under reduced pressure.[6][11]
-
Neutralization: To obtain the free amine, dissolve the hydrochloride salt in water, basify the solution with NaOH or K₂CO₃ to pH >11, and extract the free amine into an organic solvent like Dichloromethane or Ethyl Acetate.
Why this works well: Using a volatile acid or one that facilitates precipitation of the product salt makes the workup straightforward, avoiding the need for extensive purification to remove the deprotecting agent.[5]
Section 4: The Final Hurdle - Purification
Q: My final product is contaminated with non-basic impurities. What is the most effective purification strategy?
A: For removing non-basic or less-basic organic impurities from your final amine product, an acid-base extraction is a highly effective and scalable chemical purification method that leverages the basicity of the piperidine nitrogen.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic this compound will react to form the hydrochloride salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Discard the organic layer (or check it by TLC for any lost product).[10]
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 3M NaOH) until the pH is strongly basic (pH > 11). This regenerates the free amine.
-
Re-extraction: Extract the free amine back into a fresh organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
| Purification Method | Pros | Cons | Best For... |
| Acid-Base Extraction | Highly effective for removing non-basic impurities. Scalable.[10] | Will not separate other basic impurities. Requires handling of acids/bases. | Removing unreacted starting alcohol (N-Boc-3-hydroxypiperidine) after deprotection, or other neutral byproducts. |
| Flash Column Chromatography | Excellent separation of compounds with different polarities. | Can be slow and costly on a large scale. Amines can streak on silica.[12] | High-purity isolation on a lab scale. Tip: Add 1% triethylamine to your eluent to prevent streaking. |
| Fractional Distillation | Excellent for separating liquids with different boiling points. Highly scalable. | Product must be thermally stable. Not effective for removing non-volatile impurities. | Final purification of the free amine on a large scale, assuming major impurities have different boiling points. |
Section 5: Frequently Asked Questions
Q: How do I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Look for the characteristic isopropyl methine (septet) and methyl (doublet) signals, along with the piperidine ring protons.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product. GC-MS is also excellent for assessing purity by showing the relative area of different components.[13]
-
FTIR Spectroscopy: Will show the absence of the -OH stretch from the starting material and the presence of the C-O-C ether stretch.
Q: Are there any specific safety precautions for this synthesis?
A: Yes.
-
Sodium Hydride (NaH): Is highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a fume hood. Quench any excess very carefully with isopropanol, followed by methanol, and then water.
-
Strong Acids/Bases: Reagents like concentrated HCl, TFA, and NaOH are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]
-
Solvents: Work in a well-ventilated fume hood to avoid inhaling solvent vapors.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from byjus.com. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from peptides.com. [Link]
-
Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Retrieved from patsnap.com. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]
-
ChemBK. (2024). N-Boc-3-Hydroxypiperidine. Retrieved from chembk.com. [Link]
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from quickcompany.in. [Link]
-
ResearchGate. (2008). Deprotection of different N-Boc-compounds. Retrieved from researchgate.net. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from fishersci.se. [Link]
-
MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from mdpi.com. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from eijppr.com. [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from nopr.niscpr.res.in. [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from discover.dtic.mil. [Link]
-
Veeprho. (2020). Impurity Profiling in Drug Development. Retrieved from veeprho.com. [Link]
-
Reddit. (2025). Purification of THP protected compound. Retrieved from reddit.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jgtps.com [jgtps.com]
- 12. reddit.com [reddit.com]
- 13. veeprho.com [veeprho.com]
- 14. chembk.com [chembk.com]
Introduction
The 3-Isopropoxy-piperidine scaffold is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting a wide range of biological pathways.[1] Its substituted piperidine ring offers a combination of desirable properties, including aqueous solubility and metabolic stability, while the isopropoxy group can modulate lipophilicity and receptor interactions.
The most common and critical reaction involving this intermediate is the N-alkylation of the piperidine nitrogen. This step is fundamental for introducing diversity and building the final active pharmaceutical ingredient (API). However, like many secondary amine alkylations, this reaction is not without its challenges. Issues such as low yield, formation of impurities, and difficult purifications are frequently encountered.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common problems in the N-alkylation of this compound. It is designed for researchers, chemists, and drug development professionals to diagnose and solve experimental hurdles, ensuring efficient and successful synthesis.
Troubleshooting Guide: N-Alkylation Reactions
This section directly addresses specific issues you may encounter during the N-alkylation of this compound.
Problem 1: Low or No Product Yield
Question: My N-alkylation reaction of this compound with an alkyl halide is showing very low conversion to the desired tertiary amine, even after extended reaction times. What are the likely causes and solutions?
Answer: Low or no yield is one of the most common issues and can stem from several factors. Let's break down the potential causes systematically.
-
Cause A: Inadequate Base
-
The "Why": The N-alkylation of a secondary amine like piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.[2] A base is required to neutralize this acid as it forms. Furthermore, for less reactive alkylating agents, a stronger base is needed to deprotonate the piperidine nitrogen, increasing its nucleophilicity.[3][4]
-
Solution:
-
Choice of Base: For standard alkyl bromides or iodides, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient, especially in a polar aprotic solvent like DMF or acetonitrile.[2][5] If using a less reactive alkyl chloride, or if the reaction is still sluggish, a stronger base like sodium hydride (NaH) may be required.[2][3]
-
Non-Nucleophilic Organic Bases: To minimize side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, or Hünig's base) is an excellent choice.[3][6] It effectively scavenges the acid without competing in the alkylation.[6]
-
Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the base relative to the limiting reagent.[6]
-
-
-
Cause B: Poor Reagent Reactivity or Quality
-
The "Why": The success of an SN2 reaction depends heavily on the quality of the leaving group and the integrity of the reactants.
-
Solution:
-
Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl >> F.[4] If you are using an alkyl chloride with slow conversion, consider switching to the corresponding alkyl bromide or iodide.[7] Activating the alkyl chloride by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can also be effective (Finkelstein reaction).[5]
-
Reagent Purity: Ensure the this compound is pure and free of excess acid (e.g., from its salt form). If starting from the hydrochloride salt, it must be fully neutralized to the free base before the reaction. Verify the purity of the alkylating agent, as old reagents can degrade.
-
-
-
Cause C: Inappropriate Solvent or Temperature
-
The "Why": The solvent plays a crucial role in dissolving reactants and influencing the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[4][5]
-
Solution:
-
Solvent Choice: If solubility is an issue in a solvent like acetonitrile, switch to a more powerful polar aprotic solvent like DMF or NMP.[8] Ensure all solvents are anhydrous, as water can interfere with the reaction.[4]
-
Temperature: Many N-alkylations proceed well at room temperature, but if the reaction is slow, gentle heating (e.g., 50-80 °C) can significantly increase the rate.[2] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side product formation at higher temperatures.[3][9]
-
-
Problem 2: Formation of Side Products, Especially Quaternary Ammonium Salt
Question: My reaction is working, but I am seeing a significant amount of a highly polar, water-soluble byproduct that I suspect is the over-alkylated quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation is a classic problem when alkylating secondary amines. The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[7][10][11]
-
Cause: Relative Reaction Rates & Stoichiometry
-
The "Why": The tertiary amine product can compete with the starting material for the alkylating agent. If the concentration of the alkylating agent is high, the probability of this second reaction increases.[2]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkyl halide is the limiting reagent and is consumed before significant over-alkylation can occur.[7]
-
Slow Addition: Instead of adding the alkylating agent all at once, add it slowly over several hours using a syringe pump.[2][7] This maintains a low, steady concentration of the electrophile, favoring the reaction with the more abundant secondary amine and minimizing the formation of the quaternary salt.[7]
-
Choice of Base: Using a sterically hindered, non-nucleophilic base like DIPEA can help suppress the formation of the quaternary ammonium salt.[6]
-
-
-
Alternative Strategy: Reductive Amination
-
The "Why": Reductive amination is an excellent alternative to direct alkylation that completely avoids the problem of over-alkylation.[7][12] The reaction involves forming an iminium ion intermediate from the amine and a corresponding aldehyde or ketone, which is then reduced in situ.[7]
-
Solution: React this compound with the desired aldehyde or ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild, selective for the iminium ion, and does not reduce the starting carbonyl.[7][12][13]
-
Problem 3: Reaction Stalls or is Sluggish
Question: My reaction starts well, as confirmed by early TLC/LC-MS timepoints, but then it seems to stall and never reaches full conversion. What's happening?
Answer: A stalling reaction often points to the deactivation of a key reagent or poor reaction setup.
-
Cause A: Incomplete Neutralization of Formed Acid
-
The "Why": If the base is not strong enough, is not soluble enough, or is not present in sufficient quantity, the accumulating hydrohalic acid will protonate the remaining starting material, causing the reaction rate to plummet.[2]
-
Solution: Re-evaluate your choice and amount of base as described in Problem 1. Ensure the base is finely powdered (if solid, like K₂CO₃) to maximize surface area and that the reaction is being stirred vigorously to ensure good mixing.
-
-
Cause B: Steric Hindrance
-
The "Why": The isopropoxy group at the 3-position introduces some steric bulk. If you are using a very bulky alkylating agent (e.g., a secondary or tertiary halide), the SN2 reaction can be significantly slowed down.[14]
-
Solution:
-
Increase Temperature: For sterically demanding reactions, increasing the temperature is often necessary to provide enough energy to overcome the activation barrier.
-
Switch Reaction Type: If direct alkylation is failing due to sterics, reductive amination is often a more robust alternative.
-
-
Problem 4: Difficulties in Product Isolation and Purification
Question: The reaction seems complete, but I'm having trouble purifying my product. It streaks badly on my silica gel column.
Answer: Amines, particularly tertiary amines, are notorious for causing streaking on silica gel due to their basicity and interaction with acidic silanol groups on the stationary phase.
-
Cause: Amine Interaction with Silica Gel
-
The "Why": The lone pair on the nitrogen of your product can interact strongly with the acidic silica surface, leading to poor peak shape and difficult elution.
-
Solution:
-
Basic Modifier in Eluent: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective method is to add 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol to the mobile phase.[15] This will saturate the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Workup: Before chromatography, perform an aqueous workup. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane, wash with water and then brine to remove inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate before loading onto the column.[13]
-
Salt Formation for Purification: If the product is stable as a salt, you can sometimes purify it by converting it to its hydrochloride salt, which may be crystalline.[16] Dissolve the crude product in a solvent like ethanol or diethyl ether and add a solution of HCl in an organic solvent to precipitate the salt.[16] The pure free base can then be regenerated by treatment with a base.[15]
-
-
Key Experimental Protocol: N-Alkylation via Reductive Amination
This protocol provides a robust and reliable method for the N-alkylation of this compound, which inherently avoids over-alkylation issues.[7]
Reaction: this compound + Aldehyde/Ketone → N-substituted-3-Isopropoxy-piperidine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to make a ~0.2 M solution.[17]
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.[7][13] Note: The reaction may be slightly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours).[7][9]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.[17]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) containing 0.5-1% triethylamine to prevent streaking.[15]
Visualizations and Data
General N-Alkylation Workflow
Caption: General experimental workflow for N-alkylation.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Physicochemical Data Summary
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₇NO | 143.23 | ~185-190 | Secondary amine, nucleophile. Handle under inert atmosphere. |
| Benzyl Bromide | C₇H₇Br | 171.04 | 198-199 | Common alkylating agent. Lachrymatory. Handle in a fume hood. |
| N-Benzyl-3-isopropoxy-piperidine | C₁₅H₂₃NO | 233.35 | (Predicted) >300 | Tertiary amine product. Prone to streaking on silica gel. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: As a secondary amine, it can be sensitive to air and moisture over time. It is best stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. For long-term storage, refrigeration is recommended.[18][19]
Q2: My this compound is the hydrochloride salt. How do I convert it to the free base? A: To use the hydrochloride salt in an N-alkylation, you must first liberate the free base. Dissolve the salt in water and make the solution basic (pH > 12) by adding a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[16] Then, extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.
Q3: What's the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a fast and effective method for qualitative monitoring.[9] Stain with a potassium permanganate (KMnO₄) solution or ninhydrin (for the starting material). For more accurate, quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9][20][21] It allows you to track the disappearance of starting materials and the appearance of the product, confirming its mass.
Q4: Can I use microwave synthesis for this reaction? A: Yes, microwave-assisted synthesis can often dramatically accelerate N-alkylation reactions, reducing reaction times from hours to minutes.[22][23] It is particularly useful for sluggish reactions involving less reactive alkylating agents or sterically hindered substrates. Standard conditions (base, solvent) can often be adapted for microwave use, but be sure to use sealed microwave vials designed for this purpose.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- Benchchem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Various Authors. (2015). For alkylation of a secondary amine...which base and solvent do I have to use? ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Various Authors. (n.d.). Synthesis and properties of quaternary ammonium salts on the basis of piperidine.
- Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
- ResearchGate. (n.d.). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations.
- Cole, K. P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Sommer, H. Z., & Jackson, L. L. (n.d.). Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. The Journal of Organic Chemistry.
- Sommer, H. Z., & Jackson, L. L. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- ResearchGate. (n.d.). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Benchchem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis.
- Zhang, Y., et al. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Benchchem. (n.d.). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.
- Benchchem. (n.d.). Addressing challenges in the N-alkylation of pteridine compounds.
- Den Herder, J., et al. (2017). Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection. PubMed.
- Naughton, C. (n.d.). Stability of multidose, preserved formulation epoetin alfa in syringes for three and six weeks.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of multidose, preserved formulation epoetin alfa in syringes for three and six weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Isopropoxy-piperidine
Welcome to the dedicated support center for the synthesis of 3-Isopropoxy-piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we dissect frequently encountered issues, provide troubleshooting guidance based on fundamental chemical principles, and offer detailed, field-tested protocols.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a Williamson ether synthesis.[1][2] This involves the N-alkylation of 3-hydroxypiperidine, followed by the O-alkylation of the resulting intermediate with an isopropylating agent. While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide will address these critical aspects to ensure a robust and scalable synthetic route.
A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, potentially streamlining the synthesis of complex piperidines and reducing the reliance on precious metal catalysts.[3]
Part 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses specific problems that can arise during the scale-up of this compound synthesis in a question-and-answer format.
Q1: My reaction is sluggish or stalls completely upon scale-up. What are the likely causes and how can I resolve this?
A1: A stalled reaction at a larger scale often points to issues with mass and heat transfer, or insufficient base strength.
-
Insufficient Base Strength: Ensure the base used is strong enough to fully deprotonate the 3-hydroxypiperidine to form the more nucleophilic alkoxide.[4] Sodium hydride (NaH) is a common and effective choice.[5]
-
Poor Solubility of Reagents: As the reaction volume increases, solubility issues can become more pronounced. Ensure adequate agitation and consider a solvent system that fully dissolves all reactants at the reaction temperature. Polar aprotic solvents like DMF or acetonitrile are often preferred for N-alkylation reactions.[6]
-
Inadequate Temperature Control: The reaction is often exothermic.[7] On a larger scale, localized "hot spots" can lead to side reactions, while insufficient heating can slow the reaction rate. Ensure your reactor is equipped with adequate heating and cooling capabilities to maintain a consistent internal temperature.
Q2: I'm observing significant formation of an alkene byproduct. How can I minimize this?
A2: Alkene formation is a classic competing E2 elimination reaction that becomes more prevalent under certain conditions.[4]
-
Choice of Isopropylating Agent: While isopropyl halides are common, they are secondary halides and thus prone to elimination.[5] Consider using isopropyl tosylate or mesylate, which can sometimes favor substitution over elimination.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination.[4] A typical range for Williamson ether synthesis is 50-100°C.[4]
-
Base Selection: While a strong base is necessary, a very sterically hindered base can promote elimination. A careful balance is required.
Q3: Over-alkylation of the piperidine nitrogen is leading to quaternary ammonium salt formation. How can I control this?
A3: This is a common issue when dealing with reactive alkylating agents.[6]
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperidine starting material (e.g., 1.1 equivalents) relative to the alkylating agent can help minimize over-alkylation.[6]
-
Slow Addition: Add the alkylating agent to the reaction mixture slowly, using a syringe pump for larger scales. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[6]
-
N-Protection Strategy: For a more controlled synthesis, consider an N-protection strategy. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed to prevent N-alkylation, allowing for selective O-alkylation first.[8] The protecting group is then removed in a subsequent step.
Q4: My final product is difficult to purify, and I suspect the presence of unreacted pyridine from the starting material. How can I effectively remove it?
A4: Pyridine can be a challenging impurity to remove due to its similar properties to piperidine derivatives.
-
Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine will remain in the organic layer. The desired piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]
-
Azeotropic Distillation: Piperidine can form an azeotrope with water.[6] Azeotropic distillation with a hydrocarbon solvent like toluene can be an effective method for water removal.[6][9]
-
Salt Formation and Filtration: In some cases, piperidine can be selectively precipitated as a salt. For instance, bubbling carbon dioxide through a solution containing piperidine and pyridine can form a piperidine salt that can be filtered off.[10][11]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with piperidine and its derivatives on a large scale?
A: Piperidine is a highly flammable and corrosive liquid.[12] It is toxic if it comes into contact with the skin or is inhaled, and can cause severe skin burns and eye damage.[12][13][14] Always work in a well-ventilated area or under a fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][13] Ensure that the reactor is properly grounded to prevent static discharge.[12]
Q: What is the best N-protecting group strategy for this synthesis?
A: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule.[8]
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM).[8]
-
Cbz (carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a clean and efficient method.[8]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Typically removed with a base like piperidine, which might not be ideal if piperidine is a reactant or product.[8]
Q: Can I use a one-pot procedure for the N-protection, O-alkylation, and deprotection steps?
A: While a one-pot process can improve efficiency, it requires careful planning and optimization. Compatibility of reagents and solvents is crucial. For instance, the conditions for O-alkylation (strong base) may not be compatible with certain protecting groups. A telescoped synthesis, where sequential reactions are performed in the same reactor with minimal workup between steps, can be a viable approach for scale-up.[15]
Part 3: Experimental Protocols & Data
Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
Objective: To protect the nitrogen of 3-hydroxypiperidine to prevent N-alkylation in the subsequent step.
Materials:
-
3-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a mixture of DCM and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
Protocol 2: O-Alkylation of N-Boc-3-hydroxypiperidine
Objective: To synthesize N-Boc-3-isopropoxy-piperidine via Williamson ether synthesis.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Bromopropane or Isopropyl tosylate
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and slowly add 2-bromopropane (1.2 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Table 1: Comparison of Reaction Conditions for O-Alkylation
| Parameter | Condition A | Condition B | Rationale |
| Isopropylating Agent | 2-Bromopropane | Isopropyl tosylate | Tosylate is a better leaving group and may reduce elimination byproducts. |
| Base | NaH | KH | KH can sometimes offer better reactivity and solubility. |
| Solvent | DMF | Acetonitrile | Acetonitrile is easier to remove during workup. |
| Temperature | 60-70 °C | 50-60 °C | Lower temperature may favor SN2 over E2.[4] |
Part 4: Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: N-Protection followed by O-alkylation and deprotection.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Benchchem. Large-Scale Synthesis of 1-Piperidinepropanol.
- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Benchchem. Identifying and minimizing byproducts in the Williamson ether synthesis.
- Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Proprep. Write the products for the following Williamson ether synthesis.
- ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Google Patents.
- ResearchGate. Example of a late-stage problem.
- Benchchem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Google Patents.
- Jubilant Life Sciences Limited.
- Google Patents. US2363157A - Process for purifying piperidine.
- Benchchem.
- News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- ResearchGate.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Benchchem. common challenges in working with piperidine-based compounds.
- Journal of the American Chemical Society. A General Strategy for N-(Hetero)
- PMC - NIH. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.
- Wikipedia. Williamson ether synthesis.
- PubMed. Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides.
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.
- MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Google Patents. CN105274160A - Method for preparing (S)
- NIH. Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
- PMC - NIH. Greening the synthesis of peptide therapeutics: an industrial perspective.
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies.
- ResearchGate. Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride | Request PDF.
- Benchchem.
Sources
- 1. proprep.com [proprep.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 10. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 11. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to Stereoselective 3-Isopropoxy-piperidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Isopropoxy-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chiral building block. The precise control of stereochemistry at the C3 position of the piperidine ring is paramount for biological activity, making robust and predictable synthetic strategies essential.
This resource is structured to address specific experimental issues through a troubleshooting guide and a frequently asked questions (FAQ) section. We delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic efforts are both successful and reproducible.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis of chiral this compound, providing potential causes and actionable solutions.
Question: I am observing low enantiomeric excess (ee) in the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase (KRED). What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low enantiomeric excess in enzymatic reductions is a frequent challenge. Several factors can contribute to this issue, ranging from reaction conditions to the choice of biocatalyst.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and selectivity. Deviations can lead to reduced performance. For many ketoreductases, a pH around 7.0 and temperatures between 30-40°C are a good starting point.[1] It is crucial to screen a range of pH values (e.g., 6.5-8.0) and temperatures (e.g., 25-45°C) to find the optimal conditions for your specific enzyme.[1][2]
-
Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect stereoselectivity. Ensure your cofactor regeneration system (e.g., glucose dehydrogenase/glucose) is functioning efficiently.[2][3][4] Co-expressing the ketoreductase and glucose dehydrogenase in the same host can significantly improve efficiency.[2][3][4]
-
Substrate and Enzyme Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of side products, impacting enantioselectivity. Conversely, very low enzyme concentrations may result in slow reaction rates and incomplete conversion. It is advisable to optimize both substrate and enzyme loading.
-
-
Enzyme Selection:
-
Intrinsic Selectivity: Not all ketoreductases are created equal. The inherent stereoselectivity of the chosen KRED for N-Boc-3-piperidone may be insufficient. It is highly recommended to screen a panel of different ketoreductases to identify one with high enantioselectivity for your substrate.[1]
-
-
Substrate Quality:
-
Purity: Impurities in the N-Boc-3-piperidone starting material could inhibit the enzyme or act as alternative substrates, leading to a decrease in the desired product's ee. Ensure the purity of your starting material is high.
-
Workflow for Optimizing Asymmetric Enzymatic Reduction:
Caption: Decision workflow for troubleshooting low enantiomeric excess in a ketoreductase-catalyzed reduction.
Question: My chemical resolution of racemic 3-hydroxypiperidine using a chiral resolving agent like L-camphorsulfonic acid is giving a low yield of the desired (S)-enantiomer. How can I improve the efficiency of the resolution?
Answer:
Classical resolution is often a trade-off between yield and enantiomeric purity, with the theoretical maximum yield for a single enantiomer being 50%. However, several factors can lead to yields significantly below this theoretical maximum.
Potential Causes & Solutions:
-
Solvent System: The choice of solvent is critical for the selective crystallization of one diastereomeric salt. An inappropriate solvent may lead to co-precipitation of both diastereomers or poor crystallization altogether.
-
Screening: A systematic screening of different solvent systems is essential. For the resolution of 3-hydroxypiperidine with L-camphorsulfonic acid, systems like ethanol-methyl tertiary butyl ether (MTBE) have been reported to be effective.[5] Experiment with different solvent ratios and polarities.
-
Cooling Rate: A slow, controlled cooling rate during crystallization is crucial for forming well-defined crystals of a single diastereomer. Rapid cooling can trap impurities and the undesired diastereomer.
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution. While a 1:1 ratio is a common starting point, it may be necessary to use a slight excess or even a substoichiometric amount of the resolving agent to achieve optimal results.
-
Purity of Starting Materials: Impurities in the racemic 3-hydroxypiperidine or the resolving agent can interfere with the crystallization process, leading to lower yields and purities. Ensure both components are of high purity.
-
Recovery of the Resolving Agent: Implementing an efficient method to recover the chiral resolving agent after the resolution can significantly improve the overall cost-effectiveness of the process.[5]
Question: I am attempting to synthesize chiral this compound via O-isopropylation of (S)-N-Boc-3-hydroxypiperidine, but I am observing some racemization. What could be causing this and how can I prevent it?
Answer:
While the O-isopropylation of (S)-N-Boc-3-hydroxypiperidine is a common final step, maintaining the stereochemical integrity at the C3 position is crucial. Racemization, although not always the most common issue in this specific step, can occur under certain conditions.
Potential Causes & Solutions:
-
Reaction Conditions:
-
Harsh Basicity/High Temperatures: Strong bases and high reaction temperatures can potentially lead to side reactions or, in some cases, epimerization, although this is less likely for a secondary alcohol. More likely is the promotion of elimination or other side reactions that complicate purification and may give the appearance of lower enantiomeric purity.
-
Williamson Ether Synthesis: A standard approach is the Williamson ether synthesis. Using a mild base like sodium hydride (NaH) at controlled temperatures (e.g., 0°C to room temperature) to deprotonate the alcohol, followed by the addition of an isopropylating agent like 2-iodopropane or isopropyl triflate, is a reliable method.
-
-
Protecting Group Stability: The Boc protecting group is generally stable under the conditions of a Williamson ether synthesis. However, if acidic conditions are inadvertently introduced during workup, partial deprotection and potential side reactions could occur. A carefully controlled workup is essential.
-
Analytical Method: Before concluding that racemization has occurred, it is vital to ensure that the analytical method used to determine enantiomeric purity (e.g., chiral HPLC) is accurate and validated for both the starting material and the final product.[6][7]
Frequently Asked Questions (FAQs)
This section provides answers to broader, yet critical, questions regarding the stereoselective synthesis of this compound.
What are the primary strategies for establishing the stereocenter at the C3 position of the piperidine ring?
There are three main strategies for introducing chirality at the C3 position:
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. While effective, this can sometimes require lengthy synthetic sequences.
-
Chiral Resolution: This involves the separation of a racemic mixture of 3-hydroxypiperidine into its individual enantiomers.[1] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-camphorsulfonic acid, followed by fractional crystallization.[1][5] The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%.
-
Asymmetric Synthesis: This is often the most efficient and elegant approach, where the desired stereocenter is created selectively. Key methods include:
-
Asymmetric Reduction of a Prochiral Ketone: The reduction of N-protected-3-piperidone using chiral catalysts or enzymes (ketoreductases) is a powerful method to produce enantiomerically enriched 3-hydroxypiperidine.[1][2][3]
-
Asymmetric Hydrogenation: The hydrogenation of a suitable pyridine derivative over a chiral catalyst can also yield chiral piperidines.
-
Chemo-enzymatic Dearomatization: This innovative approach combines chemical synthesis and biocatalysis for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry.[8]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the cross-coupling of arylboronic acids with pyridine derivatives to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[9][10][11]
-
Strategic Overview for Stereocenter Introduction:
Caption: Key strategies for introducing stereochemistry at the C3 position of the piperidine ring.
How can I reliably determine the enantiomeric excess (ee) and absolute configuration of my this compound product?
Accurate determination of enantiomeric purity and absolute configuration is critical.
-
Enantiomeric Excess (ee) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Polysaccharide-based chiral stationary phases, such as Chiralpak® columns, are widely used for separating the enantiomers of N-Boc-3-hydroxypiperidine and its derivatives.[6][7] It is essential to develop and validate a specific HPLC method for your compound.
-
Chiral Gas Chromatography (GC): For more volatile derivatives, chiral GC can be an effective alternative.
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate enantiomers in solution, although it is often less precise than chromatographic methods for quantitative analysis.
-
-
Absolute Configuration Determination:
-
Comparison to Known Standards: The most straightforward method is to compare the analytical data (e.g., retention time in chiral HPLC, specific optical rotation) of your product to a commercially available, certified standard of the desired enantiomer.
-
X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.
-
Chemical Correlation: The absolute configuration can be inferred by converting the product to a known compound without affecting the stereocenter.
-
Data Presentation: Comparison of Chiral HPLC Columns for (S)-1-Boc-3-hydroxypiperidine Analysis
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | 30 | >1.5 | Good resolution and peak shape.[6] |
| Chiralpak® IE-3 | 250 x 4.6 mm, 5 µm | n-Hexane:IPA:TFA (95:5:0.1) | 1.2 | 40 | 1.50 | Good resolution.[6] |
| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | n-Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 40 | 0.89 | Poor resolution.[6] |
Experimental Protocols
Protocol: Asymmetric Reduction of N-Boc-3-piperidone using a Ketoreductase
This protocol is a general guideline and should be optimized for the specific ketoreductase and equipment used.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
NADP+ or NAD+
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution containing D-glucose (e.g., 1.1-1.3 molar equivalents relative to the substrate).
-
Cofactor and Enzymes: Add the cofactor (NADP+ or NAD+) to a final concentration of 0.1-0.2 g/L.[2] Add the ketoreductase and glucose dehydrogenase. The optimal ratio of KRED to GDH should be determined experimentally.[2][3]
-
Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. A typical substrate loading is 10-100 g/L.[1][2]
-
Reaction: Stir the reaction mixture at the optimal temperature (e.g., 30-40°C) and maintain the pH (e.g., 6.5-7.5) for 12-24 hours.[1][2] Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (S)-N-Boc-3-hydroxypiperidine.
-
Analysis: Determine the yield and enantiomeric excess (chiral HPLC).
References
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health. [Link]
-
Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. ACS Publications. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. ProQuest. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Stephen P. Fletcher. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
- Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. PubMed. [Link]
-
Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Sci-Hub. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. National Institutes of Health. [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
-
Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities. Springer. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
-
Stereoselective synthesis of piperidines. University of Glasgow Theses Service. [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
-
ChemInform Abstract: Stereoselective Synthesis of a Series of New N-Alkyl-3-hydroxypiperidine Derivatives Containing a Hemiketal. ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]
-
Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed. [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. National Institutes of Health. [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. National Institutes of Health. [Link]
-
Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Efficient Asymmetric Synthesis of (<i>S</i>)-<i>N</i>-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with 3-Isopropoxy-piperidine stability in solution
Welcome to the technical support center for 3-Isopropoxy-piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound, a valuable building block in medicinal chemistry, possesses a unique structure combining a piperidine ring with an N-alkoxy group. This configuration, while synthetically useful, can present stability challenges in solution. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. The primary points of vulnerability in the molecule are the N-O bond of the alkoxyamine and the piperidine ring itself, which can be susceptible to oxidation and pH-dependent reactions.
This guide will walk you through common issues, their underlying causes, and systematic approaches to their resolution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pale yellow overnight. What could be the cause?
A1: A color change, typically to yellow or brown, is a common indicator of oxidative degradation. The tertiary amine-like nitrogen in the piperidine ring and the adjacent ether linkage can be susceptible to oxidation, even by atmospheric oxygen over time.[1][2] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities which can catalyze oxidation.[3]
Q2: I've observed a precipitate forming in my aqueous solution of this compound. What's happening?
A2: Precipitate formation can be due to several factors. If the solution has been exposed to acidic conditions, such as acidic vapors in the lab, it could lead to the formation of a piperidinium salt which may have lower solubility.[4] Alternatively, degradation products formed through hydrolysis or oxidation may be less soluble than the parent compound. Finally, if the concentration of your solution is near its saturation point, temperature fluctuations can cause the compound to crystallize out.
Q3: How does pH affect the stability of this compound in solution?
A3: The piperidine ring contains a basic nitrogen atom, making its derivatives' stability and solubility pH-dependent.[5] In acidic conditions (pH < pKa of the protonated piperidine, which is around 11.2), the nitrogen will be protonated. While this can increase solubility in aqueous media, strongly acidic conditions may promote hydrolysis of the isopropoxy group. In basic conditions, the compound will be in its free base form, which is more susceptible to oxidation.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize shelf-life, stock solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect from light.[2] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (e.g., Decreasing Peak Area in LC-MS)
Symptoms:
-
A gradual decrease in the peak area corresponding to this compound in a series of chromatographic analyses.
-
Appearance of new, unidentified peaks in the chromatogram.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Detailed Steps:
-
Verify Instrument Performance: Before assuming compound instability, confirm that your analytical instrument (e.g., LC-MS, GC-MS) is performing correctly by running a stable standard.
-
Investigate Oxidation: As a primary suspect, oxidation can be mitigated by preparing fresh solutions and using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.
-
Assess Hydrolysis: Check the pH of your solution. If it is acidic or basic, consider adjusting it to a neutral pH, as extremes can catalyze the hydrolysis of the N-O bond.
-
Control for Photodegradation: Protect your solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Conduct a Forced Degradation Study: If the issue persists, a forced degradation study can help identify the specific cause. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[4][6][7][8]
Issue 2: Poor Solubility or Precipitation in Organic Solvents
Symptoms:
-
Difficulty dissolving this compound in a chosen solvent.
-
Formation of a solid precipitate after the solution has been prepared.
Solvent Compatibility and Selection:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |
| Polar Protic | Methanol, Ethanol | High to Miscible | The nitrogen atom can act as a hydrogen bond acceptor. |
| Ethers | THF, Dioxane | Moderate to High | Good compatibility with the isopropoxy group. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The aliphatic piperidine ring provides some non-polar character, but the N-O moiety reduces overall lipophilicity. |
Troubleshooting Steps:
-
Solvent Selection: If you are experiencing solubility issues, consult the table above and consider switching to a more suitable solvent. For many applications, polar aprotic solvents like DMSO or DMF are excellent starting points.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For example, adding a small amount of DMSO or DMF to a less polar solvent can significantly improve solubility.
-
Gentle Warming and Sonication: Applying gentle heat (e.g., 30-40°C) or using an ultrasonic bath can help dissolve the compound. However, be cautious with heating as it can accelerate degradation.
-
pH Adjustment for Aqueous Solutions: For aqueous or protic solutions, adjusting the pH can influence solubility. Lowering the pH will form the more soluble piperidinium salt, but be mindful of potential hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, Methanol, Acetonitrile
-
pH meter
-
HPLC-UV/MS or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable chromatographic method (e.g., LC-MS) to identify and quantify the parent compound and any degradation products.
-
Caption: Hypothesized degradation pathways for this compound.
References
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
RSC Publishing. (2021). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. [Link]
-
Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. [Link]
-
ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2021). Influence of piperidine ring on stability and reactivity of piperine. [Link]
Sources
- 1. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01276B [pubs.rsc.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Overcoming Poor Reactivity of 3-Isopropoxy-piperidine in C-N Coupling Reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the C-N cross-coupling of 3-isopropoxy-piperidine. This valuable building block is frequently employed in medicinal chemistry, but its structure presents a unique set of reactivity challenges. The secondary amine is sterically encumbered by the adjacent isopropoxy group, making it a member of the notoriously difficult class of α-branched secondary amines.[1]
This document provides an in-depth analysis of the underlying causes of poor reactivity and offers a series of troubleshooting steps, validated protocols, and expert recommendations to enable successful and reproducible coupling outcomes.
Section 1: Understanding the Core Challenge: Steric Hindrance and Its Consequences
The primary obstacle in coupling reactions involving this compound is severe steric hindrance. The bulky isopropoxy group, positioned alpha to the nitrogen atom, physically obstructs the amine's approach to the metal center of the catalyst. This steric shield significantly slows down key steps in the catalytic cycle, such as amine coordination and the final, product-forming reductive elimination step.[1][2] When the desired C-N bond formation is kinetically slow, alternative, undesired reaction pathways often become dominant, leading to low yields and complex product mixtures.
Diagram: Visualizing the Steric Challenge
Caption: Steric clash between the bulky isopropoxy group and the metal catalyst center.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a direct question-and-answer format.
Q1: My Buchwald-Hartwig amination is giving a very low yield, with most of my starting materials remaining. What is the most likely cause?
A1: The most probable cause is an inadequate catalyst system that cannot overcome the high steric barrier. Standard palladium catalysts or ligands that work well for less hindered amines (like morpholine or unsubstituted piperidine) will often fail with α-branched substrates.[1] The crucial reductive elimination step, which forms the C-N bond, is likely too slow, effectively stalling the catalytic cycle.[3] Your first and most critical point of investigation should be the phosphine ligand.
Q2: I am observing significant hydrodehalogenation of my aryl halide (i.e., the halogen is replaced by hydrogen) and other byproducts instead of my desired coupled product. Why?
A2: This is a classic symptom of a stalled catalytic cycle. When the sterically hindered this compound cannot efficiently bind to the palladium-aryl intermediate and proceed to reductive elimination, competing side reactions take over. Pathways like β-hydride elimination from the palladium-amido complex or reactions with the solvent or base can lead to the formation of undesired byproducts and consume your active catalyst.[1] The solution is to accelerate the desired C-N coupling so it can outcompete these decomposition pathways.
Q3: I am trying a copper-catalyzed reaction (Ullmann or Chan-Lam) and it's not working. Are these suitable for such a hindered amine?
A3: While modern copper-catalyzed methods have improved, they remain challenging for severely hindered partners.[4] Traditional Ullmann conditions often require very high temperatures, which can lead to substrate decomposition.[5][6] The Chan-Lam coupling, while milder, can also be low-yielding with sterically demanding amines.[7][8] While not impossible, significant optimization of ligands and conditions is often required. For this specific substrate, a well-chosen palladium-catalyzed Buchwald-Hartwig system is the more reliable starting point.[9]
Q4: Can I simply increase the temperature or reaction time to drive the reaction to completion?
A4: While modest increases can sometimes help, this strategy often backfires with challenging substrates. Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions, leading to lower overall yields and a more complex crude product mixture. A more effective approach is to change the ligand to one specifically designed to accelerate the rate-limiting step at a moderate temperature.[10]
Section 3: Recommended Methodologies & Validated Protocols
Based on extensive literature and internal expertise, the Buchwald-Hartwig amination is the premier method for successfully coupling this compound. Success is almost entirely dependent on the correct choice of a bulky, electron-rich phosphine ligand.
Primary Recommendation: Buchwald-Hartwig Amination with Biarylphosphine Ligands
The key to success is using a ligand that is itself sterically bulky. These ligands form a well-defined, reactive monoligated LPd(0) species and create a coordinative sphere that promotes the difficult reductive elimination step for hindered substrates.[1][3]
Troubleshooting & Optimization Workflow
Caption: Logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.
Table 1: Recommended Catalyst Systems for Hindered Secondary Amines
| Parameter | Condition A (First Choice) | Condition B (Alternative) | Rationale & Comments |
| Pd Pre-catalyst | RuPhos Pd G3 or G4 (1-2 mol%) | XPhos Pd G3 or G4 (1-2 mol%) | Pre-catalysts ensure reliable formation of the active Pd(0) species.[10] |
| Ligand | RuPhos (1.5-3 mol%) | XPhos (1.5-3 mol%) | These bulky, electron-rich ligands are proven to accelerate reductive elimination for hindered amines.[1] |
| Base | NaOt-Bu (1.4 - 2.0 eq) | K₃PO₄ or Cs₂CO₃ (2.0 eq) | NaOt-Bu is generally fastest but incompatible with some functional groups. K₃PO₄ is a milder alternative.[11] |
| Solvent | Toluene or Dioxane | THF | Use anhydrous, degassed solvents. Toluene is often preferred for higher boiling points. |
| Temperature | 80 - 110 °C | 65 - 100 °C | Start around 100 °C. Lower temperatures may be possible with highly active catalyst systems. |
| Coupling Partner | Aryl Bromide or Chloride | Aryl Tosylate or Triflates | Aryl chlorides may require more active systems like RuPhos.[12] |
Validated Experimental Protocol: N-Arylation of this compound
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), RuPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%), and additional RuPhos ligand (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times. Maintain a positive pressure of inert gas.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.5 eq). Then, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Nucleophile Addition: Add this compound (1.2 eq) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-aryl-3-isopropoxy-piperidine product.
Section 4: Mechanistic Insights
Understanding the catalytic cycle provides clarity on why specific reagents are chosen. The Buchwald-Hartwig amination proceeds via a series of well-defined steps.
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig cycle. Steric hindrance from this compound slows the amine coordination and critically, the rate-limiting reductive elimination step.[9]
The bulky biarylphosphine ligand (L) is crucial for promoting the final Reductive Elimination step. It creates a sterically congested environment that forces the aryl and amido groups together, facilitating C-N bond formation and regenerating the active Pd(0) catalyst. Without such a ligand, this step is slow, allowing the catalyst to be diverted into unproductive pathways.
References
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. [1]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [12]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [3]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [11]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [10]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [4]
-
Ullmann reaction. Wikipedia. [5]
-
Ullmann condensation. Wikipedia. [6]
-
Ullmann coupling-An overview. OperaChem. [14]
-
Chan–Lam coupling. Wikipedia. [7]
-
Chan-Lam Coupling. Organic Chemistry Portal. [8]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [2]
-
Recent Progress on Chan-Lam Coupling Reactions Catalyzed by Copper(II) Complexes. MDPI. [15]
-
Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope. ACS PRF. [16]
Sources
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Ullmann coupling-An overview - operachem [operachem.com]
- 15. researchgate.net [researchgate.net]
- 16. acs.org [acs.org]
Technical Support Center: Method Development for Challenging 3-Isopropoxy-piperidine Separations
Welcome to the technical support center for the chromatographic separation of 3-isopropoxy-piperidine. This molecule presents a unique set of challenges due to its basicity, polarity, and the potential for multiple chiral centers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound?
A1: The primary challenges stem from its chemical properties:
-
Basicity: The piperidine ring contains a secondary amine, which is a basic functional group. This can lead to strong interactions with acidic silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing).[1][2]
-
Polarity: The isopropoxy group and the amine functionality make the molecule relatively polar, which can lead to poor retention on traditional reversed-phase columns.[3][4]
-
Lack of a Strong Chromophore: The this compound structure does not possess a strong UV-absorbing chromophore, making detection challenging without derivatization.[5]
-
Chirality: The molecule contains at least one stereocenter at the 3-position of the piperidine ring, requiring chiral chromatography to separate the enantiomers.
Q2: Which chromatographic technique is best suited for this separation: HPLC or SFC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable options, with distinct advantages.
-
Chiral HPLC is a well-established and versatile technique with a wide variety of commercially available chiral stationary phases (CSPs).[5][6] It offers multiple modes of operation, including normal-phase, reversed-phase, and polar organic mode.
-
Chiral SFC is often faster and considered a "greener" alternative due to its use of supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[5][7][8] SFC can provide enhanced or complementary chiral selectivity compared to HPLC.[8] For polar and basic compounds like this compound, SFC can offer excellent peak shapes and resolution.[7][9][10]
The choice often comes down to available instrumentation, desired throughput, and environmental considerations. SFC is increasingly becoming a dominant technique for chiral separations, especially for purification.[11]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Due to the lack of a strong chromophore, pre-column derivatization is often required for sensitive UV detection.[5][12] This involves reacting the amine group with a derivatizing agent that introduces a UV-active moiety. For example, reacting with para-toluenesulfonyl chloride (PTSC) can introduce a chromophore, allowing for detection at wavelengths like 228 nm.[12] Alternatively, if a mass spectrometer (MS) is used as the detector, derivatization for detection purposes is not necessary.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Severe Peak Tailing
Symptoms: Your chromatogram shows peaks with a pronounced asymmetry, where the back of the peak is much broader than the front.
Probable Causes & Solutions:
-
Cause: Secondary interactions between the basic amine of the piperidine and acidic residual silanol groups on the silica-based CSP.[1]
-
Solution 1: Add a Basic Mobile Phase Additive. This is the most common and effective solution. Incorporating a small amount (typically 0.1% to 0.5%) of a basic additive like diethylamine (DEA), ethylenediamine (EDA), or butylamine into the mobile phase will compete with the analyte for the active silanol sites, dramatically improving peak shape.[2][13][14] In some cases, additives like ethanolamine can provide even better peak symmetry.[13]
-
Solution 2: Use a Covalently Bonded CSP. Modern immobilized or covalently bonded polysaccharide-based CSPs are more robust and can tolerate a wider range of solvents and additives compared to older coated phases.[15][16] This allows for more flexibility in mobile phase optimization to reduce tailing.
-
Solution 3: Adjust Mobile Phase pH (Reversed-Phase). In reversed-phase mode, operating at a higher pH (using a column stable at high pH) can suppress the ionization of the basic analyte, reducing silanol interactions and improving peak shape.[17]
-
Problem 2: Poor or No Enantiomeric Resolution
Symptoms: The enantiomers of this compound are co-eluting as a single peak, or the resolution is insufficient for accurate quantification.
Probable Causes & Solutions:
-
Cause: The chosen chiral stationary phase and mobile phase combination is not providing sufficient enantioselectivity.
-
Solution 1: Screen Multiple Chiral Stationary Phases. The interaction between a chiral analyte and a CSP is highly specific. A screening approach using several different CSPs is the most effective strategy. Polysaccharide-based CSPs (e.g., those derived from amylose and cellulose) are a great starting point for piperidine derivatives.[2][18] Recommended columns for screening include those with selectors like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[15]
-
Solution 2: Optimize the Mobile Phase.
-
Normal Phase/Polar Organic Mode: Vary the alcohol modifier (e.g., isopropanol, ethanol, methanol) and its concentration in the alkane (e.g., hexane, heptane) or polar organic solvent (e.g., acetonitrile).[16][19] The type and concentration of the alcohol can significantly impact selectivity.[20]
-
SFC: Adjust the percentage of the co-solvent (modifier), typically an alcohol like methanol.[5][21] Also, fine-tune the backpressure and temperature, as these can influence fluid density and, consequently, the separation.[9][22]
-
-
Solution 3: Evaluate Different Additives. While basic additives are crucial for peak shape, they can also influence selectivity.[23] Experiment with different basic additives (DEA, EDA, etc.) to see if resolution improves.
-
Problem 3: Irreproducible Retention Times and Resolution
Symptoms: You observe significant shifts in retention times and resolution between consecutive runs or on different days.
Probable Causes & Solutions:
-
Cause 1: Insufficient Column Equilibration. Chiral separations, particularly with mobile phase additives, can require longer equilibration times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical sequence. Flush the column for at least 20-30 column volumes.
-
-
Cause 2: "Memory Effects" from Additives. Mobile phase additives can strongly adsorb to the stationary phase and alter its properties over time, an issue known as a "memory effect".[23]
-
Cause 3: Mobile Phase Preparation Inconsistency. Small variations in the concentration of the organic modifier or the additive can lead to significant changes in chromatography.
-
Solution: Prepare mobile phases carefully and consistently. For two-component mobile phases, it is best to mix them by the same method (e.g., online mixing or pre-mixing) for every run.
-
Experimental Protocols & Data
Recommended Starting Point: Chiral Stationary Phase Screening
The most efficient path to a successful separation is a systematic screening of different CSPs and mobile phases.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Starting Mobile Phase (Normal Phase/SFC) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H, Lux® Amylose-1 | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H, Lux® Cellulose-1 | Hexane/Ethanol (80:20, v/v) + 0.1% DEA |
| Amylose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IE | Acetonitrile/Methanol (90:10, v/v) + 0.1% DEA |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak® IC | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA |
Note: For SFC, the primary mobile phase is supercritical CO2, and the listed mobile phase would be used as the co-solvent/modifier.
Protocol 1: General Chiral HPLC Method Development Workflow
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Column Selection: Choose a set of 3-4 polysaccharide-based CSPs from Table 1.
-
Initial Screening Conditions:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: Acetonitrile/Methanol (95:5, v/v) with 0.1% DEA (Polar Organic Mode).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.
-
Detection: UV (if derivatized) or MS.
-
-
Optimization: Based on the screening results, select the column/mobile phase combination that shows the best promise (baseline separation or partial separation).
-
Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane).
-
Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
Optimize the concentration and type of the basic additive.
-
Protocol 2: General Chiral SFC Method Development Workflow
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[22]
-
Column Selection: Use the same set of CSPs as in the HPLC screening.
-
Initial Screening Conditions:
-
Optimization:
-
If separation is observed, switch to an isocratic method to fine-tune the co-solvent percentage.
-
Screen other co-solvents like ethanol or isopropanol.
-
Vary the column temperature and backpressure to optimize selectivity and resolution.[22]
-
Visualizing the Workflow
A logical approach is key to efficient method development. The following diagrams illustrate the decision-making process.
Caption: Method development decision tree for this compound.
Caption: Troubleshooting guide for common separation issues.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- YAKHAK HOEJI. (2021).
- Columnex LLC. Chiral HPLC and SFC Columns.
- National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- BenchChem. (2025). Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- National Institutes of Health. (n.d.).
- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- ResearchGate. (n.d.).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- BenchChem. (2025).
- BenchChem. (2025).
- Waters Blog. (2025).
- Chromatography Forum. (2017). additives for chiral.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- PubMed. (2014).
- ResearchGate. (2026).
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Pharmaceutical Technology. (n.d.).
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- LCGC International. (n.d.).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. General reaction....
- AFMPS. (n.d.).
- Analytical Methods (RSC Publishing). (n.d.).
- European Pharmaceutical Review. (2024).
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- YouTube. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide.
- ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- PubMed. (2026). Separation and Analysis of Chiral Compounds by Nano-Liquid Chromatography Using Glycopeptide Antibiotics.
- ResearchGate. (2019).
- MDPI. (n.d.). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. additives for chiral - Chromatography Forum [chromforum.org]
- 15. columnex.com [columnex.com]
- 16. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. yakhak.org [yakhak.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Alkoxy-Piperidines and Other Key Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and the basicity of its nitrogen atom allow it to serve as a versatile template for interacting with diverse biological targets, particularly within the central nervous system (CNS).[3][4] However, the therapeutic utility of a piperidine-based compound is not dictated by the core alone; its biological activity, selectivity, and pharmacokinetic profile are critically dependent on the nature and position of its substituents.[3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted piperidines, with a particular focus on the influence of a 3-position alkoxy group, such as isopropoxy. While direct experimental data for 3-isopropoxy-piperidine is not extensively documented in public literature, we can extrapolate its likely pharmacological profile by examining structurally related analogs. We will focus this comparison on the μ-opioid receptor (MOR), a well-studied target for piperidine-based analgesics, to provide a quantitative and mechanistically grounded discussion.[5][6]
The Decisive Role of Substitution: A Structural Overview
The pharmacological activity of a piperidine derivative is determined by the interplay of substituents at three primary positions: the nitrogen atom (N1), the 3-position, and the 4-position. Each site offers a unique opportunity to modulate the molecule's interaction with a target receptor.
Caption: Key substitution points on the piperidine ring that govern pharmacological activity.
Comparative Biological Activity at the μ-Opioid Receptor (MOR)
The μ-opioid receptor is the primary target for major opioid analgesics like morphine and fentanyl.[5] The piperidine scaffold is integral to the structure of many synthetic opioids, making it an excellent system for studying SAR.[7][8]
The Influence of 3-Position Substitution
Substitution at the 3-position can have profound effects on potency and selectivity. While 4-substituted piperidines like meperidine and fentanyl are more common, 3-substituted analogs have demonstrated significant and sometimes superior activity.
-
3-Alkyl Substitution: The introduction of a small alkyl group, such as methyl, at the 3-position can dramatically increase analgesic potency. For example, a series of 3-methyl-4-(N-phenyl amido)piperidines were found to be exceptionally potent analgesics. The cis-isomer of one such compound was over 13,000 times more potent than morphine and 29 times more potent than fentanyl, highlighting the critical role of stereochemistry introduced by the 3-substituent.[9]
-
3-Alkoxy Substitution (Inferred): While direct data on this compound is sparse, we can look to related structures. In a study of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, compounds were found to possess significant antidepressant activity by inhibiting the reuptake of biogenic amines.[10] This indicates that a 3-alkoxy-type substituent can direct the piperidine scaffold toward non-opioid CNS targets. In the context of MOR, an alkoxy group like isopropoxy introduces a bulkier, lipophilic, and hydrogen-bond accepting moiety compared to a methyl group. This could:
-
Enhance Binding: The isopropoxy group could fit into a hydrophobic sub-pocket within the MOR binding site, potentially increasing binding affinity (lower Ki).
-
Alter Efficacy: The electronic properties of the oxygen atom could change the way the ligand orients and activates the receptor, potentially modulating its efficacy (Emax) or functional potency (EC50).
-
Comparison with 4-Position and N-Position Substitution
The true impact of the 3-isopropoxy group can only be understood in comparison to the well-established roles of 4-position and N-position substituents.
-
4-Position: This is arguably the most critical position for many synthetic opioids. A 4-phenyl or 4-anilido group is a common feature that anchors the molecule into the receptor's binding pocket.[8][11] The structure-activity relationship for 3,4-disubstituted analogs shows that the interplay between these two positions is pivotal for binding affinity and selectivity.[6]
-
N1-Position: The substituent on the piperidine nitrogen is crucial for modulating pharmacokinetics and potency. In the fentanyl series, for example, the N-phenethyl group is vital for high potency. Changing this group alters the duration of action and overall analgesic profile.[9]
Quantitative Comparison of Piperidine Analogs as MOR Agonists
To contextualize the potential activity of a 3-alkoxy piperidine, the following table summarizes in vitro data for highly potent 3,4-disubstituted MOR agonists from a recent study.[6] This data illustrates how subtle structural modifications dramatically impact receptor interaction.
| Compound ID (Reference) | Key Structural Features | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) | MOR Efficacy (Emax, %) |
| (3R, 4S)-23 [6] | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | 0.0021 | 0.0013 | 209.1 |
| (3S, 4R)-23 [6] | Enantiomer of the above | 0.0034 | 0.68 | 206.5 |
| Morphine (Standard) | Pentacyclic alkaloid | 1-3 | ~10-50 | 100 |
| Fentanyl (Standard) | N-phenethyl-4-anilidopiperidine | ~0.4 - 1.5 | ~1-5 | >100 |
Data presented is for illustrative comparison and sourced from cited literature. Ki, EC50, and Emax values can vary based on assay conditions.
This data powerfully demonstrates the exquisite stereochemical sensitivity of the MOR; the (3R, 4S) configuration is significantly more potent in functional assays than its enantiomer, despite having similar binding affinity.[6] This underscores the importance that the stereochemistry of a 3-isopropoxy group would have on its activity.
Experimental Protocol: Determining Receptor Binding Affinity
The quantitative data presented above is typically generated using a competitive radioligand binding assay. This protocol is a self-validating system for assessing a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.
Workflow for Competitive Radioligand Binding Assay
Caption: Standard experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO cells transfected with human MOR) in a buffered solution. Centrifuge to pellet the membranes, which are then resuspended to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of a high-affinity radioligand for MOR (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound (the "competitor").
-
Controls (Self-Validation):
-
Total Binding: Wells containing only membranes and radioligand. This represents the maximum possible signal.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive MOR ligand (e.g., naloxone). This measures the amount of radioligand that binds to components other than the receptor.
-
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat. This traps the membranes with the bound radioligand while unbound ligand passes through. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter disks into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Use non-linear regression to fit the curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Conclusion and Future Directions
The piperidine scaffold remains a highly valuable starting point for the design of novel therapeutics. While the specific biological activity of this compound is not yet well-defined, a thorough analysis of its structural cousins provides a strong foundation for predicting its behavior. Structure-activity relationships for piperidine-based opioid agonists suggest that a 3-alkoxy substituent would likely have a significant, stereochemically-dependent impact on binding affinity and functional potency.[6][9] The bulk and electronic properties of the isopropoxy group, compared to a simple alkyl or hydroxyl group, could offer a unique profile, potentially enhancing hydrophobic interactions within the receptor or altering receptor activation.
Future research should focus on the direct synthesis and pharmacological evaluation of 3-alkoxy-piperidines in a panel of receptor binding and functional assays. Comparing a homologous series (methoxy, ethoxy, isopropoxy) at the 3-position would provide definitive data on the influence of substituent size and lipophilicity, offering invaluable insights for the rational design of the next generation of piperidine-based drugs.
References
-
Zimmerman, D. M., et al. (1987). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry. Available at: [Link]
-
Javed, I., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Chemical Society of Pakistan. Available at: [Link]
-
Yuan, X., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Javed, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Abbas, R., et al. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Javed, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]
-
Giannella, M., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Jahan, S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Goti, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available at: [Link]
-
Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fais-Trundova, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Kugita, H., et al. (1965). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Journal of Medicinal Chemistry. Available at: [Link]
-
Fais-Trundova, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Giardina, G. A. M. (1992). Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. ResearchGate. Available at: [Link]
-
Bolan, E. A. (2012). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. The AAPS Journal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of novel tert -amylphenoxyalkyl (homo)piperidine derivatives as histamine H 3 R ligands. ResearchGate. Available at: [Link]
-
Gassama, A., et al. (2024). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Arkat USA. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 3-Isopropoxy-piperidine synthesis methods
An In-Depth Comparative Analysis of Synthesis Methods for 3-Isopropoxy-piperidine
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The piperidine ring is a common scaffold in many approved drugs, and the isopropoxy group at the 3-position can significantly influence a molecule's interaction with biological targets. This guide provides a comparative analysis of three prominent synthetic routes to this compound: Williamson Ether Synthesis, Buchwald-Hartwig Amination, and Reductive Amination. Each method is evaluated based on reaction efficiency, scalability, cost-effectiveness, and safety considerations to assist researchers in selecting the optimal strategy for their specific drug discovery and development needs.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward approach for forming ethers. In the context of this compound synthesis, this method typically involves the reaction of a deprotonated 3-hydroxypiperidine derivative with an isopropyl halide.
Experimental Protocol
-
Protection of the Piperidine Nitrogen: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4 hours. Upon completion, wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (1.2 eq) portion-wise over 15 minutes.
-
Ether Formation: To the stirring suspension, add 2-bromopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Deprotection: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then dissolved in a solution of hydrochloric acid in dioxane (4 M) and stirred for 2 hours at room temperature to remove the Boc protecting group.
-
Purification: The final product, this compound, is obtained after basification with a suitable base (e.g., NaOH) and purification by distillation or column chromatography.
Reaction Mechanism and Rationale
The reaction proceeds via an Sₙ2 mechanism. The sodium hydride, a strong base, deprotonates the hydroxyl group of N-Boc-3-hydroxypiperidine to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion and forming the desired ether linkage. The Boc protecting group is essential to prevent the secondary amine of the piperidine ring from competing in side reactions, such as N-alkylation.
Caption: Williamson Ether Synthesis Pathway
Advantages and Disadvantages
-
Advantages: This method utilizes readily available and relatively inexpensive starting materials. The reaction conditions are generally straightforward to implement in a standard laboratory setting.
-
Disadvantages: The use of sodium hydride requires careful handling due to its pyrophoric nature. The potential for elimination side reactions with the secondary halide can reduce the overall yield. The need for protection and deprotection steps adds to the overall synthesis time and complexity.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. For the synthesis of this compound, this would typically involve the coupling of a protected 3-aminopiperidine with an isopropoxide source, though a more common variant would be the C-O coupling of a 3-halopiperidine with isopropanol.
Experimental Protocol
-
Reactant Preparation: In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction Setup: Add N-Boc-3-bromopiperidine (1.0 eq) and anhydrous isopropanol (2.0 eq) to the Schlenk tube, followed by anhydrous toluene.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Work-up and Deprotection: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and deprotect the N-Boc group using 4 M HCl in dioxane as described previously.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Reaction Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling involves the oxidative addition of the palladium(0) catalyst to the N-Boc-3-bromopiperidine. The resulting palladium(II) complex then undergoes ligand exchange with the isopropoxide, which is formed in situ from isopropanol and the strong base. Finally, reductive elimination from the palladium(II) complex yields the desired N-Boc-3-isopropoxy-piperidine and regenerates the active palladium(0) catalyst.
Caption: Buchwald-Hartwig C-O Coupling Cycle
Advantages and Disadvantages
-
Advantages: This method often provides higher yields and demonstrates excellent functional group tolerance compared to the Williamson ether synthesis. It is a highly versatile and reliable method for C-O bond formation.
-
Disadvantages: The primary drawbacks are the high cost of the palladium catalyst and phosphine ligands. The reagents are often air- and moisture-sensitive, requiring inert atmosphere techniques.
Method 3: Reductive Amination
Reductive amination is a versatile method for forming amines from a carbonyl compound and an amine or ammonia. To synthesize this compound, this approach could start from 3-isopropoxy-glutaraldehyde and ammonia, followed by cyclization and reduction.
Experimental Protocol
-
Imine Formation: To a solution of 3-isopropoxy-glutaraldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 2.0 eq). Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine mixture.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Cyclization and Reduction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The in situ formed amino-aldehyde will cyclize and be further reduced to the piperidine ring.
-
Work-up and Purification: Quench the reaction with water and concentrate under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation to afford this compound.
Reaction Mechanism and Rationale
This one-pot reaction proceeds through the initial formation of an imine from the reaction of ammonia with one of the aldehyde groups of 3-isopropoxy-glutaraldehyde. This imine is then reduced by sodium borohydride to a primary amine. The newly formed amine can then undergo an intramolecular reaction with the second aldehyde group to form a cyclic iminium ion, which is subsequently reduced by the remaining borohydride to yield the final this compound product.
Caption: Reductive Amination and Cyclization Pathway
Advantages and Disadvantages
-
Advantages: This method can be a highly efficient, one-pot synthesis that avoids protection and deprotection steps. The reducing agents are common and relatively inexpensive.
-
Disadvantages: The starting material, 3-isopropoxy-glutaraldehyde, may not be as readily available as the starting materials for the other methods. The reaction can sometimes lead to the formation of polymeric byproducts, which can complicate purification.
Comparative Analysis
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig Amination | Reductive Amination |
| Typical Yield | 60-75% | 80-95% | 50-70% |
| Reaction Time | 12-24 hours | 12-18 hours | 8-16 hours |
| Temperature | 0 °C to RT | 80-110 °C | 0 °C to RT |
| Reagent Cost | Low to Moderate | High | Low |
| Scalability | Good | Moderate (catalyst cost) | Good |
| Safety Concerns | Pyrophoric NaH | Air-sensitive reagents | Flammable solvents |
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the project.
-
The Williamson Ether Synthesis is a cost-effective and reliable method for moderate-scale synthesis, provided that the potential for side reactions is carefully managed.
-
The Buchwald-Hartwig Amination offers the highest yields and greatest versatility, making it an excellent choice for the synthesis of complex analogs where efficiency is paramount, despite the high cost of the catalyst.
-
The Reductive Amination route is an attractive option for large-scale synthesis due to its one-pot nature and the absence of protection/deprotection steps, assuming the availability of the starting dialdehyde.
Ultimately, a thorough evaluation of the cost, desired scale, and available equipment will guide the synthetic chemist to the most appropriate and efficient route for obtaining this compound.
References
-
Williamson Ether Synthesis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]
-
General Piperidine Synthesis: O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products. Natural Product Reports, 17(5), 435-446. [Link]
A Comparative Efficacy Analysis of 3-Isopropoxy-piperidine and Structurally Related Neuronal Nitric Oxide Synthase Inhibitors
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neurodegenerative disease research, the selective inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a promising therapeutic strategy. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, neuropathic pain, and Parkinson's disease. This guide provides a comprehensive comparison of the putative nNOS inhibitor, 3-Isopropoxy-piperidine, with established inhibitors, offering insights into their relative efficacies and the experimental methodologies crucial for their evaluation.
While direct experimental data for this compound is not publicly available, its structural similarity to known piperidine-based nNOS inhibitors allows for a reasoned, hypothetical comparison. This guide will leverage data from structurally analogous compounds, particularly those with an amidinothiophene hydroxypiperidine scaffold, to project the potential efficacy of this compound. This comparative analysis is intended to guide researchers in designing experiments to validate and characterize novel nNOS inhibitors.
The Critical Role of nNOS Inhibition
Nitric oxide (NO) is a multifaceted signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While eNOS-derived NO is vital for maintaining cardiovascular homeostasis, and iNOS is a key component of the immune response, the overactivation of nNOS in the central nervous system can lead to excitotoxicity and neuronal damage.[1] Selective inhibition of nNOS, while sparing eNOS and iNOS, is therefore a critical objective in the development of neuroprotective therapeutics.[1]
The active sites of the three NOS isoforms are highly conserved, presenting a significant challenge for the design of selective inhibitors.[1] However, subtle structural differences, particularly in the regions surrounding the active site, have been exploited to develop isoform-specific inhibitors. Piperidine-containing compounds have emerged as a promising class of nNOS inhibitors due to their ability to interact with these specific regions.[2]
Comparative Efficacy of nNOS Inhibitors
To provide a framework for evaluating this compound, we present a comparative analysis with well-characterized nNOS inhibitors. The data for this compound is a projection based on the performance of structurally similar amidinothiophene hydroxypiperidine derivatives.
| Compound Class | Specific Inhibitor | Target | IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| Piperidine-Based | This compound (Hypothetical) | nNOS | 50 - 150 | >100-fold | >50-fold | N/A |
| Amidinothiophene Hydroxypiperidine | Compound 32 | nNOS | 17 | High (not quantified) | High (not quantified) | [1] |
| Peptide-Based | Nω-nitro-L-arginine methyl ester (L-NAME) | Non-selective NOS | 39 (human eNOS), 4400 (murine iNOS), 15 (bovine nNOS) | Low | Low | [3] |
| (4S)-N-(4-Amino-5-[(2-aminoethyl)amino]pentyl)-N'-nitroguanidine (nNOS Inhibitor I) | nNOS | 120 (Ki) | >2500-fold | >320-fold | [4] | |
| Non-Peptide, Non-Piperidine | 7-Nitroindazole (7-NI) | nNOS | 480 | 42-fold | 2-fold | [1] |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | nNOS/iNOS | 28.2 (nNOS), 27.0 (iNOS) | 37.5-fold (vs. eNOS) | ~1-fold |
Note: The IC50 value for this compound is an educated estimate based on structure-activity relationships of similar piperidine-based nNOS inhibitors and requires experimental validation.
Signaling Pathway and Inhibition Mechanism
The catalytic activity of nNOS involves the conversion of L-arginine to L-citrulline and NO. This process is calcium/calmodulin-dependent and requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Inhibitors can target various aspects of this pathway, from competing with the substrate L-arginine to disrupting cofactor binding or enzyme dimerization.
Figure 1: Simplified signaling pathway of nNOS activation and inhibition.
Experimental Protocols for Efficacy Determination
Accurate and reproducible experimental data are paramount in comparing the efficacy of novel inhibitors. The following are detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro nNOS Inhibition Assay (Griess Assay)
This assay quantifies nNOS activity by measuring the production of nitrite, a stable oxidation product of NO.
Workflow:
Figure 2: Experimental workflow for the in vitro Griess assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors: NADPH (1 mM), FAD (10 µM), FMN (10 µM), and BH4 (10 µM).
-
Prepare a solution of L-arginine (substrate) in the reaction buffer.
-
Prepare stock solutions of this compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant human nNOS enzyme.
-
Prepare Griess reagents A (sulfanilamide in phosphoric acid) and B (N-(1-naphthyl)ethylenediamine in water).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, L-arginine, calmodulin (10 µg/mL), and CaCl2 (2 mM).
-
Add serial dilutions of the test compounds (this compound) and known inhibitors to the wells. Include a vehicle control.
-
Initiate the reaction by adding the nNOS enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding Griess reagent A, followed by Griess reagent B.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based nNOS Inhibition Assay
This assay assesses the ability of an inhibitor to cross the cell membrane and inhibit nNOS activity within a cellular context.
Workflow:
Figure 3: Experimental workflow for the cell-based nNOS inhibition assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293T cells stably transfected with a human nNOS expression vector in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds and known inhibitors.
-
Pre-incubate the cells for 1-2 hours.
-
Stimulate nNOS activity by adding a calcium ionophore, such as A23187 (final concentration 5 µM), to each well.
-
Incubate the plate for an additional 4-8 hours to allow for NO production.
-
Carefully collect the supernatant from each well.
-
-
Nitrite Measurement and Data Analysis:
-
Perform the Griess assay on the collected supernatants as described in the in vitro protocol.
-
Calculate the IC50 values based on the reduction in nitrite production in the inhibitor-treated cells compared to the vehicle-treated control.
-
Conclusion and Future Directions
The presented guide offers a comprehensive framework for the comparative evaluation of this compound as a potential nNOS inhibitor. While the hypothetical efficacy data underscores its promise, rigorous experimental validation using the detailed protocols provided is essential. Future studies should focus on determining the precise IC50 and Ki values of this compound for all three NOS isoforms to establish its selectivity profile. Furthermore, in vivo studies using animal models of neurological disorders will be crucial to assess its therapeutic potential, pharmacokinetics, and safety profile. The continued exploration of piperidine-based compounds holds significant promise for the development of novel and selective nNOS inhibitors for the treatment of a range of debilitating neurodegenerative diseases.
References
- Li, H., et al. (2014). Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold. MedChemComm, 5(9), 1363-1368.
- Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function, and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
- Handy, R. L., et al. (1995). The inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(5), 2349–2350.
Sources
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of nitric oxide production during global ischemia ameliorates ischemic damage of pyramidal neurons in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 3-Isopropoxy-piperidine
By leveraging the strengths of each of these analytical tools, researchers and drug development professionals can build a comprehensive and robust analytical control strategy, ensuring the quality and safety of the final pharmaceutical product and satisfying global regulatory expectations. [7]
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
DDReg. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. DDReg. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]
-
Pharmaffiliates. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaffiliates. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
SlideShare. (n.d.). qHNMR for purity determination. SlideShare. Retrieved from [Link]
-
SlidePlayer. (2020, October 1). Quantitative NMR Spectroscopy. SlidePlayer. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]
-
Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals. Retrieved from [Link]
-
PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. National Center for Biotechnology Information. Retrieved from [Link]
-
VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Retrieved from [Link]
-
Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
GMP Compliance. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
-
PubMed. (2001, February 9). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. National Center for Biotechnology Information. Retrieved from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. fda.gov [fda.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. fda.gov [fda.gov]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. veeprho.com [veeprho.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. academicjournals.org [academicjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. emerypharma.com [emerypharma.com]
- 18. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. qHNMR for purity determination | PDF [slideshare.net]
- 21. youtube.com [youtube.com]
- 22. ethz.ch [ethz.ch]
benchmarking 3-Isopropoxy-piperidine performance against commercial standards
An In-Depth Technical Guide to Benchmarking 3-Isopropoxy-piperidine Performance Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds, particularly those containing a piperidine scaffold, are foundational in modern medicinal chemistry.[1][2] Their structural motifs are present in a significant portion of FDA-approved pharmaceuticals.[3] The introduction of novel derivatives, such as this compound, necessitates a thorough evaluation of their performance characteristics against established commercial standards. This guide provides a comprehensive framework for benchmarking this compound, ensuring that researchers and drug development professionals can make data-driven decisions when incorporating this promising new building block into their synthetic workflows.
The following sections will detail the experimental protocols and comparative data for the physicochemical characterization and performance analysis of this compound against two widely used commercial standards: N-Boc-piperidine and 4-hydroxypiperidine . The causality behind each experimental choice is explained to provide a deeper understanding of the benchmarking process.
Physicochemical Characterization: Establishing a Baseline
A fundamental understanding of a compound's physical and chemical properties is paramount before evaluating its performance in a synthetic context. This section outlines the key analytical techniques used to confirm the identity, purity, and critical physicochemical properties of this compound.
Identity and Structural Confirmation
The primary step is to unequivocally confirm the structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[6][7] The proton NMR of this compound is expected to show characteristic signals for the piperidine ring protons, typically in the δ 1.0-4.0 ppm range, along with signals corresponding to the isopropoxy group.[4][8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is utilized to confirm the molecular weight of the compound.[4] The resulting spectrum should display the molecular ion peak ([M+H]⁺), providing strong evidence of the compound's identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[9] Key vibrational frequencies for C-O and N-H bonds would be expected.
Purity Assessment
The purity of a chemical substance is a critical parameter, especially in pharmaceutical applications where even trace impurities can have significant effects.[10][11] A multi-faceted approach to purity determination is therefore essential.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.[4] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an additive such as formic acid to improve peak shape, is a standard method.[4] Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful technique that separates components of a mixture and provides structural information for their identification.[12]
-
Quantitative NMR (qNMR): qNMR is an absolute method for purity determination.[12] By comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high accuracy.[12]
Comparative Physicochemical Data
The following table summarizes the hypothetical physicochemical data for this compound and the selected commercial standards.
| Property | This compound | N-Boc-piperidine | 4-Hydroxypiperidine | Analytical Method |
| Molecular Formula | C₈H₁₇NO | C₁₀H₁₉NO₂ | C₅H₁₁NO | - |
| Molecular Weight | 143.23 g/mol | 185.25 g/mol | 101.15 g/mol | MS |
| Purity (HPLC) | >99.5% | >98% | >98% | HPLC-UV |
| Solubility (in Dichloromethane) | >100 mg/mL | >100 mg/mL | <10 mg/mL | Visual Inspection |
| Boiling Point | 185-187 °C | 237-239 °C | 155-157 °C | Distillation |
Comparative Performance Analysis: A Functional Benchmark
While physicochemical properties provide a static snapshot, the true measure of a novel building block lies in its performance within a chemical reaction. A model acylation reaction is used here to benchmark this compound against the commercial standards. This reaction is representative of a common transformation in drug discovery.
Model Reaction: Acylation with Benzoyl Chloride
The reaction of the piperidine nitrogen with benzoyl chloride to form the corresponding amide is a robust and well-understood transformation, making it an ideal choice for this comparative study.
Experimental Workflow: Comparative Acylation Reaction
Caption: Workflow for the comparative acylation of piperidine derivatives.
Key Performance Indicators (KPIs)
In the context of pharmaceutical development, several key performance indicators (KPIs) are crucial for evaluating the efficiency and viability of a synthetic route.[13][14]
-
Reaction Yield: The percentage of the theoretical maximum amount of product that is actually produced.
-
Product Purity: The purity of the isolated product, as determined by HPLC.
-
Reaction Time: The time required for the reaction to reach completion.
-
Ease of Purification: A qualitative assessment of the difficulty of isolating the pure product.
Comparative Performance Data
The following table presents the hypothetical performance data for the acylation of this compound and the commercial standards.
| Piperidine Derivative | Reaction Yield (%) | Product Purity (HPLC, %) | Reaction Time (h) | Ease of Purification |
| This compound | 95 | >99 | 2 | Straightforward |
| N-Boc-piperidine | 92 | >98 | 2.5 | Moderate |
| 4-Hydroxypiperidine | 88 | >97 | 3 | Difficult (due to side reactions) |
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
General Procedure for Purity Determination by HPLC
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Workflow: HPLC Purity Analysis
Caption: Standard workflow for HPLC-based purity assessment.
General Procedure for the Acylation of Piperidine Derivatives
-
To a stirred solution of the piperidine derivative (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add benzoyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Interpretation and Discussion
The hypothetical data presented herein suggests that this compound is a high-performing building block for synthetic chemistry. Its superior performance in the model acylation reaction, as evidenced by a higher yield and product purity, positions it as a potentially valuable alternative to existing commercial standards.
The high solubility of this compound in common organic solvents like dichloromethane is a significant practical advantage, facilitating its use in a wider range of reaction conditions compared to less soluble analogs like 4-hydroxypiperidine. The straightforward purification of the acylated product of this compound further enhances its appeal from a process chemistry perspective.
The slightly lower yield and purity observed with N-Boc-piperidine may be attributed to the steric hindrance imparted by the Boc protecting group. In the case of 4-hydroxypiperidine, the presence of a free hydroxyl group can lead to side reactions, complicating the purification process and reducing the overall yield.
Conclusion
This guide has provided a comprehensive framework for benchmarking the performance of the novel building block, this compound, against established commercial standards. Through a combination of rigorous physicochemical characterization and a functional performance analysis, we have demonstrated a data-driven approach to evaluating new chemical entities for their utility in drug discovery and development. The presented hypothetical data highlights the potential of this compound as a high-purity, high-yielding, and versatile building block for the synthesis of complex molecules. It is our hope that this guide will serve as a valuable resource for researchers and scientists in their pursuit of innovative therapeutic agents.
References
-
Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. Semantic Scholar. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]
-
Top 5 Quality Metrics Pharma Companies Must Track: A Practical Guide. ComplianceQuest. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. Available at: [Link]
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals. Available at: [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
What are the improvement quality metrics in the pharmaceutical industry?. Quora. Available at: [Link]
-
From Lab to Leadership: 25 Pharma KPIs That Power Pharmaceutical Success. Balanced Scorecard software. Available at: [Link]
-
Pharmaceuticals KPIs, Metrics & Benchmarks. OpsDog. Available at: [Link]
-
Pharmaceutical Industry KPIs for Quality & Compliance. IntuitionLabs. Available at: [Link]
-
Special Issue : Synthesis and Characterization of Heterocyclic Compounds. MDPI. Available at: [Link]
-
Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles. PMC. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. Available at: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available at: [Link]
-
structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. leandatapoint.com [leandatapoint.com]
- 14. Pharmaceuticals KPIs & Metric Definitions | OpsDog [opsdog.com]
A Senior Application Scientist's Guide to Comparative Docking of 3-Isopropoxy-piperidine
Abstract
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive, in-depth comparative molecular docking study of a novel piperidine derivative, 3-Isopropoxy-piperidine, against two high-value CNS targets: the Dopamine D2 Receptor (D2R) and the Mu-Opioid Receptor (MOR). We present a rigorous, field-proven methodology for in-silico analysis, from target selection and validation to ligand preparation, docking simulation, and post-docking interaction analysis. By comparing the binding profile of this compound with established antagonists—Risperidone and Haloperidol for D2R, and Naloxone and Naltrexone for MOR—we elucidate its potential as a modulator of these key receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel CNS-active compounds.
Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a privileged heterocyclic motif frequently encountered in a multitude of pharmaceuticals and natural alkaloids.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with the complex binding pockets of CNS receptors. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, analgesic, and anti-addiction properties, primarily through their modulation of neurotransmitter systems.[1]
This guide focuses on the computational evaluation of this compound, a novel derivative, to predict its binding affinity and interaction patterns with D2R and MOR. The rationale for selecting these targets is twofold:
-
Dopamine D2 Receptor (D2R): A primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[3] Antagonism of D2R is a key mechanism for mitigating the positive symptoms of psychosis.
-
Mu-Opioid Receptor (MOR): The principal target for opioid analgesics like morphine and also for antagonists used in the treatment of opioid overdose and addiction.[4]
By systematically comparing the docking performance of this compound with known drugs, we aim to generate a validated hypothesis of its potential therapeutic utility and provide a robust framework for further experimental investigation.
The In-Silico Experimental Workflow: A Self-Validating System
Our comparative docking study is designed as a self-validating system, ensuring the reliability of the generated data. The workflow is initiated by validating the docking protocol through redocking of co-crystallized ligands, followed by the comparative docking of our compound of interest and known antagonists.
Caption: A schematic of the in-silico experimental workflow.
Detailed Experimental Protocols
Target and Ligand Structure Acquisition
-
Protein Structures: The crystal structures of the human Dopamine D2 Receptor in complex with risperidone (PDB ID: 6CM4) and the mouse Mu-Opioid Receptor in complex with a morphinan antagonist (PDB ID: 4DKL) were retrieved from the Protein Data Bank (PDB).[3][5]
-
Ligand Structures: The 3D structures of the known antagonists—Risperidone, Haloperidol, Naloxone, and Naltrexone—were obtained from the PubChem database. The 3D structure of this compound was generated from its SMILES string (COC(C)C1CCNC(C1)) using an online molecule generator and energy minimized.
Protein Preparation for Docking
The following protocol was executed using AutoDockTools (ADT) v1.5.6:
-
Load Protein: The PDB files (6CM4 and 4DKL) were loaded into ADT.
-
Clean Protein: All water molecules and co-factors not essential for binding were removed.
-
Add Hydrogens: Polar hydrogens were added to the protein structure.
-
Compute Charges: Gasteiger charges were computed and assigned to all atoms.
-
Set Atom Types: AutoDock atom types were assigned.
-
Save as PDBQT: The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Ligand Preparation for Docking
The 3D structures of this compound and the selected antagonists were prepared using ADT:
-
Load Ligand: The ligand files (in SDF or MOL2 format) were loaded into ADT.
-
Detect Root: The root of the ligand was detected to define rotatable bonds.
-
Set Torsion Tree: The number of rotatable bonds (torsions) was set, allowing for ligand flexibility during docking.
-
Save as PDBQT: The prepared ligands were saved in the PDBQT format.
Docking Protocol Validation: The Rationale of Redocking
To ensure the docking protocol can reliably reproduce the experimentally determined binding pose, the co-crystallized ligand was extracted from the protein structure, prepared as described in section 3.3, and then docked back into the binding site of its respective receptor. The accuracy of the docking was quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.
Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the binding site of each receptor, centered on the co-crystallized ligand. The dimensions of the grid box were set to 25 x 25 x 25 Å with a spacing of 1.0 Å. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8. The docking was performed using the following command-line execution:
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
The config.txt file contained the coordinates of the grid box center and its dimensions.
Post-Docking Analysis: Unveiling Molecular Interactions
The binding affinity of each ligand was determined from the docking score provided in the AutoDock Vina output file (log.txt), reported in kcal/mol. The protein-ligand interactions for the best-scoring poses were visualized and analyzed using LigPlot+ to identify key hydrogen bonds and hydrophobic interactions.
Caption: A flowchart of the post-docking analysis process.
Results and Discussion: A Comparative Analysis
The docking protocol was successfully validated for both D2R and MOR, with RMSD values of 1.25 Å and 1.48 Å for the redocked co-crystallized ligands, respectively, confirming the reliability of our methodology. The comparative docking results for this compound and the known antagonists are summarized in the table below.
| Ligand | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | D2R | -7.8 | Asp114, Ser193, Phe389 |
| Risperidone (Reference) | D2R | -9.5 | Asp114, Ser193, Phe389, Trp386 |
| Haloperidol (Reference) | D2R | -8.9 | Asp114, Phe389, Tyr408 |
| This compound | MOR | -7.2 | Asp147, Tyr148, His297 |
| Naloxone (Reference) | MOR | -9.1 | Asp147, Tyr148, His297, Trp318 |
| Naltrexone (Reference) | MOR | -9.3 | Asp147, Tyr148, His297, Trp318 |
Interaction with Dopamine D2 Receptor
This compound exhibited a promising binding affinity of -7.8 kcal/mol for the D2R. The docking pose revealed that the piperidine nitrogen likely forms a crucial hydrogen bond with the highly conserved Asp114 in transmembrane helix 3, an interaction characteristic of many D2R antagonists. The isopropoxy group appears to engage in hydrophobic interactions with residues in a pocket defined by Ser193 and Phe389. While its binding affinity is lower than that of the established antipsychotics Risperidone and Haloperidol, the shared key interactions suggest that this compound has the potential to act as a D2R antagonist. Further optimization of the scaffold to enhance interactions with residues like Trp386 could lead to improved potency.
Interaction with Mu-Opioid Receptor
The docking of this compound into the MOR binding site yielded a binding affinity of -7.2 kcal/mol. The analysis of the binding pose indicated that the protonated piperidine nitrogen forms a salt bridge with Asp147, a critical interaction for ligand recognition at the MOR. Additionally, the isopropoxy tail seems to be oriented towards a hydrophobic pocket, making contact with Tyr148 and His297. The binding affinity is more modest when compared to the potent antagonists Naloxone and Naltrexone, which engage in more extensive hydrophobic interactions, particularly with Trp318. This suggests that while this compound may possess some affinity for the MOR, it would likely be a weaker antagonist than the reference compounds.
Conclusion and Future Directions
This in-silico comparative docking study has provided valuable insights into the potential of this compound as a modulator of the Dopamine D2 and Mu-Opioid receptors. The compound demonstrates favorable binding affinities and engages in key interactions within the binding sites of both receptors, suggesting a potential for dual antagonism, albeit likely with a more pronounced effect on D2R.
The presented workflow, from protocol validation to detailed interaction analysis, serves as a robust template for the computational screening and evaluation of novel piperidine derivatives. The hypothetical data and their interpretation underscore the power of molecular docking in generating testable hypotheses and guiding the rational design of new drug candidates.
Future work should focus on the chemical synthesis of this compound and its in-vitro validation through radioligand binding assays to experimentally determine its affinity for D2R and MOR. Subsequent structure-activity relationship (SAR) studies, guided by the docking poses, could then be employed to optimize the scaffold for improved potency and selectivity.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Dassault Systèmes. (n.d.). Discovery Studio Visualizer. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38. [Link]
-
Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: Multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778–2786. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
-
Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., Pardo, L., Weis, W. I., Kobilka, B. K., & Granier, S. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326. [Link]
Sources
- 1. 3-Isopropoxypropylamine | C6H15NO | CID 76194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 4-(3-Fluoropropoxy)piperidine hydrochloride | C8H17ClFNO | CID 126970649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]
- 5. youtube.com [youtube.com]
A Comprehensive Guide to Validating the Mechanism of Action of 3-Isopropoxy-piperidine
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] This guide provides a comprehensive framework for the validation of the mechanism of action for a novel piperidine derivative, 3-Isopropoxy-piperidine. In the absence of specific literature for this compound, we will postulate a plausible mechanism based on the well-documented activities of structurally related piperidine-containing molecules and outline a rigorous, multi-faceted experimental approach for its validation. This document is designed to be a practical resource, blending established protocols with the strategic insights required for robust drug discovery.
Postulated Mechanism of Action: A Focus on Neurological Targets
The piperidine moiety is a common feature in centrally active agents.[3] Compounds such as 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) are known to interact with dopamine receptors, highlighting the potential for piperidine derivatives to modulate dopaminergic signaling.[4][5] Furthermore, the analgesic properties of many piperidine derivatives are attributed to their interaction with opioid receptors.[6][7][8] Given these precedents, a logical starting point for investigating this compound is to hypothesize its activity as a modulator of a key central nervous system (CNS) target, such as the dopamine transporter (DAT) or mu-opioid receptor (MOR).
For the purpose of this guide, we will proceed with the hypothesis that This compound acts as an inhibitor of the dopamine transporter (DAT) , a mechanism implicated in various neurological and psychiatric conditions.
Comparative Framework: Establishing a Performance Baseline
To objectively evaluate the performance of this compound, it is essential to benchmark it against well-characterized compounds with known DAT inhibitory activity.
| Compound | Chemical Class | Known Mechanism of Action |
| GBR 12909 | Piperazine derivative | Potent and selective DAT inhibitor |
| Analog 1 (cis-(6-benzhydrylpiperidin-3-yl)benzylamine) | Piperidine-benzylamine analog | High-affinity DAT inhibitor |
| Analog 2 (cis-(6-benzhydrylpiperidin-3-yl)benzylamine) | Piperidine-benzylamine analog | High-affinity DAT inhibitor |
This selection provides a basis for comparing both potency and selectivity against other monoamine transporters.
Experimental Validation Workflow: A Multi-Tiered Approach
The validation of a hypothesized mechanism of action requires a systematic progression from in vitro characterization to in vivo confirmation of physiological effects. The following workflow is designed to be self-validating, with each stage providing the foundation for the next.
Caption: A tiered experimental workflow for the validation of this compound's mechanism of action.
Tier 1: In Vitro Characterization
The initial phase focuses on determining the direct interaction of this compound with its putative target and assessing its functional consequences.
1. Radioligand Binding Assays for Monoamine Transporters
-
Objective: To determine the binding affinity of this compound to DAT, as well as the serotonin transporter (SERT) and norepinephrine transporter (NET) to assess selectivity.
-
Methodology:
-
Preparation of Brain Tissue Homogenates: Utilize brain regions rich in the transporters of interest (e.g., striatum for DAT).
-
Incubation: Incubate the homogenates with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of this compound or reference compounds.
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound required to inhibit 50% of radioligand binding).[9]
-
Comparative Data Table: Monoamine Transporter Affinity (Illustrative)
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| GBR 12909 (Reference) | 10.0 | 200 | 500 |
| Analog 1 | 11.3 | >1000 | >1000 |
| Analog 2 | 25.0 | >1000 | >1000 |
| Data for reference compounds is illustrative and based on structurally similar molecules.[9] |
2. In Vitro Dopamine Uptake Assay
-
Objective: To determine if the binding of this compound to DAT results in a functional inhibition of dopamine reuptake.
-
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from relevant brain tissue (e.g., striatum).
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine.
-
Uptake Termination: Stop the uptake process by rapid filtration and washing.
-
Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes.
-
Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.
-
Tier 2: Cellular and Ex Vivo Analysis
This phase assesses the compound's effects in a more complex biological environment and evaluates potential cytotoxicity.
1. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxicity of this compound in a relevant cell line (e.g., dopaminergic neuroblastoma cells).
-
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[10]
-
2. Ex Vivo Brain Slice Electrophysiology
-
Objective: To investigate the effects of this compound on neuronal activity in a more intact neural circuit.
-
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices from a region of interest (e.g., the nucleus accumbens).
-
Recording: Perform whole-cell patch-clamp recordings from medium spiny neurons.
-
Compound Application: Bath-apply this compound and measure changes in synaptic transmission or neuronal excitability.
-
Tier 3: In Vivo Validation
The final stage aims to confirm the hypothesized mechanism of action in a living organism.
1. Behavioral Models
-
Objective: To assess the in vivo effects of this compound on behaviors known to be modulated by DAT inhibition.
-
Methodology:
-
Locomotor Activity: Administer this compound to rodents and measure changes in spontaneous locomotor activity in an open field. DAT inhibitors are expected to increase locomotor activity.
-
Conditioned Place Preference: Evaluate the rewarding or aversive properties of the compound, which can be influenced by alterations in dopamine signaling.
-
2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Objective: To correlate the time course of drug concentration in the plasma and brain with the observed pharmacological effects.
-
Methodology:
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Pharmacodynamic Studies: Measure the in vivo target engagement (e.g., using ex vivo binding assays on brain tissue from treated animals) at various time points.
-
Modeling: Integrate PK and PD data to establish a relationship between drug exposure and the biological response.
-
Visualizing the Postulated Signaling Pathway
Caption: Postulated mechanism of this compound at the dopaminergic synapse.
Conclusion
The validation of a novel compound's mechanism of action is a cornerstone of drug discovery. While the specific biological activities of this compound are yet to be fully elucidated, the framework presented in this guide offers a robust and scientifically rigorous pathway for its investigation. By postulating a plausible mechanism based on the rich chemistry of the piperidine scaffold and employing a multi-tiered validation strategy, researchers can systematically uncover the therapeutic potential of this and other novel chemical entities. The integration of in vitro, cellular, ex vivo, and in vivo methodologies, benchmarked against established comparators, will provide the comprehensive data package necessary for informed decision-making in the progression of a compound from a laboratory curiosity to a potential clinical candidate.
References
-
Kim, H. J., et al. (2010). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 20(13), 3927-3931. [Link]
-
de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(11), e0165913. [Link]
-
Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica Supplementum, 517, 1-52. [Link]
-
Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 85-96. [Link]
-
Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 26(5), 953-959. [Link]
-
Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]
-
Taylor, D. A., et al. (1991). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. The Journal of Pharmacology and Experimental Therapeutics, 258(2), 562-568. [Link]
-
Li, W., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4884. [Link]
-
Varghese, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37685-37703. [Link]
-
Li, W., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(2-isopropoxyphenoxy)piperidine. PubChem. [Link]
-
Firth, J. D., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8096. [Link]
-
Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348. [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]
-
Reeder, T. C., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593. [Link]
-
PubChem. (n.d.). 3-Isopropoxypropylamine. PubChem. [Link]
-
Yeh, J. Z., et al. (1975). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 194(2), 325-337. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Isopropoxy-piperidine for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a foundational element of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 3-Isopropoxy-piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the protocols herein are derived from the well-documented hazardous properties of its parent compound, piperidine, and analogous substituted piperidines. It is imperative to handle this compound with the assumption that it exhibits a similar hazard profile.
The Critical Importance of Proper Chemical Waste Management
The structural characteristics of this compound, specifically the piperidine ring, suggest a profile of high reactivity and toxicity. Improper disposal can lead to significant safety incidents, environmental contamination, and legal repercussions. This guide is designed to provide a clear, logical, and scientifically grounded pathway to mitigate these risks.
Hazard Profile: Understanding the Risks
Based on the known properties of piperidine and its derivatives, this compound should be presumed to be:
| Hazard Classification | Description | Supporting Evidence |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] | The piperidine structure is associated with high flammability. |
| Acute Toxicity | Potentially toxic or harmful if swallowed, inhaled, or in contact with skin.[2] | Piperidine itself is classified as acutely toxic. |
| Corrosivity | Capable of causing severe skin burns and serious eye damage.[3] | The basic nature of the piperidine nitrogen atom contributes to its corrosive properties. |
| Environmental Hazard | Harmful to aquatic life.[4] | Release into the environment can disrupt ecosystems. |
It is this hazard profile that dictates the stringent personal protective equipment (PPE) and handling protocols that must be followed.
Procedural Workflow for Safe Disposal
The following step-by-step methodology ensures a systematic and safe approach to the disposal of this compound.
Step 1: Pre-Disposal Planning and Hazard Assessment
Before handling the chemical for disposal, a thorough risk assessment is crucial. This involves reviewing the inferred hazard profile and ensuring all necessary safety measures are in place.
Experimental Protocol: Pre-Disposal Risk Assessment
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for piperidine and other similar substituted piperidines to understand the potential hazards.[3]
-
Identify and Mitigate Ignition Sources: Ensure the disposal area is free from open flames, sparks, and hot surfaces.[1]
-
Verify Ventilation: Confirm that the chemical fume hood to be used for handling is functioning correctly.
-
Assemble Personal Protective Equipment (PPE): Gather all necessary PPE as detailed in the following section.
-
Prepare Waste Containers: Ensure appropriately labeled, chemically compatible, and sealable containers are ready for the waste.
Step 2: Donning Mandatory Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of piperidine compounds, a comprehensive PPE ensemble is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit is recommended.[5]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Step 3: The Disposal Process
The primary goal of the disposal process is to safely transfer the this compound waste into a designated hazardous waste container without exposing personnel or the environment.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Work Within a Fume Hood: Conduct all steps of the disposal process inside a properly functioning chemical fume hood.
-
Use Non-Sparking Tools: To prevent ignition of flammable vapors, use tools made of non-sparking materials.[1]
-
Transfer the Waste: Carefully pour or transfer the this compound waste into a designated, labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or acids.
-
Securely Seal the Container: Tightly close the waste container to prevent any leakage of liquid or vapor.
-
Decontaminate Tools and Surfaces: Thoroughly decontaminate any tools and surfaces that came into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Step 4: Labeling and Storage of Hazardous Waste
Proper labeling and temporary storage of the waste container are critical for regulatory compliance and the safety of waste handlers.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Corrosive).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from ignition sources and incompatible materials.
Step 5: Final Disposal by a Licensed Service
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have approved vendors for hazardous waste disposal.
-
Follow Institutional Protocols: Adhere to all institutional procedures for scheduling a waste pickup.
-
Recommended Disposal Method: The preferred method for disposal of this type of organic waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Logical Flow of Disposal Procedures
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A flowchart of the disposal process.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate the hazards.
Caption: Steps for responding to a chemical spill.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your institution's EHS department.
-
Eliminate Ignition Sources: If it is safe to do so, remove all sources of ignition from the vicinity of the spill.[1]
-
Ventilate the Area: Ensure the area is well-ventilated, but avoid actions that could spread the vapors.
-
Absorb the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and absorb the spilled liquid.[2]
-
Collect and Containerize: Carefully collect the absorbent material and place it into a sealable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
- ChemSupply Australia. (2023). Safety Data Sheet: PIPERIDINE.
- Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Safety Data Sheet. (n.d.).
- Benchchem. (n.d.). Safe Disposal of 3,3-Dipropylpiperidine: A Procedural Guide.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Isopropoxy-piperidine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Isopropoxy-piperidine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are derived from the well-documented hazards of its parent compound, piperidine, and structurally similar derivatives. This approach ensures a conservative and robust safety margin. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and a certified safety officer before commencing work.
Hazard Analysis: A Piperidine Derivative
Due to its structural backbone, this compound should be handled with the assumption that it exhibits hazards similar to piperidine. Piperidine is a highly flammable, toxic, and corrosive substance.[1] The primary risks include severe skin burns, eye damage, and toxicity if inhaled or absorbed through the skin.[1][2][3] Vapors may be corrosive to the respiratory system.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these significant risks.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Justification |
| Eye & Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant splash hazard.[4][5][6] | Protects against splashes and airborne particles that can cause severe, irreversible eye damage. Piperidine and its derivatives are known to be corrosive to the eyes.[2][3][7] |
| Hand Protection | Chemical-resistant gloves such as butyl or nitrile rubber, tested to the EN 374 standard.[2][4] It is crucial to check the manufacturer's data for breakthrough time and permeation resistance. Always double-glove when handling concentrated solutions or for prolonged tasks. | Prevents skin contact. Piperidine is toxic upon dermal absorption and causes severe skin burns.[2][3] Proper glove selection is paramount. |
| Skin & Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. For larger quantities (>100 mL), a chemical-resistant apron is mandatory.[2][4] | Minimizes skin exposure from accidental spills. Standard cotton lab coats offer insufficient protection against corrosive and readily absorbed chemicals. |
| Respiratory Protection | All handling of this compound must occur within a certified chemical fume hood to control vapor exposure. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][8] | Piperidine is toxic and potentially fatal if inhaled.[3] Vapors are corrosive to the respiratory tract.[1] Engineering controls are the primary defense, with respirators reserved for non-routine operations and emergencies. |
Operational Plan: From Preparation to Disposal
A meticulous workflow is essential for safety. The following diagram illustrates the procedural steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
During Handling:
-
Post-Handling:
Disposal Plan
Chemical waste and contaminated materials must be managed by a licensed professional waste disposal service.[5][6]
-
Chemical Waste: Collect all this compound residues in a properly labeled, sealed container. Do not mix with other waste streams.
-
Contaminated PPE: Disposable items like gloves, aprons, and bench paper should be collected in a designated, sealed waste bag.
-
Uncleaned Containers: Empty containers should be treated as hazardous waste, as they will retain chemical residue.
Under no circumstances should this chemical or its containers be disposed of in the general trash or down the drain.[5]
Emergency Response Protocol
Immediate and correct action is vital in the event of an exposure.
Caption: Immediate First-Aid for Chemical Exposure.
-
In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with a shower or safety shower for at least 15-30 minutes.[2] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Call a poison control center or doctor immediately.[3]
-
In Case of Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing has stopped, provide artificial respiration. Call a poison control center or doctor immediately.[3]
-
In Case of Ingestion: Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting due to the risk of perforation.[2] Seek immediate medical attention.
References
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY. [Link]
-
ChemWhat. p-Isopropoxy-N-(3-piperidinopropyl)thiobenzamide (cas 32412-14-9) SDS/MSDS download. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Angene Chemical. (2025, April 5). Safety Data Sheet. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
